Fluoroacetyl-coa
Description
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORLDKQFQCTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37FN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304093 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-13-2 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Lethal Synthesis: A Technical History of the Discovery of Fluoroacetyl-CoA
A pivotal intermediate in the mechanism of fluoroacetate (B1212596) toxicity, Fluoroacetyl-Coenzyme A (Fluoroacetyl-CoA) stands as a classic example of lethal synthesis. Its discovery was not a singular event but rather the culmination of a series of brilliant biochemical investigations in the mid-20th century that unraveled the insidious mechanism by which a seemingly innocuous molecule could bring cellular respiration to a screeching halt. This technical guide delves into the historical journey of this compound's discovery, detailing the key experiments, the scientists who conducted them, and the data that solidified its role as a crucial link in a deadly metabolic chain.
The Genesis of an Enigma: Fluoroacetate Poisoning and the Accumulation of Citrate (B86180)
The story of this compound begins with the investigation into the toxicity of fluoroacetate, a compound found in various poisonous plants and later used as a rodenticide. As early as 1944, J. S. C. Marais identified monofluoroacetic acid as the toxic principle of the "gifblaar" plant, Dichapetalum cymosum. Subsequent research in the late 1940s by Sir Rudolph A. Peters and his colleagues laid the groundwork for understanding its mechanism of action.
A key breakthrough came from the observation that animals poisoned with fluoroacetate accumulated large amounts of citrate in their tissues. In their seminal 1949 papers, P. Buffa and R. A. Peters, as well as C. Liébecq and R. A. Peters, demonstrated this citrate accumulation in vivo. This finding was paradoxical, as citrate is a central metabolite in the Krebs (tricarboxylic acid) cycle, and its accumulation suggested a blockage at a subsequent step in the cycle. This led Peters to formulate the concept of "lethal synthesis," proposing that fluoroacetate itself was not the direct inhibitor but was metabolically converted into a toxic compound that jammed the Krebs cycle.[1][2][3]
The Hunt for the Inhibitor: From a "Tricarboxylic Acid Fraction" to Fluorocitrate
The next logical step was to identify the inhibitory substance. In 1951, Buffa, Peters, and Wakelin successfully isolated an "active tricarboxylic acid fraction" from the kidneys of fluoroacetate-poisoned rats that potently inhibited citrate metabolism in vitro. This provided strong evidence for the "lethal synthesis" hypothesis.
The focus then shifted to identifying the precise chemical nature of this inhibitor. The structural similarity of fluoroacetate to acetate (B1210297), a primary fuel for the Krebs cycle, led to the hypothesis that fluoroacetate was being incorporated into a molecule that mimicked a normal cycle intermediate.
The Missing Link: The Emergence of this compound
The discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s was a monumental achievement in biochemistry, revealing its central role in the activation of acetate to Acetyl-CoA for entry into the Krebs cycle. This provided the crucial conceptual framework for understanding how fluoroacetate might enter the cycle.
Brady's Groundbreaking Work (1955)
In 1955, Roscoe O. Brady published a landmark paper in the Journal of Biological Chemistry titled "Fluoroacetyl Coenzyme A." This was the first definitive report on the enzymatic synthesis of this compound. Brady demonstrated that a partially purified acetyl-CoA synthetase (then known as acetate activating enzyme) from pigeon liver could catalyze the formation of this compound from fluoroacetate, ATP, and Coenzyme A.
Confirmation by Marcus and Elliott (1956)
A year later, in 1956, Abraham Marcus and W. B. Elliott published their findings in the Journal of Biological Chemistry under the title "Enzymatic reactions of fluoroacetate and fluoroacetyl coenzyme A." Their work independently confirmed and extended Brady's findings. They also used an acetyl-CoA synthetase preparation and demonstrated the formation of this compound. Furthermore, they showed that the synthesized this compound could then serve as a substrate for citrate synthase, condensing with oxaloacetate to form the potent aconitase inhibitor, fluorocitrate.
These two papers solidified the role of this compound as the critical intermediate in the lethal synthesis pathway. Fluoroacetate, once activated to this compound, could hijack the cellular machinery meant for acetate, leading to the production of the toxic downstream metabolite.
Experimental Protocols of the Era
The experiments conducted by Brady and Marcus & Elliott relied on the biochemical techniques of the 1950s. While lacking the sophistication of modern methods, their ingenuity in experimental design allowed them to unequivocally identify this compound.
Preparation of Acetyl-CoA Synthetase
The enzyme responsible for activating fluoroacetate, acetyl-CoA synthetase, was typically isolated from pigeon liver, a tissue with high metabolic activity. The general procedure involved:
-
Homogenization: Pigeon liver was homogenized in a buffer solution to release the cellular contents.
-
Fractionation: The homogenate was subjected to differential centrifugation to separate cellular fractions. The enzyme was typically found in the soluble fraction (cytosol).
-
Purification: Further purification was achieved through techniques like ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography, which had been developed for enzyme purification in the early 1950s.
Synthesis and Identification of this compound
The enzymatic synthesis of this compound was carried out in an incubation mixture containing:
-
Enzyme preparation: The partially purified acetyl-CoA synthetase.
-
Substrates: Sodium fluoroacetate, Coenzyme A, and ATP.
-
Cofactors: Magnesium ions (Mg²⁺), which are required for the activity of many kinases and synthetases.
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme.
The identification of the product, this compound, was a significant challenge given the analytical tools of the time. The primary methods used were:
-
Hydroxamate Assay: This colorimetric assay was a common method for detecting acyl-CoA esters. The assay involves reacting the acyl-CoA with hydroxylamine (B1172632) at an alkaline pH to form an acyl-hydroxamate. Upon acidification and addition of ferric chloride (FeCl₃), the acyl-hydroxamate forms a colored complex (typically reddish-brown) that can be quantified spectrophotometrically. The intensity of the color is proportional to the amount of acyl-CoA present.
-
Paper Chromatography: This technique was instrumental in separating and identifying different CoA esters. A spot of the reaction mixture was applied to a strip of filter paper, and the paper was developed in a solvent system. The different compounds would migrate at different rates depending on their polarity and partitioning between the stationary phase (the paper) and the mobile phase (the solvent). The position of the spots was visualized under UV light (due to the adenine (B156593) ring in CoA) or by specific chemical stains. The Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front) was a characteristic property used for identification.
Coupled Enzyme Assays
To demonstrate the biological activity of the newly synthesized this compound, it was used as a substrate in a coupled enzyme assay with citrate synthase. The disappearance of oxaloacetate or the formation of citrate could be monitored to confirm that this compound was indeed a substrate for this enzyme.
Quantitative Data from the Discovery Era
While the original papers provided qualitative evidence, they also included quantitative data that were crucial for establishing the enzymatic nature of this compound formation.
| Parameter | Brady (1955) | Marcus & Elliott (1956) |
| Enzyme Source | Pigeon Liver Acetyl-CoA Synthetase | Pigeon Liver Acetyl-CoA Synthetase |
| Substrates | Fluoroacetate, ATP, CoA | Fluoroacetate, ATP, CoA |
| Assay Method | Hydroxamate formation | Hydroxamate formation, Citrate synthesis |
| Relative Activity (Acetate vs. Fluoroacetate) | Fluoroacetate was activated at a slower rate than acetate. | Fluoroacetate was a substrate, but less effective than acetate. |
Note: The exact kinetic constants (Km and Vmax) for fluoroacetate with acetyl-CoA synthetase were not precisely determined in these initial studies but were investigated in later work.
Visualizing the Discovery and its Implications
The discovery of this compound was a pivotal moment in toxicology and biochemistry. The following diagrams illustrate the logical progression of the research and the biochemical pathway that was elucidated.
Figure 1: Logical workflow of the discovery of this compound.
Figure 2: The 'Lethal Synthesis' pathway of fluoroacetate toxicity.
Conclusion: A Legacy of Discovery
The discovery of this compound is a testament to the power of hypothesis-driven research and the importance of fundamental biochemical knowledge. The elucidation of this "lethal synthesis" pathway not only explained the toxicity of a potent poison but also provided a deeper understanding of the specificity and function of key metabolic enzymes. The work of Peters, Brady, Marcus, and Elliott remains a cornerstone of toxicology and a classic example of how the intricate machinery of the cell can be subverted by a molecular mimic. This historical journey underscores the importance of detailed experimental work and the foundational discoveries that continue to inform modern drug development and our understanding of metabolic diseases.
References
Fluoroacetyl-CoA chemical structure and properties
An In-Depth Technical Guide to Fluoroacetyl-CoA
This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental methodologies related to Fluoroacetyl-Coenzyme A (this compound). It is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and toxicology.
Chemical Structure and Properties
This compound is an acyl-Coenzyme A thioester. It is structurally analogous to the central metabolic intermediate Acetyl-CoA, with the key difference being the substitution of a fluorine atom for a hydrogen atom on the acetyl group. This single substitution has profound effects on its chemical reactivity and biological activity.
This compound is formed by the formal condensation of the thiol group of Coenzyme A with the carboxyl group of fluoroacetic acid[1].
Chemical Structure:
-
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate[1]
-
Molecular Formula: C₂₃H₃₇FN₇O₁₇P₃S[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 827.6 g/mol | [1] |
| Exact Mass | 827.11635307 Da | [1] |
Biological Significance and Reactivity
This compound is primarily known for its role as a key intermediate in the mechanism of fluoroacetate (B1212596) toxicity. Fluoroacetate, a potent toxin found in some plants, is metabolically activated to this compound within the cell[2][3].
Mechanism of Toxicity: "Lethal Synthesis"
The toxicity of fluoroacetate is a classic example of "lethal synthesis." Once formed, this compound can enter the citric acid (TCA) cycle.
-
Formation: Fluoroacetate is converted to this compound by acetyl-CoA synthetase[4].
-
Condensation: Citrate (B86180) synthase catalyzes the condensation of this compound with oxaloacetate to produce fluorocitrate[4][5][6].
-
Inhibition: Fluorocitrate then binds very tightly to the enzyme aconitase, potently inhibiting it and halting the TCA cycle. This disruption of cellular respiration leads to citrate accumulation and cell death[5][6][7].
The inductively electron-withdrawing fluorine atom in this compound activates the thioester carbonyl group, making it more susceptible to nucleophilic attack compared to Acetyl-CoA[2].
Caption: Metabolic pathway of fluoroacetate toxicity.
Detoxification and Resistance
Some organisms that produce fluoroacetate, such as the bacterium Streptomyces cattleya, have evolved a defense mechanism. They possess a specific enzyme, this compound thioesterase (FlK), which confers resistance[2][6].
-
Enzymatic Hydrolysis: FlK selectively hydrolyzes this compound back into fluoroacetate and Coenzyme A[8][9]. This prevents this compound from entering the TCA cycle and forming the toxic fluorocitrate[2][10].
The remarkable aspect of FlK is its high specificity for this compound over the structurally similar and far more abundant Acetyl-CoA. This discrimination is crucial for the organism's survival.
Caption: Detoxification of this compound by FlK.
Quantitative Data: Enzyme Kinetics
The specificity of the thioesterase FlK from S. cattleya is demonstrated by a dramatic difference in its kinetic parameters for this compound versus Acetyl-CoA. The enzyme shows a catalytic efficiency (kcat/KM) that is approximately 10⁶-fold greater for this compound[2][10].
Table 1: Kinetic Constants for FlK Hydrolysis
| Substrate | kcat (s⁻¹) | KM | kcat/KM (M⁻¹s⁻¹) |
| This compound | 390 ± 20 | 8 µM | 5 x 10⁷ |
| Acetyl-CoA | 0.06 ± 0.001 | 2.1 mM | 30 |
Data obtained at pH 7.6 and 25°C. Source:[2][8][10]
Experimental Protocols
Chemical Synthesis of this compound
A common method for synthesizing this compound involves the activation of sodium fluoroacetate followed by reaction with Coenzyme A[2].
Materials:
-
Sodium fluoroacetate
-
Oxalyl chloride (2 M in dichloromethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Coenzyme A (trilithium salt)
-
Potassium bicarbonate (KHCO₃) buffer
Procedure:
-
Drying: Dry sodium fluoroacetate (1 mmol) under vacuum in an oven-dried round-bottom flask.
-
Activation: Add anhydrous THF (2 mL), anhydrous DMF (100 µL), and oxalyl chloride (1 mmol) to the flask under a nitrogen atmosphere.
-
Reaction: Stir and heat the mixture at 65°C for 2-3 hours. The formation of the acyl chloride intermediate occurs.
-
Solvent Removal: After cooling, remove the solvent and excess reagent under a stream of nitrogen gas.
-
Thioesterification: Dissolve the resulting residue in anhydrous THF (1 mL). In a separate flask, dissolve Coenzyme A (0.01 mmol) in cold 0.5 M KHCO₃ buffer (pH 8.0).
-
Coupling: Slowly add the activated fluoroacetyl solution to the Coenzyme A solution on ice with constant stirring.
-
pH Maintenance: Maintain the pH of the reaction mixture between 7.5 and 8.0.
-
Purification: Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the product identity and purity using methods such as electrospray ionization mass spectrometry (ESI-MS)[2].
Caption: Workflow for the chemical synthesis of this compound.
Enzyme Kinetics Assay (FlK)
The activity of this compound thioesterase (FlK) can be measured by monitoring the release of the free thiol group of Coenzyme A using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm[2].
Procedure:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing DTNB.
-
Enzyme Addition: Add a known concentration of purified FlK enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding varying concentrations of this compound (or Acetyl-CoA) as the substrate.
-
Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The turnover number, kcat, can be calculated from Vmax and the enzyme concentration.
References
- 1. This compound | C23H37FN7O17P3S | CID 49859653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 5. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound thioesterase - Creative Biogene [microbialtec.com]
- 7. Fluoroacetate anion | C2H2FO2- | CID 5236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. This compound thioesterase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vivo Formation of Fluoroacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (B1212596) (FA) is a naturally occurring toxin found in various plant species and is also used as a pesticide. Its potent toxicity stems from a process known as "lethal synthesis," where the relatively benign fluoroacetate molecule is metabolized in vivo into a highly toxic compound. The pivotal first step in this activation is the conversion of fluoroacetate to fluoroacetyl-coenzyme A (fluoroacetyl-CoA). This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of this compound, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols for its study. Understanding this pathway is critical for the development of novel therapeutics and antidotes for fluoroacetate poisoning and for harnessing fluorinated molecules in drug development.
The Biochemical Pathway of this compound Formation
The in vivo formation of this compound is a critical activation step that commits fluoroacetate to a toxic metabolic fate. This conversion is primarily catalyzed by acetyl-CoA synthetase (ACSS), an enzyme that typically activates acetate (B1210297) for various metabolic processes.[1][2] There are two main isoforms of this enzyme in mammals with distinct subcellular localizations:
-
ACSS1: Located in the mitochondria, this isoform primarily channels acetate towards the tricarboxylic acid (TCA) cycle for energy production.[3][4]
-
ACSS2: Found in the cytoplasm and nucleus, ACSS2 provides acetyl-CoA for processes like fatty acid synthesis and histone acetylation.[3][5]
Both isoforms are capable of utilizing fluoroacetate as a substrate, converting it to this compound in an ATP-dependent manner.[6][7] Once formed, this compound can enter the TCA cycle, where it is condensed with oxaloacetate by citrate (B86180) synthase to form fluorocitrate.[1][8] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle, leading to a cascade of metabolic disruptions and cellular toxicity.[1]
Quantitative Data: Enzyme Kinetics
The efficiency of this compound formation can be quantified by examining the kinetic parameters of the responsible enzymes. Below is a summary of available data for acetyl-CoA synthetase with fluoroacetate as a substrate.
| Enzyme | Substrate | Km (mM) | Vmax (% of Acetate) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
| Acetyl-CoA Synthetase | Fluoroacetic Acid | 0.8 | 35 | - | - | [6] |
| This compound Thioesterase (FlK) | This compound | - | - | 390 ± 20 | 5 x 107 | [1] |
| This compound Thioesterase (FlK) | Acetyl-CoA | - | - | 0.06 ± 0.001 | 30 | [1] |
Note: The kinetic parameters for acetyl-CoA synthetase with fluoroacetate are from a general study and may not be specific to mammalian isoforms. The data for this compound Thioesterase (FlK) is included for comparison, illustrating the high specificity of this detoxification enzyme.
Experimental Protocols
In Vitro Assay of Acetyl-CoA Synthetase Activity with Fluoroacetate
This protocol describes a coupled enzyme assay to determine the kinetic parameters of acetyl-CoA synthetase with fluoroacetate.
Materials:
-
Purified acetyl-CoA synthetase (e.g., from yeast or recombinant human ACSS1/2)
-
Fluoroacetate
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.2)
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, CoA, ATP, PEP, and NADH.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.
-
Initiate the reaction by adding a known amount of purified acetyl-CoA synthetase.
-
Add varying concentrations of fluoroacetate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each fluoroacetate concentration.
-
Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantification of this compound in Mammalian Cells by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells
-
Fluoroacetate
-
Ice-cold 80:20 methanol:water
-
10% trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Internal standard (e.g., 13C-labeled acetyl-CoA)
-
Solid-phase extraction (SPE) columns (optional)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture mammalian cells to the desired confluency and treat with fluoroacetate for a specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold saline.
-
Add ice-cold 80:20 methanol:water to the cells, scrape, and collect the cell suspension.[9]
-
Alternatively, lyse the cells with ice-cold 10% TCA or PCA.[10]
-
Sonicate the cell lysate to ensure complete disruption.[9]
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet cellular debris.[9]
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other metabolites using a suitable chromatography column and gradient.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific parent and daughter ion transitions.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
-
Subcellular Fractionation for Mitochondrial this compound Analysis
This protocol allows for the isolation of mitochondrial fractions to specifically assess the formation of this compound by ACSS1.
Materials:
-
Cultured cells or tissue homogenate
-
Fractionation buffer
-
Dounce homogenizer or needle for cell lysis
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend cells in fractionation buffer and lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[12]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes to pellet nuclei and intact cells.[12]
-
Mitochondrial Pelletization: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.[12]
-
Washing: Wash the mitochondrial pellet with fractionation buffer to remove cytosolic contamination.
-
Metabolite Extraction: Extract metabolites from the purified mitochondrial pellet using the methods described in Protocol 2.
Conclusion
The formation of this compound from fluoroacetate, catalyzed by acetyl-CoA synthetases, is the initiating step in the "lethal synthesis" pathway responsible for fluoroacetate's toxicity. This guide has provided a detailed overview of this biochemical conversion, including the key enzymes, available kinetic data, and comprehensive experimental protocols for its investigation. A thorough understanding of this pathway is paramount for the development of effective antidotes to fluoroacetate poisoning and for the strategic design of fluorinated compounds in drug discovery, where controlled metabolic activation or resistance is a key consideration. Further research into the specific kinetics of mammalian ACSS isoforms with fluoroacetate will provide a more nuanced understanding and may reveal new avenues for therapeutic intervention.
References
- 1. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. ACSS1-dependent acetate utilization rewires mitochondrial metabolism to support AML and melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for the Activity and Substrate Specificity of this compound Thioesterase FlK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular fractionation protocol [abcam.com]
An In-Depth Technical Guide to the Mechanism of Action of Fluoroacetyl-CoA on Aconitase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which fluoroacetyl-CoA exerts its inhibitory effect on aconitase, a key enzyme in the citric acid cycle. The content herein is curated for an audience with a strong background in biochemistry and pharmacology, offering detailed data, experimental methodologies, and visual representations of the involved pathways.
Executive Summary
This compound is not the direct inhibitor of aconitase. Instead, it serves as a metabolic precursor to the true inhibitory compound, (-)-erythro-2-fluorocitrate. This conversion, often termed "lethal synthesis," occurs within the mitochondria. Fluoroacetate (B1212596) is first activated to this compound, which then condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase to form fluorocitrate. The (-)-erythro diastereomer of fluorocitrate is a mechanism-based inhibitor of aconitase. The enzyme processes it to fluoro-cis-aconitate, which is then converted to 4-hydroxy-trans-aconitate (HTn). HTn binds very tightly, though non-covalently, to the active site of aconitase, leading to potent inhibition of the citric acid cycle. This guide will delve into the quantitative aspects of this inhibition, the experimental protocols used to elucidate this mechanism, and the specific molecular interactions involved.
Biochemical Pathway of Fluoroacetate Toxicity
The toxic effects of fluoroacetate are a direct consequence of the "lethal synthesis" pathway, which transforms a relatively innocuous molecule into a potent enzyme inhibitor. This multi-step process, primarily occurring in the mitochondria, is a classic example of how metabolic pathways can be subverted by xenobiotics. The key enzymatic steps are the conversion of fluoroacetate to this compound by acetyl-CoA synthetase, followed by the condensation of this compound with oxaloacetate by citrate synthase to produce fluorocitrate.[1] It is the (-)-erythro isomer of fluorocitrate that is the specific inhibitor of aconitase.[1]
Mechanism of Aconitase Inhibition
The inhibition of aconitase by (-)-erythro-2-fluorocitrate is a sophisticated example of mechanism-based inactivation. Aconitase, in its catalytic cycle, initially treats fluorocitrate as a substrate. The enzyme catalyzes the dehydration of (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. In the subsequent hydration step, a hydroxide (B78521) ion attacks the double bond, leading to the elimination of the fluoride (B91410) ion and the formation of 4-hydroxy-trans-aconitate (HTn).[1] HTn is a transition-state analog that binds with very high affinity to the active site of aconitase, effectively sequestering the enzyme and halting the citric acid cycle.[1] This tight, non-covalent binding is responsible for the potent and persistent inhibition observed.
Quantitative Data on Aconitase Inhibition
The potency of fluorocitrate as an aconitase inhibitor has been quantified in various studies. The inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) are dependent on the specific isomer of fluorocitrate, the substrate used in the assay, and the source of the enzyme (mitochondrial or cytosolic).
| Inhibitor/Parameter | Enzyme Source | Substrate | Inhibition Type | Value | Reference |
| Ki | Solubilized rat liver mitochondria | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [2] |
| Ki | Solubilized rat liver mitochondria | cis-Aconitate | Partially Non-Competitive | 3.0 x 10⁻⁸ M | [2] |
| IC50 | Aconitase from rat liver mitochondria | Citrate | - | 0.3 mM | [3] |
| IC50 | Extramitochondrial aconitase (rat liver) | Citrate | - | 1.2 mM | [3] |
Experimental Protocols
Aconitase Activity Assay (Spectrophotometric)
This protocol describes a common method for determining aconitase activity by monitoring the formation of cis-aconitate from isocitrate.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
D,L-trisodium isocitrate (20 mM)
-
Manganese chloride (MnCl₂) (0.6 mM)
-
Mitochondrial or cell lysate preparation
-
UV-Vis spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D,L-trisodium isocitrate, and MnCl₂.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the mitochondrial or cell lysate sample to the reaction mixture.
-
Immediately monitor the increase in absorbance at 240 nm over time. The formation of the double bond in cis-aconitate results in an increase in absorbance at this wavelength.
-
Calculate the aconitase activity using the extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹).
HPLC Analysis of Aconitase Reaction Products
This method is used to separate and quantify the products of the reaction of aconitase with fluorocitrate isomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Organic Acid Analysis Column (e.g., Benson Polymeric BP-OA).
Mobile Phase and Elution:
-
Isocratic elution with a dilute acidic mobile phase, such as 0.003 M H₂SO₄.[4]
Detection:
-
UV detection at 210 nm.[4]
Sample Preparation:
-
For the (+)-erythro-isomer, the reaction products can be separated from the enzyme by ultrafiltration (e.g., using a Centricon-10 unit).[4]
-
For the tightly bound product from the (-)-erythro-isomer (HTn), the protein must be denatured (e.g., by heat) to release the inhibitor prior to analysis.[4]
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to substrates and products by comparing their retention times and peak areas to those of known standards. For instance, the products of the reaction with the (+)-erythro isomer, oxalosuccinate and its derivative α-ketoglutarate, can be identified by their characteristic retention times.[4]
Crystallization of the Aconitase-Inhibitor Complex
This protocol provides a general framework for obtaining crystals of the aconitase-fluorocitrate complex for X-ray diffraction studies.
Materials:
-
Purified and activated aconitase solution.
-
(-)-erythro-2-fluorocitrate.
-
Crystallization buffer (e.g., 25 mM Hepes, pH 7.5).
-
Precipitant solution (e.g., saturated (NH₄)₂SO₄ in 15 mM tricarballylate, 0.35 M NaCl, 0.25 M bis-Tris·HCl, pH 7.0).
-
Vapor diffusion crystallization plates (e.g., hanging drop or sitting drop).
Procedure:
-
Incubate the activated aconitase solution with an excess of (-)-erythro-2-fluorocitrate (e.g., 1.5 mM) for several hours at room temperature to allow for the formation of the stable enzyme-inhibitor complex.
-
Set up vapor diffusion experiments by mixing the enzyme-inhibitor complex solution with the precipitant solution in a drop.
-
Equilibrate the drop against a reservoir of the precipitant solution.
-
Incubate the crystallization plates under anaerobic conditions at a constant temperature (e.g., room temperature).
-
Monitor the drops for crystal growth over several days to weeks. Microseeding with existing crystals of a similar aconitase complex may be necessary to promote nucleation.
Conclusion
The inhibition of aconitase by this compound, via its metabolic conversion to fluorocitrate, is a well-characterized example of mechanism-based enzyme inactivation. The formation of the tightly-binding inhibitor, 4-hydroxy-trans-aconitate, effectively shuts down the citric acid cycle, leading to the profound toxicity associated with fluoroacetate poisoning. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for researchers in toxicology, drug development, and metabolic studies. Further research in this area could focus on the development of antidotes that can either prevent the formation of fluorocitrate or promote the dissociation of HTn from the aconitase active site.
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Lethal Embrace: A Technical Guide to the Role of Fluoroacetyl-CoA in Lethal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetyl-CoA, a deceptively simple molecule, lies at the heart of a potent toxicological mechanism known as lethal synthesis. This process, responsible for the high toxicity of compounds like sodium fluoroacetate (B1212596) (also known as Compound 1080), involves the metabolic conversion of a relatively benign precursor into a powerful inhibitor of cellular respiration. This technical guide provides an in-depth exploration of the biochemical role of this compound, detailing its formation, its fateful interaction with citrate (B86180) synthase, and the catastrophic consequences for the Krebs cycle. The guide includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and signaling events.
The Biochemical Pathway of Lethal Synthesis
Lethal synthesis is the in vivo conversion of a non-toxic compound into a toxic one.[1][2] In the case of fluoroacetate, the toxicity is not inherent to the initial molecule but arises from its metabolic transformation. The central player in this deadly drama is this compound.
The process begins with the conversion of fluoroacetate to this compound, a reaction catalyzed by acetyl-CoA synthetase. This this compound then enters the Krebs cycle, where it serves as a fraudulent substrate for citrate synthase.[3] Citrate synthase normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[4][5] However, when presented with this compound, it produces fluorocitrate.[6][7]
It is this newly synthesized fluorocitrate that acts as the true toxin. Specifically, the (-)-erythro diastereomer of 2-fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the Krebs cycle.[8] Aconitase is responsible for the isomerization of citrate to isocitrate. By binding tightly to aconitase, fluorocitrate effectively blocks the Krebs cycle at a critical juncture.[6][7] This inhibition leads to a cascade of metabolic derangements, including the accumulation of citrate and the depletion of downstream intermediates, ultimately resulting in cellular energy crisis and death.[9]
Quantitative Data
The toxicity of fluoroacetate and the efficiency of the enzymes involved in its lethal synthesis have been quantified in numerous studies. The following tables summarize key data for researchers.
Table 1: Toxicity of Sodium Fluoroacetate (LD50 Values)
| Species | LD50 (mg/kg) | Reference(s) |
| Human | 2 - 10 | [9] |
| Dog | 0.1 | [10] |
| Cat | 0.3 | [10] |
| Coyote | 0.1 | [9] |
| Rat (Sprague-Dawley) | 1.85 - 2.08 | [7] |
| Rabbit | ~0.4 | [10] |
| Sheep | 0.25 - 0.5 | [10] |
| Mallard | 9.1 | [9] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate/Inhibitor | Parameter | Value | Species/Source | Reference(s) |
| Citrate Synthase | Acetyl-CoA | Km | 16 µM | Rat Liver Mitochondria | [11] |
| Citrate Synthase | Oxaloacetate | Km | 2 µM | Rat Liver Mitochondria | [11] |
| Citrate Synthase | This compound | Km, Vmax, kcat/Km | Not Experimentally Determined | - | - |
| Aconitase (Mitochondrial) | Fluorocitrate | 50% Inhibition | 0.3 mM (for citrate -> cis-aconitate) | Rat Liver | [12] |
| Aconitase (Extramitochondrial) | Fluorocitrate | 50% Inhibition | 1.2 mM (for citrate -> cis-aconitate) | Rat Liver | [12] |
Experimental Protocols
The following protocols provide a framework for the in vitro study of the key steps in lethal synthesis.
Synthesis of this compound
This protocol is adapted from a previously described method.[13]
Materials:
-
Sodium fluoroacetate
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Oxalyl chloride (2 M in dichloromethane)
-
Coenzyme A (CoA)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, syringes, stir bar
-
Nitrogen atmosphere
Procedure:
-
Dry sodium fluoroacetate (1 mmol) under vacuum in an oven-dried round-bottom flask containing a stir bar and equipped with a reflux condenser.
-
Under a nitrogen atmosphere, add dry THF (2 mL), dry DMF (100 µL), and oxalyl chloride (1 mmol, 2 M in dichloromethane) to the flask via syringe.
-
Heat the reaction mixture to 65°C and stir for 2-3 hours.
-
Cool the mixture to room temperature and centrifuge to pellet the salts.
-
Transfer the supernatant containing fluoroacetyl chloride to a new flask.
-
In a separate flask, dissolve Coenzyme A (1.1 mmol) in a saturated sodium bicarbonate solution.
-
Slowly add the fluoroacetyl chloride solution to the Coenzyme A solution with vigorous stirring at 4°C.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, extract the aqueous layer with ethyl acetate (B1210297) to remove unreacted starting materials.
-
Lyophilize the aqueous layer to obtain this compound.
-
Purify the this compound using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
Citrate Synthase Activity Assay with this compound
This protocol is an adaptation of standard colorimetric assays for citrate synthase activity.[8][14]
Principle: The activity of citrate synthase is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.
Materials:
-
Purified citrate synthase
-
This compound (synthesized as described above)
-
Oxaloacetate
-
DTNB solution
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, DTNB, and this compound at various concentrations.
-
Add purified citrate synthase to each well to a final concentration that yields a linear reaction rate.
-
Initiate the reaction by adding a saturating concentration of oxaloacetate.
-
Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) at a constant temperature.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound while keeping the oxaloacetate concentration constant and saturating.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation.
Aconitase Inhibition Assay
This protocol is based on standard aconitase activity assays and is designed to measure the inhibitory effect of fluorocitrate.[1]
Principle: Aconitase activity is measured by monitoring the conversion of citrate to isocitrate. The subsequent oxidation of isocitrate by isocitrate dehydrogenase in the presence of NADP+ produces NADPH, which can be measured by the increase in absorbance at 340 nm. The inhibition of aconitase by fluorocitrate will result in a decreased rate of NADPH production.
Materials:
-
Mitochondrial extract or purified aconitase
-
Citrate
-
Fluorocitrate (as the inhibitor)
-
Isocitrate dehydrogenase
-
NADP+
-
Tris-HCl buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NADP+, and isocitrate dehydrogenase.
-
Add the mitochondrial extract or purified aconitase to each well.
-
To the experimental wells, add varying concentrations of fluorocitrate. For control wells, add buffer.
-
Pre-incubate the plate for a set time (e.g., 10 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding citrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the reaction rates and determine the percentage of inhibition for each concentration of fluorocitrate.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the fluorocitrate concentration.
Downstream Cellular Effects and Signaling Pathways
The inhibition of the Krebs cycle by fluorocitrate triggers a cascade of downstream cellular events beyond a simple energy deficit.
Metabolic Reprogramming: Cells exposed to fluorocitrate attempt to compensate for the blocked glucose oxidation by shifting their metabolism towards alternative energy sources.[9] Studies have shown an increased dependence on glutamine and fatty acid oxidation to bypass the aconitase block.[9]
Disruption of Calcium Homeostasis: The accumulation of citrate, a known calcium chelator, can disrupt intracellular calcium signaling.[15] Altered calcium levels can impact a wide range of cellular processes, including neurotransmission, muscle contraction, and apoptosis.[10][16]
Induction of Apoptosis: Prolonged cellular stress due to energy depletion and metabolic dysfunction can trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is implicated, involving the release of cytochrome c and the activation of caspases.[13][17] While the direct role of p53 in fluorocitrate-induced apoptosis is not fully elucidated, it is a key regulator of cellular stress responses and apoptosis.[18][19]
Conclusion and Future Directions
This compound plays a pivotal, albeit transient, role as the precursor to the true toxic agent in lethal synthesis. Its formation and subsequent metabolism by citrate synthase highlight the exquisite specificity of metabolic pathways and the devastating consequences of their subversion. While the overall mechanism is well-understood, this guide has identified a critical knowledge gap: the lack of experimental kinetic data for the interaction of this compound with citrate synthase. Future research should focus on determining these parameters to provide a more complete quantitative understanding of this deadly pathway. Furthermore, a more detailed elucidation of the downstream signaling cascades, particularly the role of key stress-response regulators like p53, will be crucial for the development of effective antidotes and therapeutic interventions for fluoroacetate poisoning. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate this fascinating and dangerous example of metabolic deception.
References
- 1. protocols.io [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. Citrate synthase - Wikipedia [en.wikipedia.org]
- 4. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. sid.ir [sid.ir]
- 11. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-Mediated Pathway Regulates C2C12 Cell Apoptosis Induced by Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Command Line | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of p53 in regulating tissue response to radiation by mechanisms independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Fluoroacetyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluoroacetyl-coenzyme A (F-CoA) is a pivotal, naturally occurring metabolite at the intersection of organofluorine biochemistry and toxicology. Formed from the activation of fluoroacetate (B1212596) (FA), a potent toxin produced by various plant and bacterial species, F-CoA serves as a critical precursor to the toxic metabolite fluorocitrate, which lethally inhibits the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive overview of the natural occurrence of F-CoA, its biosynthetic and metabolic pathways, and detailed experimental protocols for its detection and quantification. While direct quantitative data on the intracellular concentrations of F-CoA are scarce, this document compiles available data on its precursor, fluoroacetate, to provide a quantitative context for its formation.
Natural Occurrence and Biosynthesis
The natural presence of Fluoroacetyl-CoA is intrinsically linked to organisms that synthesize its precursor, fluoroacetate. These organisms have evolved mechanisms to produce and, in some cases, tolerate this otherwise highly toxic compound.
Fluoroacetate-Producing Organisms
Fluoroacetate is notably produced by a range of plant species and at least one bacterial species.
-
Plants: Over 30 plant species, primarily found in Australia, Africa, and South America, are known to produce fluoroacetate[1]. Prominent examples include:
-
Bacteria:
-
Streptomyces cattleya : This soil bacterium is a well-characterized producer of both fluoroacetate and 4-fluorothreonine[3]. The biosynthesis in S. cattleya involves a dedicated enzymatic pathway.
-
Biosynthesis of this compound
The formation of this compound from fluoroacetate is a critical activation step that channels the inert fluoroacetate molecule into cellular metabolism. This conversion is catalyzed by acetyl-CoA synthetase (ACS), an enzyme that typically activates acetate (B1210297).
The reaction proceeds as follows:
Fluoroacetate + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate
This reaction is analogous to the activation of acetate, highlighting how F-CoA can deceptively enter central metabolic pathways.
Metabolic Fate and Toxicological Significance
Once formed, this compound can follow two primary metabolic routes: incorporation into the TCA cycle, leading to toxicity, or detoxification through hydrolysis in resistant organisms.
The Path to Toxicity: The Tricarboxylic Acid (TCA) Cycle
The primary mechanism of fluoroacetate toxicity is initiated by the entry of F-CoA into the TCA cycle.
-
Condensation with Oxaloacetate: Citrate (B86180) synthase, the first enzyme of the TCA cycle, condenses this compound with oxaloacetate to form (2R,3S)-fluorocitrate.
-
Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that isomerizes citrate to isocitrate. The inhibition of aconitase leads to a metabolic blockade, disrupting cellular respiration and ATP production, ultimately causing cell death[4].
The metabolic pathway leading to aconitase inhibition is depicted below:
Resistance Mechanism in Streptomyces cattleya
S. cattleya, being a producer of fluoroacetate, possesses a defense mechanism to avoid self-intoxication. This is achieved through a specific enzyme, This compound thioesterase (FlK) , which selectively hydrolyzes F-CoA back to fluoroacetate and Coenzyme A.
This compound + H₂O → Fluoroacetate + Coenzyme A
This enzyme exhibits a remarkable 10⁶-fold preference for this compound over the structurally similar and highly abundant acetyl-CoA, thus preventing the toxic accumulation of fluorocitrate[5][6].
The resistance pathway is illustrated in the following diagram:
Quantitative Data
| Organism | Compound | Concentration | Tissue/Condition | Reference |
| Streptomyces cattleya | Fluoroacetate | 1.2 mM | Culture medium (28 days) | [3] |
| Dichapetalum cymosum | Fluoroacetate | ~200 ppm (fresh weight) | Young leaves | [4] |
Experimental Protocols
The following sections detail proposed methodologies for the extraction and quantification of this compound from biological samples. These protocols are adapted from established methods for short-chain acyl-CoAs and would require optimization and validation for F-CoA.
Sample Preparation and Extraction
The accurate quantification of F-CoA necessitates rapid quenching of metabolic activity and efficient extraction.
Objective: To extract short-chain acyl-CoAs, including F-CoA, from bacterial or plant tissues while minimizing degradation.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-80°C) mortar and pestle
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water, stored at 4°C
-
Neutralization Buffer: 2 M KHCO₃
-
Internal Standard: ¹³C₂-acetyl-CoA or a custom-synthesized ¹³C-labeled F-CoA
Procedure:
-
Quenching: Immediately flash-freeze the biological sample (e.g., bacterial pellet, plant tissue) in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered sample to a pre-weighed tube and add 1 mL of ice-cold 10% TCA per 100 mg of tissue. Add the internal standard at this stage.
-
Vortexing: Vortex the sample vigorously for 1 minute and then incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Neutralization: Neutralize the acidic extract by adding the Neutralization Buffer dropwise until the pH is between 6.0 and 7.0.
-
Final Centrifugation: Centrifuge again at 16,000 x g for 5 minutes at 4°C to remove any precipitate formed during neutralization.
-
Storage: The clarified supernatant is ready for analysis. If not analyzed immediately, store at -80°C.
The workflow for this extraction process is visualized below:
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Adapted from[7]):
-
Column: A C18 reversed-phase column suitable for polar molecules (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion ([M+H]⁺) would be m/z 828.1. A characteristic product ion would arise from the neutral loss of the fluoroacetyl group, but the most common and robust transition for acyl-CoAs is the fragmentation of the phosphopantetheine moiety. A common product ion for all CoAs is m/z 428.1. Therefore, a primary transition would be 828.1 → 428.1 . Other product ions should be determined by direct infusion of a synthesized F-CoA standard.
-
Internal Standard (¹³C₂-acetyl-CoA): m/z 812.1 → 428.1
-
-
Collision Energy and other parameters: These need to be optimized for F-CoA using a synthesized standard.
Quantification by Fluorometric Assay
Commercially available kits for acetyl-CoA quantification can potentially be adapted for F-CoA, provided the enzymes in the kit can utilize F-CoA as a substrate. This would require empirical validation. The principle of these assays is a coupled enzymatic reaction that produces a fluorescent product proportional to the amount of the acyl-CoA.
Principle:
-
This compound is converted to a product by a specific enzyme, releasing free Coenzyme A.
-
The free Coenzyme A then participates in a series of reactions that lead to the production of a highly fluorescent molecule (e.g., resorufin).
Procedure (General Adaptation):
-
Prepare a standard curve using synthesized this compound.
-
In a 96-well plate, add the extracted samples and standards.
-
Add the enzyme mix provided in a commercial acetyl-CoA assay kit.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (typically ~535 nm excitation and ~587 nm emission).
-
Calculate the concentration of F-CoA in the samples based on the standard curve.
Note: The cross-reactivity and efficiency of the kit's enzymes with F-CoA must be determined. It is possible that the enzymes show a lower affinity or turnover rate for F-CoA compared to acetyl-CoA, which would need to be accounted for in the quantification.
Conclusion
This compound is a naturally occurring, highly significant metabolite that plays a central role in the toxicology of fluoroacetate. Its formation in certain plants and bacteria and its subsequent interaction with the TCA cycle underscore a fascinating evolutionary interplay between metabolic pathways and chemical defense. While the direct quantification of intracellular F-CoA remains a challenge, the methodologies for the analysis of other short-chain acyl-CoAs provide a clear path forward for future research in this area. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for scientists investigating the intriguing world of organofluorine biochemistry.
References
- 1. Functional characterisation of the transcriptome from leaf tissue of the fluoroacetate-producing plant, Dichapetalum cymosum, in response to mechanical wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pnas.org [pnas.org]
- 6. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Trojan Horse Toxin: A Technical Guide to Fluoroacetyl-CoA's Disruption of Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which fluoroacetyl-CoA, a deceptively simple molecule, exerts its profound and often lethal impact on cellular respiration. By mimicking a key metabolic intermediate, it gains entry into the central hub of energy production, the Krebs cycle, only to trigger a catastrophic shutdown. This document provides a detailed examination of its synthesis, its enzymatic targets, and the downstream consequences for the cell, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Genesis of a Metabolic Saboteur: Synthesis of this compound
This compound is not typically found in mammalian cells but arises from the metabolic activation of fluoroacetate (B1212596), a potent toxin found in some plant species and used as a pesticide.[1][2][3][4][5] The process, often termed "lethal synthesis," involves two key enzymatic steps that occur within the mitochondrial matrix:
-
Activation of Fluoroacetate: The journey begins with the conversion of fluoroacetate to this compound. This reaction is catalyzed by acetyl-CoA synthetase, an enzyme that normally activates acetate.[2][4]
-
Condensation with Oxaloacetate: The newly formed this compound then serves as a substrate for citrate (B86180) synthase, the gatekeeper enzyme of the Krebs cycle.[2][4][6][7][8] Citrate synthase catalyzes the condensation of this compound with oxaloacetate to produce fluorocitrate.[2][4][6] It is this synthesized molecule, specifically the (-)-erythro diastereomer of 2-fluorocitrate, that is the ultimate inhibitor.[1][9][10]
The Molecular Ambush: Inhibition of Aconitase
The primary target of fluorocitrate is aconitase, a critical enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate.[1][9][10][11] The inhibition is not a simple competitive binding but a more insidious mechanism-based inactivation.
The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase.[1][9][10] The enzyme initially processes fluorocitrate as if it were its natural substrate, citrate. This involves a dehydration reaction to form fluoro-cis-aconitate. However, the subsequent hydration step, coupled with the loss of a fluoride (B91410) ion, leads to the formation of 4-hydroxy-trans-aconitate (HTn).[1][9] This product, HTn, binds extremely tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[1][9][10] The result is a complete halt of the Krebs cycle at this crucial step.[2][11]
The consequences of this enzymatic blockade are severe and cascade throughout cellular metabolism:
-
Citrate Accumulation: With aconitase inhibited, citrate cannot be converted to isocitrate and therefore accumulates in the mitochondria and cytoplasm.[3][4][12][13]
-
Energy Crisis: The cessation of the Krebs cycle prevents the generation of reducing equivalents (NADH and FADH2) necessary for the electron transport chain and oxidative phosphorylation. This leads to a drastic reduction in ATP synthesis, plunging the cell into an energy crisis.[3][4][13]
-
Metabolic Acidosis: The impaired cellular respiration leads to an accumulation of lactic acid, resulting in metabolic acidosis.[4][13]
-
Downstream Effects: The disruption of the Krebs cycle also impacts other metabolic pathways that rely on its intermediates for biosynthesis.[4]
Quantitative Analysis of Aconitase Inhibition
The potency of fluorocitrate as an aconitase inhibitor has been quantified in several studies. The inhibitory concentration (IC50) and inhibition constants (Ki) vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |
| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [14] | |
| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ M | [14] | |
| Fluorocitrate | Rat Liver Mitochondrial Aconitate Hydratase | Citrate → cis-Aconitate | 0.3 mM | [15] | ||
| Fluorocitrate | Rat Liver Extramitochondrial Aconitate Hydratase | Citrate → cis-Aconitate | 1.2 mM | [15] |
Experimental Protocols
Measurement of Aconitase Activity
A common method to determine aconitase activity is a coupled enzyme assay.[16][17][18]
Principle: Aconitase converts citrate to isocitrate. The production of isocitrate is then measured by a second enzyme, isocitrate dehydrogenase, which uses NADP+ as a cofactor and produces NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (substrate)
-
Isocitrate Dehydrogenase
-
NADP+ solution
-
Sample containing aconitase (e.g., mitochondrial extract)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, and isocitrate dehydrogenase.
-
Add the sample containing aconitase to the reaction mixture and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the citrate solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the aconitase activity.
Isolation of Mitochondria for Aconitase Assays
Principle: Differential centrifugation is used to separate mitochondria from other cellular components.
Materials:
-
Homogenization Buffer (e.g., containing sucrose, mannitol, and a chelating agent like EGTA)
-
Tissue or cell sample
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Mince the tissue or collect the cell pellet on ice.
-
Homogenize the sample in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in an appropriate buffer for subsequent assays.[19]
Visualizing the Disruption
Metabolic Pathway of this compound's Lethal Synthesis
Caption: Metabolic pathway of fluoroacetate to fluorocitrate and subsequent aconitase inhibition.
Experimental Workflow for Assessing this compound's Impact
Caption: Workflow for studying the effects of this compound on cellular respiration.
Signaling Consequences of Aconitase Inhibition
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. collab.its.virginia.edu [collab.its.virginia.edu]
- 8. Citrate synthase - Wikipedia [en.wikipedia.org]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Aconitase - Wikipedia [en.wikipedia.org]
- 12. Biochemical lesions of respiratory enzymes and configurational changes of mitochondria in vivo. II. Early ultrastructural modifications correlated to the biochemical lesion induced by fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Early Studies on Fluoroacetyl-CoA Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the toxicity of fluoroacetyl-CoA, a potent metabolic poison. The core of its toxic action lies in a phenomenon termed "lethal synthesis," a concept pioneered by Sir Rudolph Peters and his colleagues. This document provides a detailed overview of the early experimental work that elucidated the mechanism of fluoroacetate (B1212596) poisoning, focusing on the conversion to this compound and its subsequent disruption of the Krebs (tricarboxylic acid) cycle.
The Principle of Lethal Synthesis
Fluoroacetate, in itself, is not the direct toxic agent. Instead, it undergoes a series of enzymatic transformations within the cell, culminating in the production of a highly toxic compound. This process was aptly named "lethal synthesis" by Peters in his Croonian Lecture in 1952.[1][2] The innocuous fluoroacetate molecule is activated to this compound, which then enters the Krebs cycle.
Signaling Pathway of Lethal Synthesis and Aconitase Inhibition
Quantitative Data from Early Studies
The pioneering work of researchers in the mid-20th century provided the first quantitative insights into the toxicity of fluoroacetate and the inhibitory action of its metabolite, fluorocitrate.
Table 1: Acute Toxicity of Sodium Fluoroacetate in Various Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat (Male) | Oral | 2.08 (95% CI: 1.73-2.49) | McCranor et al. (2019)[2] |
| Rat (Female) | Oral | 1.85 (95% CI: 1.56-2.19) | McCranor et al. (2019)[2] |
| Human (approx.) | Oral | 2-10 | McCranor et al. (2019)[2] |
Table 2: Citrate Accumulation in Tissues of Rats Poisoned with Sodium Fluoroacetate
| Tissue | Time after Dosing (hr) | Citrate Concentration (µg/g wet tissue) | Fold Increase (approx.) | Reference |
| Kidney | 2.5 | 250 | 10 | Buffa & Peters (1949)[3][4][5][6] |
| Heart | 2.5 | 150 | 15 | Buffa & Peters (1949)[3][4][5][6] |
| Brain | 2.5 | 100 | 5 | Buffa & Peters (1949)[3][4][5][6] |
Table 3: Inhibition of Purified Aconitase by Fluorocitrate
| Substrate | Inhibitor | Type of Inhibition | Dissociation Constant (Ki) | Reference |
| Citrate | Enzymically prepared fluorocitrate | Competitive | 8.7 x 10⁻⁵ M | Morrison & Peters (1954)[7][8] |
Key Experimental Protocols
The following sections detail the methodologies employed in the seminal studies that unraveled the toxic mechanism of this compound.
Determination of Lethal Dose (LD50)
Early studies on the toxicity of fluoroacetate aimed to quantify its lethal effects. The LD50, or the dose required to kill 50% of a test population, was a key metric.
Experimental Workflow for LD50 Determination
Protocol:
-
Animal Selection: Healthy animals of a specific species, strain, age, and weight were selected to ensure uniformity. For example, Wistar rats weighing between 150-200g were commonly used.
-
Dose Preparation: A stock solution of sodium fluoroacetate was prepared in a suitable solvent (e.g., water or saline). Serial dilutions were then made to create a range of doses.
-
Administration: The prepared doses were administered to groups of animals, typically via oral gavage to ensure precise dosing. A control group received the solvent only.
-
Observation: The animals were observed for a set period, usually 24 to 48 hours, and signs of toxicity and mortality were recorded.
-
Data Analysis: The number of deaths at each dose level was recorded, and statistical methods, such as probit analysis, were used to calculate the LD50 value and its confidence intervals.
Measurement of Citrate Accumulation in Tissues
A hallmark of fluoroacetate poisoning is the dramatic increase in citrate concentrations in various tissues. Buffa and Peters (1949) were instrumental in demonstrating this phenomenon.[3][4][5][6]
Protocol for Citrate Determination in Tissue Homogenates:
-
Animal Treatment: Animals were administered a sub-lethal dose of sodium fluoroacetate.
-
Tissue Collection: At various time points after administration, animals were euthanized, and tissues of interest (e.g., kidney, heart, brain) were rapidly excised and frozen to halt metabolic activity.
-
Homogenization: The frozen tissues were weighed and homogenized in a cold solution of trichloroacetic acid (TCA). The TCA serves to precipitate proteins while extracting small molecules like citrate.
-
Extraction: The homogenate was centrifuged to pellet the precipitated protein. The supernatant, containing the citrate, was carefully collected.
-
Citrate Assay: The citrate concentration in the supernatant was determined using a colorimetric method. A common early method was the pentabromoacetone (B1203828) method, which involves the conversion of citrate to pentabromoacetone, which can then be measured.
Aconitase Activity Assay
To directly demonstrate the inhibitory effect of fluorocitrate on aconitase, in vitro enzyme assays were performed using purified enzyme preparations. The work of Morrison and Peters (1954) provided crucial quantitative data on this inhibition.[7][8]
Protocol for Measuring Aconitase Activity:
-
Enzyme Preparation: Aconitase was purified from a suitable source, such as pig heart muscle.
-
Assay Mixture: The assay was typically carried out in a spectrophotometer cuvette containing a buffer at a specific pH (e.g., phosphate (B84403) buffer at pH 7.4), the substrate (citrate or isocitrate), and the purified aconitase enzyme.
-
Measurement of Activity: Aconitase catalyzes the reversible conversion of citrate to isocitrate via cis-aconitate. The activity was measured by monitoring the formation or disappearance of cis-aconitate, which has a characteristic absorbance at 240 nm.
-
Inhibition Studies: To determine the effect of fluorocitrate, various concentrations of the inhibitor were added to the assay mixture. The rate of the reaction was measured in the presence and absence of the inhibitor.
-
Kinetic Analysis: By measuring the reaction rates at different substrate and inhibitor concentrations, the type of inhibition (e.g., competitive) and the inhibitor constant (Ki) could be determined using methods like the Lineweaver-Burk plot.[7]
Conclusion
The early investigations into this compound toxicity laid the groundwork for our current understanding of this potent metabolic poison. The concept of "lethal synthesis," elucidated through meticulous experimentation, remains a cornerstone of toxicology. The detailed protocols and quantitative data from these seminal studies not only revealed the precise molecular target of fluoroacetate's metabolite but also highlighted the critical role of the Krebs cycle in cellular respiration. This foundational knowledge continues to be relevant for researchers in toxicology, biochemistry, and drug development, providing a powerful example of how a seemingly innocuous molecule can be transformed into a lethal agent through the body's own metabolic machinery.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate oxidase system in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The accumulation of citrate during oxidation of pyruvate by breis and slices of pigeon brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The in vivo formation of citrate induced by fluoroacetate and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of fluoroacetate poisoning: the effect of fluorocitrate on purified aconitase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Radiolabeled Fluoroacetyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in drug discovery and development, providing critical insights into the pharmacokinetics, metabolism, and target engagement of novel therapeutics.[1][2][3] Fluoroacetyl-Coenzyme A (Fluoroacetyl-CoA) is a key intermediate in the metabolism of fluoroacetate (B1212596), a compound known for its selective toxicity. When radiolabeled, this compound serves as a valuable tracer for studying cellular metabolism, particularly fatty acid synthesis and oxidative metabolism, which are often dysregulated in diseases like cancer.[4][5][6][7][8]
These application notes provide detailed protocols for the synthesis and quality control of radiolabeled this compound, with a focus on ¹⁸F, ¹¹C, and ³H isotopes. Additionally, protocols for in vitro tracer studies are outlined to facilitate the use of these compounds in metabolic research.
Metabolic Pathway and Principle of Tracer Application
Fluoroacetate is readily taken up by cells and is activated to this compound by acetyl-CoA synthetase (ACS).[9][10] this compound then enters the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase. This metabolic trapping of the radiolabel forms the basis of its use in positron emission tomography (PET) imaging to assess metabolic activity.[9] The PI3K/Akt/mTOR signaling pathway is a key regulator of cellular metabolism, including the synthesis of acetyl-CoA and fatty acids, making it a relevant pathway to consider in studies utilizing radiolabeled this compound.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]Fluoroacetate ([¹⁸F]FAC)
The most common approach for in vivo studies is the synthesis of [¹⁸F]fluoroacetate, which is then biologically converted to [¹⁸F]this compound.
Workflow for [¹⁸F]Fluoroacetate Synthesis
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: Kryptofix 2.2.2./K₂CO₃ solution in acetonitrile (B52724)/water
-
Precursor: Ethyl bromoacetate (B1195939) or tosylate precursor
-
Reaction solvent: Acetonitrile
-
Hydrolysis solution: Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Purification cartridges (e.g., C18 Sep-Pak)
-
Automated synthesis module (e.g., TRACERlab)
Procedure:
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
Radiolabeling: Add the precursor (e.g., ethyl bromoacetate) in acetonitrile to the dried [¹⁸F]fluoride and heat the reaction mixture (e.g., at 80-120°C for 5-15 minutes) to form [¹⁸F]ethyl fluoroacetate.
-
Hydrolysis: Evaporate the [¹⁸F]ethyl fluoroacetate and trap it in a vessel containing sodium hydroxide solution to hydrolyze the ester, forming sodium [¹⁸F]fluoroacetate.
-
Purification: Purify the final product using solid-phase extraction cartridges (e.g., C18) to remove unreacted precursor and byproducts.
-
Quality Control: Perform quality control tests as described in Protocol 4.
Quantitative Data for [¹⁸F]Fluoroacetate Synthesis
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay corrected) | 50.2 ± 4.8% | [16] |
| Radiochemical Purity | > 99% | [1][16] |
| Synthesis Time | ~32 minutes | [16] |
| Specific Activity | 43 GBq/µmol | [17] |
Protocol 2: Proposed Direct Synthesis of Radiolabeled this compound ([¹⁴C] or [³H])
This protocol is adapted from methods for synthesizing [¹⁴C]acetyl-CoA and non-radiolabeled this compound.[18][19]
Materials:
-
Radiolabeled sodium fluoroacetate ([¹⁴C] or [³H])
-
Coenzyme A (CoA) lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reverse-phase HPLC system
Procedure:
-
Activation of Fluoroacetate: In a dry, inert atmosphere, dissolve radiolabeled sodium fluoroacetate in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for 1-2 hours to form the acylimidazole intermediate.
-
Thioester Formation: Prepare a solution of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate, pH 8.0). Add the activated fluoroacetate solution dropwise to the CoA solution on ice with stirring.
-
Reaction Monitoring: Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent (DTNB).
-
Purification: Purify the radiolabeled this compound by reverse-phase HPLC. A C18 column with a gradient of acetonitrile in a phosphate (B84403) buffer is typically used.[20][21][22]
-
Lyophilization: Lyophilize the collected fractions containing the pure product to obtain a stable powder.
-
Quality Control: Perform quality control as described in Protocol 4.
Expected Quantitative Data (based on analogous syntheses)
| Parameter | Estimated Value | Reference (Analogous) |
| Radiochemical Yield | ~40-70% | [18][19] |
| Radiochemical Purity | > 95% | [18] |
| Synthesis Time | 3-4 hours | - |
Protocol 3: Proposed Enzymatic Synthesis of Radiolabeled this compound ([¹¹C] or [¹⁴C])
This protocol is based on the enzymatic synthesis of [¹¹C]acetyl-CoA.[23]
Materials:
-
Radiolabeled sodium fluoroacetate ([¹¹C] or [¹⁴C])
-
Acetyl-CoA Synthetase (ACS)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Reaction buffer (e.g., Tris-HCl, pH 7.9)
-
HPLC system for purification
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, combine the reaction buffer, ATP, MgCl₂, KCl, and Coenzyme A.
-
Enzymatic Reaction: Add the radiolabeled sodium fluoroacetate and acetyl-CoA synthetase to initiate the reaction. Incubate at 37°C.
-
Reaction Monitoring and Termination: Monitor the formation of the radiolabeled this compound by radio-HPLC. Terminate the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.
-
Purification: Purify the product using semi-preparative HPLC with a C18 column.
-
Quality Control: Analyze the final product for radiochemical purity, identity, and specific activity as described in Protocol 4.
Expected Quantitative Data (based on analogous syntheses)
| Parameter | Estimated Value | Reference (Analogous) |
| Radiochemical Yield (decay corrected) | 60-70% | [23] |
| Radiochemical Purity | > 95% | [23] |
| Synthesis Time | ~45 minutes | [23] |
Protocol 4: Quality Control of Radiolabeled this compound
Workflow for Quality Control
-
Radiochemical Purity:
-
Radio-HPLC: Use a reverse-phase C18 column with a gradient elution of acetonitrile and a suitable buffer (e.g., phosphate buffer). Monitor the eluate with a UV detector (at 260 nm for the adenine (B156593) moiety of CoA) and a radioactivity detector.[3][20][21][24] The radiochemical purity is the percentage of the total radioactivity that corresponds to the product peak.
-
Radio-TLC: Spot the sample on a silica (B1680970) gel TLC plate and develop with an appropriate mobile phase. Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.[25][26][27][28]
-
-
Chemical Identity:
-
Co-elution with a non-radiolabeled standard of this compound on HPLC.
-
Mass spectrometry can be used to confirm the mass of the non-radiolabeled standard.
-
-
Specific Activity:
-
Determine the amount of radioactivity using a calibrated dose calibrator.
-
Quantify the mass of this compound by comparing the UV peak area on the HPLC chromatogram to a standard curve of known concentrations of the non-radiolabeled compound.
-
Specific activity is expressed as radioactivity per unit mass (e.g., GBq/µmol or Ci/mmol).
-
Protocol 5: In Vitro Tracer Study with Radiolabeled Fluoroacetate/Fluoroacetyl-CoA
This protocol describes a general method for assessing the uptake and metabolism of radiolabeled fluoroacetate in a cell culture model.[29][30][31][32]
Materials:
-
Cancer cell line of interest (e.g., prostate cancer, glioblastoma)
-
Cell culture medium and supplements
-
Radiolabeled fluoroacetate or this compound
-
Cell lysis buffer
-
Scintillation cocktail and counter or gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Incubation with Radiotracer: Replace the culture medium with fresh medium containing a known concentration and activity of the radiolabeled compound. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, aspirate the radioactive medium and wash the cells several times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification of Radioactivity: Measure the radioactivity in the cell lysate using a liquid scintillation counter (for ³H, ¹⁴C) or a gamma counter (for ¹⁸F, ¹¹C).
-
Protein Quantification: Determine the protein concentration in the cell lysate using a standard protein assay.
-
Data Analysis: Express the tracer uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).
Conclusion
The synthesis of radiolabeled this compound, either directly or indirectly via its precursor fluoroacetate, provides a powerful tool for investigating cellular metabolism in the context of health and disease. The protocols outlined in these application notes offer a comprehensive guide for researchers in the synthesis, quality control, and application of these important radiotracers. Careful adherence to these methodologies will ensure the generation of high-quality data for advancing our understanding of metabolic pathways and for the development of novel diagnostic and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guertin Lab Review on Acetyl-CoA Metabolism in Cancer in Nature Reviews Cancer [umassmed.edu]
- 5. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 6. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer | Semantic Scholar [semanticscholar.org]
- 9. [11C]Acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TPC - Acetate [turkupetcentre.net]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. New approach to fully automated synthesis of sodium [18F]fluoroacetate -- a simple and fast method using a commercial synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of radiolabeled acetyl-coenzyme A from sodium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 23. Synthesis of O-[11C]Acetyl CoA, O-[11C]Acetyl-L-carnitine, and L-[11C]carnitine labelled in specific positions, applied in PET studies on rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 18F-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 25. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
- 27. Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Analysis of 18F-labelled synthesis products on TLC plates: comparison of radioactivity scanning, film autoradiography, and a phosphoimaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Evaluating acetate metabolism for imaging and targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pharmaron.com [pharmaron.com]
- 31. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Fluoroacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetyl-coenzyme A (fluoroacetyl-CoA) is a key metabolic intermediate and a valuable tool in biochemical research and drug development. Its synthesis is crucial for studying enzymes involved in fluoroacetate (B1212596) metabolism and for the development of novel therapeutics. This document provides a detailed protocol for the one-pot enzymatic synthesis of this compound from fluoroacetate and coenzyme A (CoA). The described method utilizes the coupled activity of acetate (B1210297) kinase (AckA) and phosphotransacetylase (Pta), offering a highly specific and efficient alternative to traditional chemical synthesis routes. This protocol is intended for researchers in biochemistry, enzymology, and pharmaceutical sciences.
Introduction
The activation of fluoroacetate to this compound is the initial step in its metabolic pathway, which can lead to the "lethal synthesis" of fluorocitrate, a potent inhibitor of aconitase in the citric acid cycle.[1] Understanding and manipulating this pathway is of significant interest. Enzymatic synthesis of this compound provides several advantages over chemical methods, including mild reaction conditions, high specificity, and the avoidance of harsh reagents. The coupled enzyme system of acetate kinase (AckA) and phosphotransacetylase (Pta) from organisms like Escherichia coli provides an efficient route to synthesize acetyl-CoA and its analogs.[2] This protocol details the application of this system for the synthesis of this compound.
Principle of the Reaction
The enzymatic synthesis of this compound is a two-step process performed in a single reaction vessel ("one-pot").
-
Phosphorylation of Fluoroacetate: Acetate kinase (AckA) catalyzes the phosphorylation of fluoroacetate by ATP to form fluoroacetyl phosphate (B84403) and ADP.
-
Transfer to Coenzyme A: Phosphotransacetylase (Pta) then catalyzes the transfer of the fluoroacetyl group from fluoroacetyl phosphate to coenzyme A, yielding this compound and inorganic phosphate.
This coupled reaction is efficient as the product of the first reaction is immediately consumed in the second, driving the overall equilibrium towards the final product.
Signaling Pathway Diagram
Caption: Enzymatic synthesis of this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Experimental Protocols
Materials and Reagents
-
Sodium Fluoroacetate
-
Coenzyme A, Trilithium Salt
-
Adenosine 5'-triphosphate (ATP), Disodium Salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl Buffer
-
Acetate Kinase (AckA) from E. coli
-
Phosphotransacetylase (Pta) from E. coli
-
Dithiothreitol (DTT)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
Equipment
-
Thermomixer or water bath
-
pH meter
-
Microcentrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
-
NMR spectrometer
-
Lyophilizer
Reaction Mixture Preparation
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.6.
-
Prepare the following stock solutions in deionized water:
-
100 mM Sodium Fluoroacetate
-
50 mM Coenzyme A
-
100 mM ATP
-
1 M MgCl₂
-
100 mM DTT
-
One-Pot Enzymatic Synthesis Protocol
This protocol is adapted from methods for acetyl-CoA synthesis and is suitable for a 1 mL reaction volume.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
Total Volume | | 1 mL | |Reagent Stock Concentration Volume for 1 mL Reaction Final Concentration Deionized Water - 730 µL - Tris-HCl, pH 7.6 1 M 100 µL 100 mM Sodium Fluoroacetate 100 mM 50 µL 5 mM Coenzyme A 50 mM 40 µL 2 mM ATP 100 mM 50 µL 5 mM MgCl₂ 1 M 10 µL 10 mM DTT 100 mM 10 µL 1 mM Acetate Kinase (AckA) 100 U/mL 5 µL 0.5 U/mL Phosphotransacetylase (Pta) 200 U/mL 5 µL 1 U/mL -
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA).
-
Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
The supernatant containing this compound is now ready for purification.
Purification of this compound by HPLC
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 9.4 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 0 5 0 35 50 40 100 45 100 | 50 | 0 |
-
Flow Rate: 3 mL/min.
-
Detection: 260 nm.
-
Inject the supernatant from the enzymatic reaction onto the HPLC column.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the relevant fractions and lyophilize to obtain pure this compound as a white powder.
Characterization of this compound
-
Mass Spectrometry: Confirm the identity of the product by ESI-MS. The expected mass for this compound [M+H]⁺ is approximately 828.1 m/z.[1]
-
NMR Spectroscopy: Structural confirmation can be obtained by ¹H and ¹⁹F NMR.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrates | ||
| Fluoroacetate | 5 mM | Adapted Protocol |
| Coenzyme A | 2 mM | Adapted Protocol |
| ATP | 5 mM | Adapted Protocol |
| Reaction Conditions | ||
| Temperature | 37°C | Adapted Protocol |
| pH | 7.6 | Adapted Protocol |
| Incubation Time | 2-4 hours | Adapted Protocol |
| Product Characterization | ||
| Expected [M+H]⁺ | ~828.1 m/z | [1] |
| Purity (Post-HPLC) | >95% | [1] |
Troubleshooting
-
Low Yield:
-
Enzyme Activity: Ensure that the AckA and Pta enzymes are active. It is advisable to test them with acetate as a positive control.
-
Substrate Quality: Verify the purity and concentration of CoA and ATP stock solutions.
-
Reaction Equilibrium: The reaction is reversible. If yields are low, consider adding an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) to drive the reaction forward.
-
-
Product Degradation:
-
Thioesters can be unstable, particularly at basic pH. Keep samples on ice and process them promptly after the reaction. Store the purified this compound at -80°C.
-
Conclusion
The enzymatic synthesis of this compound using the coupled activity of acetate kinase and phosphotransacetylase offers a reliable and efficient method for producing this important biochemical tool. The protocol provided herein serves as a foundation for researchers to generate high-purity this compound for a variety of applications in drug discovery and metabolic research. Optimization of reaction conditions may be necessary depending on the specific source and activity of the enzymes used.
References
Application Notes and Protocols for Studying TCA Cycle Kinetics Using Fluoroacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Fluoroacetyl-CoA for studying TCA cycle kinetics, including detailed experimental protocols and data presentation formats.
Principle and Mechanism
Fluoroacetate (B1212596) itself is not toxic but is converted intracellularly to this compound.[4][5][8] This molecule then enters the TCA cycle, where citrate (B86180) synthase catalyzes its condensation with oxaloacetate to produce fluorocitrate.[5][6][9] The resulting fluorocitrate is a potent inhibitor of aconitase, effectively blocking the cycle at this step.[5][7] By introducing isotopically labeled fluoroacetate (e.g., with ¹³C or ¹⁸F), researchers can trace its incorporation into the TCA cycle and monitor the effects of aconitase inhibition on other metabolites.[10]
Key Applications
-
Probing Citrate Synthase Activity: Directly assess the enzyme's ability to process a modified substrate.
-
Inducing and Studying Metabolic Bottlenecks: Create a specific and potent inhibition of aconitase to study the upstream accumulation and downstream depletion of TCA cycle intermediates.
-
Metabolic Flux Analysis: In combination with stable isotope tracers, elucidate the flow of carbons through the TCA cycle under specific inhibitory conditions.
-
Drug Screening: Evaluate the effects of potential therapeutic compounds on TCA cycle activity in the presence of a known inhibitor.
-
Toxicology Studies: Understand the detailed molecular mechanism of fluoroacetate poisoning.[5][8]
Data Presentation
Quantitative data from experiments utilizing this compound should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | K_M_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) | Reference |
| This compound Thioesterase (FlK) | This compound | - | - | 5 x 10⁷ | [11] |
| This compound Thioesterase (FlK) | Acetyl-CoA | - | - | 30 | [11] |
| Acetate Kinase (AckA) - Phosphotransacetylase (Pta) | Fluoroacetate | - | - | Slower conversion than acetate | [12] |
| Acetyl-CoA Carboxylase (ACCase) | This compound | - | 4.5-fold slower conversion than Acetyl-CoA | - | [12] |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates after Incubation with [U-¹³C]-Glucose and Fluoroacetate
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate/Fluorocitrate | |||||||
| α-Ketoglutarate | |||||||
| Succinate | |||||||
| Fumarate | |||||||
| Malate | |||||||
| Aspartate |
Note: This table is a template. Actual values will be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol is a modification of previously described methods.[4]
Materials:
-
Sodium fluoroacetate
-
Oxalyl chloride (2 M in dichloromethane)
-
Coenzyme A (CoA)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Nitrogen gas
-
Round-bottom flask, reflux condenser, syringes
-
Lyophilizer
-
ESI-MS for characterization
Procedure:
-
Dry sodium fluoroacetate (100 mg, 1 mmol) under vacuum in an oven-dried round-bottom flask.
-
Add a stir bar and equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Add dry THF (2 mL) and dry DMF (100 μL) to the flask via syringe.
-
Slowly add oxalyl chloride (1 mmol) to the reaction mixture.
-
Stir and heat the reaction at 65°C for 2-3 hours under nitrogen.
-
Cool the reaction to room temperature.
-
In a separate flask, dissolve Coenzyme A in an appropriate buffer.
-
Slowly add the activated fluoroacetyl chloride solution to the Coenzyme A solution while stirring on ice.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound using preparative HPLC.
-
Lyophilize the purified fractions to obtain solid this compound.
-
Characterize the final product using ESI-MS (expected m/z (MH⁺) of 828.1).[4]
-
Determine the purity using methods such as DTNB assay for free thiol content.[4]
Protocol 2: Cell Culture and Isotopic Labeling with Fluoroacetate
Materials:
-
Cell line of interest (e.g., cancer cell line, primary cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sodium fluoroacetate (or ¹³C-labeled fluoroacetate)
-
[U-¹³C]-Glucose
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in culture plates at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of sodium fluoroacetate (e.g., 1-10 mM, to be optimized for the cell line). For isotopic labeling studies, use ¹³C-labeled fluoroacetate.
-
For flux analysis, replace the standard glucose in the medium with [U-¹³C]-Glucose.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
Store the extracts at -80°C until analysis.
Protocol 3: Analysis of TCA Cycle Intermediates by LC-MS/MS
Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS system (e.g., coupled to a Q-TOF or triple quadrupole mass spectrometer)
-
Appropriate chromatography column (e.g., HILIC, mixed-mode, or reversed-phase C18).[13][14]
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[13]
-
Standards for all TCA cycle intermediates
Procedure:
-
Prepare a standard curve for each TCA cycle intermediate to be quantified.
-
Thaw the metabolite extracts on ice.
-
Centrifuge the extracts to remove any precipitate.
-
Transfer the supernatant to autosampler vials.
-
Set up the LC-MS/MS method with appropriate gradient elution and mass spectrometer parameters (e.g., scheduled Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM)).[15]
-
Inject the samples and standards onto the LC-MS/MS system.
-
Analyze the data to determine the absolute or relative concentrations of TCA cycle intermediates and their mass isotopomer distributions.
Protocol 4: Real-time Monitoring of this compound Effects using NMR Spectroscopy
Materials:
-
Intact cells or tissue extracts
-
NMR spectrometer
-
NMR tubes
-
Buffer (e.g., PBS) with D₂O for field locking
Procedure:
-
Prepare cell suspensions or tissue extracts as for metabolomics, ensuring to maintain physiological conditions as much as possible.
-
Transfer the sample to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum to identify and quantify initial metabolite concentrations.[16][17]
-
Introduce fluoroacetate to the sample.
-
Acquire a series of ¹H NMR spectra over time to monitor the changes in metabolite concentrations.[18][19]
-
Look for the appearance of fluorocitrate signals and the accumulation of upstream metabolites (e.g., citrate) and depletion of downstream metabolites.
-
Integrate the peaks corresponding to different metabolites to determine their relative concentrations over time.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic activation of fluoroacetate and subsequent inhibition of the TCA cycle.
Caption: General experimental workflow for studying TCA cycle kinetics with this compound.
Caption: Logical cascade of metabolic events following this compound introduction.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-[18F]Fluoroacetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.fraserlab.com [cdn.fraserlab.com]
- 13. lcms.cz [lcms.cz]
- 14. jbcgenetics.com [jbcgenetics.com]
- 15. Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. d-nb.info [d-nb.info]
- 19. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoroacetyl-CoA as a Chemical Probe for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetyl-coenzyme A (Fluoroacetyl-CoA) is a fluorinated analog of the central metabolic intermediate, acetyl-coenzyme A. Its structural similarity allows it to enter metabolic pathways and interact with acetyl-CoA-utilizing enzymes. This property makes this compound a valuable chemical probe for studying enzyme mechanisms, elucidating metabolic pathways, and as a potential tool in drug development. The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom on the acetyl group significantly alters the electronic properties of the molecule, making it a unique tool for probing enzyme active sites and reaction mechanisms. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in enzyme inhibition studies.
Mechanism of Action: The "Lethal Synthesis" Pathway
The primary mechanism by which fluoroacetate (B1212596), the precursor to this compound, exerts its toxic effects is through a process termed "lethal synthesis". In this pathway, fluoroacetate is first activated to this compound by acetyl-CoA synthetase.[1][2] this compound then serves as a substrate for citrate (B86180) synthase, which catalyzes its condensation with oxaloacetate to form fluorocitrate.[3][4] It is the resulting fluorocitrate that acts as a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[3][5][6] The inhibition of aconitase leads to a blockage of the TCA cycle, resulting in cellular energy depletion and accumulation of citrate.[3]
Direct Enzymatic Interactions: A Case Study with this compound Thioesterase (FlK)
While the downstream metabolite fluorocitrate is a potent inhibitor, this compound itself can directly interact with enzymes. A well-studied example is the this compound thioesterase (FlK) from the fluoroacetate-producing bacterium Streptomyces cattleya.[7] This enzyme serves as a resistance mechanism by selectively hydrolyzing this compound, thus preventing its entry into the TCA cycle.[2][7] The study of FlK provides significant insights into the specific recognition of the fluoroacetyl group by an enzyme active site. FlK exhibits a remarkable 106-fold preference for this compound over acetyl-CoA, highlighting the profound impact of a single fluorine substitution on substrate recognition and catalysis.[7][8]
Quantitative Data: Kinetic Parameters of FlK
The following table summarizes the kinetic parameters for the hydrolysis of this compound and acetyl-CoA by wild-type FlK. The data clearly demonstrates the enzyme's high specificity for the fluorinated substrate.
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | 390 ± 20 | 8 | 5 x 10⁷ |
| Acetyl-CoA | 0.06 ± 0.001 | 2100 | 30 |
| Data from reference[2][7] |
Application as a Chemical Probe for Enzyme Inhibition
This compound can be employed as a chemical probe to investigate enzymes that utilize acetyl-CoA as a substrate, such as citrate synthase and various acetyltransferases. As an analog of the natural substrate, this compound can act as a competitive inhibitor, competing with acetyl-CoA for binding to the enzyme's active site. The extent of inhibition can provide valuable information about the active site's topology and tolerance for substituted acetyl groups.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of fluoroacetate with oxalyl chloride to form fluoroacetyl chloride, which is then reacted with Coenzyme A.
Materials:
-
Sodium fluoroacetate
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Oxalyl chloride (2 M in dichloromethane)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, syringe, etc.)
Protocol:
-
Dry sodium fluoroacetate under vacuum.
-
To a round-bottom flask under a nitrogen atmosphere, add the dried sodium fluoroacetate, dry THF, and a catalytic amount of dry DMF.
-
Add oxalyl chloride dropwise to the stirred suspension.
-
Heat the reaction mixture at 65°C for 2-3 hours.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate solution.
-
Cool the Coenzyme A solution in an ice bath.
-
Slowly add the prepared fluoroacetyl chloride solution to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction by HPLC.
-
Purify the resulting this compound using preparative HPLC.
This protocol is adapted from previously published methods.[9]
General Enzyme Inhibition Assay using this compound
This protocol provides a general framework for assessing the inhibitory potential of this compound on an acetyl-CoA-dependent enzyme, using citrate synthase as an example. The assay is based on the detection of the free thiol group of Coenzyme A released during the enzymatic reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow product that absorbs at 412 nm.[10][11][12][13]
Materials:
-
Purified enzyme (e.g., citrate synthase)
-
Acetyl-CoA
-
This compound (as the potential inhibitor)
-
Oxaloacetate
-
DTNB
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare stock solutions of acetyl-CoA, oxaloacetate, and this compound in the assay buffer.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DTNB solution, and acetyl-CoA to each well.
-
Add varying concentrations of this compound to the test wells. Add buffer to the control wells.
-
Add the enzyme solution to all wells to start a pre-incubation period (e.g., 5 minutes at room temperature).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the oxaloacetate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay at different concentrations of the substrate (acetyl-CoA) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Competition Assay
To specifically determine if this compound competes with acetyl-CoA for the enzyme's active site, a competition assay can be performed.
Protocol:
-
Set up the enzyme assay as described above.
-
Use a fixed, non-saturating concentration of this compound (the potential competitive substrate/inhibitor).
-
Vary the concentration of the natural substrate, acetyl-CoA.
-
Measure the reaction rates and analyze the data using a Lineweaver-Burk plot. A competitive inhibition pattern will show an increase in the apparent KM for acetyl-CoA with no change in Vmax.
Conclusion
This compound is a powerful chemical probe for investigating the mechanisms of acetyl-CoA utilizing enzymes and for dissecting metabolic pathways. Its unique electronic properties, arising from the presence of the fluorine atom, allow for the study of enzyme-substrate interactions with high specificity. The primary toxic effect of its precursor, fluoroacetate, is mediated through the "lethal synthesis" of fluorocitrate and subsequent inhibition of aconitase. However, as demonstrated with FlK, this compound can also engage in direct and highly specific interactions with enzyme active sites. The provided protocols offer a starting point for researchers to utilize this compound as an inhibitor and a mechanistic probe in their own systems, paving the way for new discoveries in enzymology and drug development. Further research into the direct inhibitory effects of this compound on a wider range of enzymes is a promising area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. quora.com [quora.com]
- 4. This compound thioesterase - Wikipedia [en.wikipedia.org]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Entropy drives selective fluorine recognition in the fluoroacetyl–CoA thioesterase from Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. sciencellonline.com [sciencellonline.com]
Application Notes: HPLC Methods for Fluoroacetyl-CoA Quantification In Vitro
Abstract
Fluoroacetyl-Coenzyme A (FAc-CoA) is a critical metabolic intermediate formed from fluoroacetate (B1212596), a potent toxin. Its accumulation can lead to the inhibition of key enzymes, such as aconitase in the Krebs cycle. Accurate in vitro quantification of FAc-CoA is essential for studying the mechanisms of fluoroacetate toxicity, screening for potential antidotes, and investigating the kinetics of enzymes that interact with this metabolite. This document provides detailed protocols for the quantification of FAc-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as Acetyl-CoA, are central molecules in cellular metabolism.[1] Fluoroacetyl-CoA is an analog of Acetyl-CoA and a key player in the toxicity pathway of fluoroacetate. Methodologies for the precise measurement of short-chain acyl-CoAs are crucial for understanding their roles in various biological processes.[2][3] While several methods exist for quantifying common acyl-CoAs, specific and robust protocols for FAc-CoA are less common.[4] This application note details two reliable HPLC-based methods suitable for quantifying FAc-CoA in in vitro experimental setups, such as enzymatic assays.
Overview of Analytical Approaches
The primary methods for FAc-CoA quantification involve separation by reverse-phase HPLC followed by detection. The choice of detector depends on the required sensitivity and specificity.
-
HPLC with UV Detection: This is a widely accessible method that relies on the strong UV absorbance of the adenine (B156593) moiety in the CoA molecule at approximately 260 nm.[4][5] It provides sufficient sensitivity for many in vitro applications, particularly for kinetic studies where substrate concentrations are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity by identifying molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6][7] It is the method of choice for detecting very low concentrations of FAc-CoA or for analyzing complex in vitro matrices where interfering compounds may co-elute.[2]
Method 1: HPLC with UV Detection
This protocol describes a robust method for quantifying FAc-CoA using a standard reverse-phase C18 column and UV detection.
Experimental Protocol
A. Materials and Reagents
-
This compound (Synthesized or commercial standard)[5]
-
Perchloric Acid (PCA), ice-cold 1.5 M solution
-
Potassium Bicarbonate (KHCO₃), 2 M solution
-
Acetonitrile (HPLC Grade)
-
Ammonium acetate (B1210297) (HPLC Grade)
-
Ultrapure water
-
C18 Reverse-Phase HPLC Column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)[5]
B. Sample Preparation (from in vitro reactions)
-
Quench Reaction: Stop the enzymatic reaction by adding an equal volume of ice-cold 1.5 M PCA. For a 100 µL reaction, add 100 µL of 1.5 M PCA.
-
Incubate: Vortex the mixture and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[4]
-
Neutralize: Carefully transfer the supernatant to a new tube. Neutralize the extract by adding 2 M KHCO₃ dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (KClO₄) will be observed.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.
-
Collect Supernatant: The resulting supernatant contains the FAc-CoA and is ready for HPLC analysis. Filter through a 0.22 µm syringe filter if necessary.[8]
C. HPLC Operating Conditions The following table summarizes the recommended HPLC conditions, adapted from methods for similar short-chain acyl-CoAs.[4][5]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 5 µm particle size, e.g., Agilent Eclipse XDB-C18 (9.4× 250 mm) or equivalent[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B; 30-35 min, 95% B; 35-40 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20-50 µL |
| Detection Wavelength | 260 nm[5] |
D. Data Analysis
-
Prepare a standard curve by injecting known concentrations of FAc-CoA (e.g., 1 µM to 100 µM).
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Quantify the FAc-CoA in the prepared samples by interpolating their peak areas from the standard curve.
Expected Results
The retention time for FAc-CoA will be slightly earlier than that of Acetyl-CoA due to the higher polarity imparted by the fluorine atom. The table below shows representative retention times for related compounds.
| Compound | Expected Retention Time (min) | Notes |
| Coenzyme A (CoA) | ~3.8[9] | The most polar of the listed compounds, elutes earliest. |
| This compound | ~7.5 | Estimated based on polarity relative to Acetyl-CoA. |
| Acetyl-CoA | ~7.8[9] | Slightly more hydrophobic than FAc-CoA, elutes slightly later. |
| Succinyl-CoA | Varies | Elution order depends on the specific gradient and column chemistry. |
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring higher sensitivity and specificity, LC-MS/MS is the preferred method.[7]
Experimental Protocol
A. Sample Preparation Sample preparation is identical to the HPLC-UV method (Section 3.1.B). For very low concentrations, a solid-phase extraction (SPE) cleanup step may be incorporated after neutralization to concentrate the analyte.[10]
B. LC-MS/MS Operating Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for high resolution |
| Column | C18 Reverse-Phase, <2 µm particle size (e.g., 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Gradient Program | A rapid gradient is typically used, e.g., 2-98% B over 5-7 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[7] |
| MRM Transitions | This compound: m/z 828.1 → 321.1 (Quantifier); 828.1 → 428.1 (Qualifier) |
| Internal Standard (IS) | 13C-labeled Acetyl-CoA or another suitable labeled acyl-CoA |
Note: The calculated monoisotopic mass for FAc-CoA [M+H]⁺ is 828.1. The quantifier transition (→ 321.1) represents a characteristic fragment, while the qualifier (→ 428.1) confirms identity based on known acyl-CoA fragmentation patterns.[7]
Method Validation Parameters
The following table presents typical performance characteristics for HPLC-based acyl-CoA quantification methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.995 | >0.998 |
| Limit of Detection (LOD) | ~10 pmol[8] | ~10 fmol[8] |
| Limit of Quantification (LOQ) | ~30 pmol | ~30 fmol |
| Precision (%RSD) | <5% | <3% |
| Accuracy/Recovery | 90-110% | 95-105%[4] |
Visualized Workflows and Pathways
Biochemical Context: FAc-CoA Synthesis
The diagram below illustrates the enzymatic reaction that produces this compound in vitro, a common starting point for quantification experiments.
Caption: Enzymatic synthesis of this compound from its precursors.
General Experimental Workflow
This workflow outlines the complete process from the in vitro reaction to the final data analysis.
Caption: Standard workflow for FAc-CoA sample preparation and analysis.
Comparison of Analytical Methods
This diagram provides a logical comparison between the HPLC-UV and LC-MS/MS techniques for FAc-CoA analysis.
Caption: Key differences between HPLC-UV and LC-MS/MS for FAc-CoA analysis.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Application Note: Quantitative Analysis of Fluoroacetyl-CoA in Cell Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (B1212596) is a metabolic poison that, once it enters a cell, is converted to Fluoroacetyl-Coenzyme A (Fluoroacetyl-CoA). This conversion is catalyzed by acetyl-CoA synthetase in both the cytosol and mitochondria.[1][2][3] this compound then enters the tricarboxylic acid (TCA) cycle, where it is condensed with oxaloacetate by citrate (B86180) synthase to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle, leading to a disruption of cellular energy metabolism.[2][3] The accurate quantification of this compound in cell lysates is crucial for understanding the mechanism of fluoroacetate toxicity and for the development of potential therapeutics. This application note provides a detailed protocol for the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes representative quantitative data for this compound and related metabolites in cell lysates following treatment with fluoroacetate. Please note that these values are for illustrative purposes, and actual concentrations may vary depending on the cell type, fluoroacetate concentration, and incubation time.
| Analyte | Condition | Concentration (pmol/10^6 cells) |
| This compound | Control | Not Detected |
| 1 mM Fluoroacetate, 4h | 5 - 20 | |
| Acetyl-CoA | Control | 10 - 50 |
| 1 mM Fluoroacetate, 4h | 5 - 30 | |
| Citrate | Control | 100 - 500 |
| 1 mM Fluoroacetate, 4h | 1000 - 5000 | |
| Coenzyme A (Free) | Control | 5 - 25 |
| 1 mM Fluoroacetate, 4h | 5 - 25 |
Experimental Protocols
Cell Culture and Treatment
-
Culture cells to 80-90% confluency in appropriate cell culture flasks or plates.
-
Treat cells with the desired concentration of sodium fluoroacetate (e.g., 1 mM) for a specified time (e.g., 4 hours).
-
Include an untreated control group for comparison.
-
Prepare at least three biological replicates for each condition.
Sample Preparation: Extraction of Short-Chain Acyl-CoAs
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[1]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Cell scraper
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 5% SSA to each 10 cm plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 2% B
-
18-25 min: 2% B
-
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyl-CoAs characteristically undergo a neutral loss of 507 Da in positive ion mode.[1][4] The molecular weight of this compound is 827.6 g/mol .[5]
-
This compound:
-
Precursor ion (Q1): m/z 828.1
-
Product ion (Q3): m/z 321.1
-
-
Acetyl-CoA (Internal Standard):
-
Precursor ion (Q1): m/z 810.1
-
Product ion (Q3): m/z 303.1
-
-
-
Collision Energy and other MS parameters: Optimize by direct infusion of standards.
Mandatory Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[18F]Fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[18F]Fluoroacetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C23H37FN7O17P3S | CID 49859653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Probing Fluoroacetyl-CoA Interactions: Application Notes and Protocols Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetyl-coenzyme A (fluoroacetyl-CoA) is a critical intermediate in the metabolism of fluoroacetate (B1212596), a potent toxin found in numerous plant species. The unique properties of the fluorine atom, particularly its high electronegativity and the utility of the 19F nucleus as an NMR probe, make this compound an intriguing molecule for studying enzyme-ligand interactions. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive tool to investigate these interactions at an atomic level, providing insights into binding affinity, kinetics, and structural changes. These application notes provide detailed protocols for utilizing NMR spectroscopy to study the interactions of this compound with proteins, aiding in drug discovery and the elucidation of biological pathways.
Application Note 1: Ligand-Observed 19F NMR for Interaction Studies
Ligand-observed 19F NMR is a highly sensitive method for detecting the binding of this compound to a target protein. The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment. Upon binding to a protein, changes in the chemical shift, line broadening, and signal intensity of the this compound 19F resonance can be observed and quantified.
Key Advantages:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[1]
-
No Background Signal: The absence of endogenous fluorine in most biological systems ensures that the observed signals are solely from the fluorinated ligand.[1]
-
Quantitative Binding Analysis: Titration experiments can be used to determine the dissociation constant (Kd) of the interaction.
Application Note 2: Protein-Observed 19F NMR for Characterizing Binding Events
In cases where the protein of interest can be labeled with 19F-containing amino acids, protein-observed 19F NMR provides a powerful approach to probe the interaction with this compound. Changes in the chemical shifts of the 19F-labeled residues upon addition of this compound can map the binding site and report on conformational changes.
Key Advantages:
-
Site-Specific Information: Provides information about the local environment of specific residues within the protein upon ligand binding.
-
Structural Insights: Can reveal allosteric effects and conformational changes distant from the binding site.
-
Druggability Assessment: Useful for fragment screening and assessing the potential of a protein target for small molecule intervention.[2]
Quantitative Data Summary
The following table summarizes kinetic data for the interaction of this compound and its non-fluorinated counterpart, acetyl-CoA, with the this compound-specific thioesterase (FlK) from Streptomyces cattleya. This enzyme is a key component of the fluoroacetate resistance mechanism in this organism.
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound | 390 ± 20 | 8 | 5 x 10⁷ | [3] |
| Acetyl-CoA | 0.06 ± 0.001 | >1000 | 30 | [3] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a chemical synthesis method for producing this compound for use in NMR studies.
Materials:
-
Sodium fluoroacetate
-
Oxalyl chloride (2 M in dichloromethane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Coenzyme A trilithium salt
-
10% Sodium bicarbonate solution
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dry sodium fluoroacetate under vacuum.
-
In a dry, nitrogen-flushed round-bottom flask, add the dried sodium fluoroacetate, anhydrous THF, anhydrous DMF, and oxalyl chloride.
-
Heat the reaction mixture at 65°C for 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, dissolve coenzyme A trilithium salt in 10% sodium bicarbonate solution.
-
While stirring vigorously, add the fluoroacetyl chloride solution (from step 4) to the coenzyme A solution.
-
Immediately purify the reaction mixture by reverse-phase HPLC using a water/acetonitrile gradient.
-
Monitor the elution profile at 260 nm to collect fractions containing this compound.
-
Pool the relevant fractions and lyophilize to obtain pure this compound.
-
Confirm the identity and purity of the product by mass spectrometry.[4]
Protocol 2: Ligand-Observed 19F NMR Titration
This protocol details the steps for determining the dissociation constant (Kd) of the interaction between this compound and a target protein.
Materials:
-
Purified target protein
-
Purified this compound
-
NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the NMR buffer containing 10% D₂O. A typical starting concentration is 10-50 µM.[5]
-
Prepare a high-concentration stock solution of this compound in the same NMR buffer.
-
Prepare an initial NMR sample containing a fixed concentration of this compound (e.g., 50 µM) in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum of the this compound sample without the protein. This will serve as the reference (free ligand) spectrum.
-
Add a small aliquot of the protein stock solution to the NMR tube to achieve a desired protein concentration.
-
Acquire a series of 1D 19F NMR spectra after each addition of the protein stock solution, ensuring thorough mixing.
-
-
Data Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: A standard 1D pulse-acquire sequence with proton decoupling.
-
Spectral Width: Sufficient to cover the expected chemical shift range of the 19F signal (e.g., 30-50 ppm).[5]
-
Acquisition Time: ~1 second.[5]
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Dependent on the concentration, typically 1024-4096 scans to achieve a good signal-to-noise ratio.[5]
-
Temperature: 298 K.[5]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Monitor the change in the 19F chemical shift of this compound as a function of the protein concentration.
-
Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3: Saturation Transfer Difference (STD) NMR
STD NMR is a powerful technique to identify which protons of a ligand are in close proximity to the protein surface, thus mapping the binding epitope.
Materials:
-
Purified target protein
-
Purified this compound
-
Deuterated NMR buffer (e.g., 50 mM Phosphate-d₁₁, 100 mM NaCl in D₂O, pD 7.4)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and a molar excess of this compound (e.g., 1:50 to 1:100 protein-to-ligand ratio).[6]
-
-
NMR Data Acquisition:
-
Acquire a reference 1H NMR spectrum.
-
Acquire an STD NMR spectrum with selective saturation of protein resonances (on-resonance spectrum). This is typically achieved by irradiating in a region where only protein signals are present (e.g., -1 ppm for aliphatic protons or 7-8 ppm for aromatic protons).
-
Acquire a reference spectrum with the saturation frequency set to a region where no protein or ligand signals are present (off-resonance spectrum, e.g., 40 ppm).[6]
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Acquisition Parameters:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker instruments).
-
Saturation Time: Typically 1-3 seconds. The optimal time should be determined empirically.
-
The remaining parameters will be similar to a standard 1D proton experiment.
-
-
Data Analysis:
-
The resulting STD spectrum will show signals only for the protons of this compound that are in close contact with the protein.
-
The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of this compound.
-
Visualizations
References
- 1. Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
Application Notes and Protocols for Enzymatic Assays Using Fluoroacetyl-CoA as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroacetyl-CoA is a fluorinated analog of the central metabolic intermediate, acetyl-CoA. Its unique properties, stemming from the high electronegativity of the fluorine atom, make it a valuable tool in biochemical research and drug development. Fluoroacetate (B1212596), the precursor to this compound, is a naturally occurring toxin found in some plants and is metabolized in vivo to this compound.[1][2] This conversion allows it to enter metabolic pathways, often with significant consequences. The study of enzymes that interact with this compound can provide insights into enzyme mechanism, substrate specificity, and the design of novel therapeutics.[3]
This compound is primarily known for its role in "lethal synthesis," where it is utilized by citrate (B86180) synthase to produce fluorocitrate.[1][4][5] Fluorocitrate then potently inhibits aconitase, a key enzyme in the citric acid cycle, leading to metabolic arrest and toxicity.[1][2][6] In contrast, some organisms have evolved specific enzymes, such as this compound thioesterase, to detoxify this compound by hydrolyzing it back to fluoroacetate and coenzyme A (CoA).[2][7][8][9][10]
These application notes provide detailed protocols for developing and performing enzymatic assays using this compound as a substrate, focusing on key enzymes from these pathways.
Metabolic Pathway of Fluoroacetate and this compound
The metabolic fate of fluoroacetate involves its conversion to this compound, which can then enter the citric acid cycle with toxic consequences or be detoxified.
Caption: Metabolic pathway of fluoroacetate.
Quantitative Data Summary
The following table summarizes key quantitative data for enzymes known to interact with this compound.
| Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound Thioesterase (FlK) | This compound | 8 µM | 390 | 5 x 10⁷ | [7][8] |
| Acetyl-CoA | 2.1 mM | 0.06 | 30 | [7][8] | |
| Citrate Synthase | Acetyl-CoA | ~10-50 µM | ~100 | ~2-10 x 10⁶ | General literature values |
| This compound | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from previously described methods for the chemical synthesis of this compound.[7]
Materials:
-
Sodium fluoroacetate
-
Oxalyl chloride (2 M in dichloromethane)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Coenzyme A trilithium salt
-
10% Sodium bicarbonate solution
-
Reverse-phase HPLC system
Procedure:
-
Dry sodium fluoroacetate under vacuum.
-
In a dry, nitrogen-flushed round-bottom flask, suspend the dried sodium fluoroacetate in dry THF and a catalytic amount of dry DMF.
-
Slowly add oxalyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture at 65°C for 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve coenzyme A trilithium salt in 10% sodium bicarbonate solution.
-
While stirring vigorously, add the fluoroacetyl chloride solution (from step 5) to the coenzyme A solution.
-
Stir for 3 minutes under a stream of nitrogen.
-
Purify the resulting this compound by reverse-phase HPLC.
-
Lyophilize the fractions containing pure this compound.
-
Characterize the final product by mass spectrometry and determine the concentration spectrophotometrically using the absorbance of the adenine (B156593) ring of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
Protocol 2: Continuous Spectrophotometric Assay for this compound Thioesterase (FlK)
This protocol describes a continuous assay to measure the activity of enzymes that hydrolyze this compound, such as FlK, by detecting the release of free coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7]
Caption: Workflow for the thioesterase assay.
Materials:
-
This compound
-
This compound thioesterase (FlK) or other hydrolase
-
100 mM Tris-HCl, pH 7.6
-
DTNB (Ellman's reagent)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a stock solution of DTNB in the assay buffer.
-
In a 1 mL cuvette, combine 100 mM Tris-HCl (pH 7.6), 0.5 mM DTNB, and the desired concentration of this compound.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 0.5 nM FlK).
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the rate of increase in absorbance. Calculate the initial velocity from the linear portion of the curve.
-
The concentration of CoA produced can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (ε₄₁₂ = 13,600 M⁻¹cm⁻¹).
Protocol 3: Coupled Spectrophotometric Assay for Citrate Synthase with this compound
This protocol measures the activity of citrate synthase using this compound as a substrate. The reaction consumes oxaloacetate, and the rate of consumption can be monitored by the decrease in absorbance at 232 nm, which corresponds to the enolate form of oxaloacetate. Alternatively, a coupled assay with DTNB can be used to detect the release of CoA.
Caption: Citrate synthase assay principle.
Materials:
-
This compound
-
Citrate Synthase
-
Oxaloacetate
-
100 mM Tris-HCl, pH 8.0
-
DTNB
-
Spectrophotometer
Procedure:
-
Prepare fresh solutions of oxaloacetate and this compound in assay buffer.
-
In a cuvette, combine 100 mM Tris-HCl (pH 8.0), 0.1 mM DTNB, and 0.5 mM oxaloacetate.
-
Add citrate synthase to the cuvette and incubate for 2-3 minutes at 30°C.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 0.1 mM).
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity as described in Protocol 2.
Protocol 4: General Fluorometric Coupled Assay for this compound Utilizing Enzymes
This protocol provides a general framework for a highly sensitive fluorometric assay that can be adapted for various enzymes that consume this compound. The principle is based on the enzymatic conversion of a product of the primary reaction into a fluorescent molecule.[11][12][13][14][15] This is analogous to commercially available kits for acetyl-CoA.
Principle: Enzyme + this compound + Substrate → Product + CoA CoA + Substrate Mix → NADH → Fluorescent Product (Ex/Em = ~535/587 nm)
Materials:
-
This compound
-
Enzyme of interest
-
Appropriate co-substrate for the enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Enzyme mix for coupled reaction (containing enzymes to generate NADH from CoA)
-
Developer solution (containing a probe that becomes fluorescent upon reaction with NADH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
In the wells of a 96-well plate, add the assay buffer, enzyme mix, and developer solution.
-
Add the sample containing the enzyme of interest or the this compound standard.
-
Initiate the reaction by adding the co-substrate for the primary enzyme.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Subtract the fluorescence of a no-enzyme control from the values obtained for the samples.
-
Determine the concentration of this compound consumed or product formed by comparing the fluorescence values to the standard curve.
Applications in Drug Development
The development of assays using this compound is crucial for:
-
High-throughput screening: Identifying inhibitors of enzymes that metabolize this compound, such as those involved in microbial metabolic pathways or cancer cell metabolism.[5][16][17]
-
Mechanism of action studies: Elucidating how drug candidates interact with target enzymes that recognize acetyl-CoA or its analogs.
-
Substrate specificity studies: Characterizing the active site of enzymes and understanding the impact of fluorine substitution on substrate binding and catalysis.[3]
By providing robust and reproducible methods for studying these interactions, these protocols can accelerate the discovery and development of new therapeutic agents.
References
- 1. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 2. This compound thioesterase - Creative Biogene [microbialtec.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-[18F]Fluoroacetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-[18F]Fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enzyme-database.org [enzyme-database.org]
- 7. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. This compound thioesterase - Wikipedia [en.wikipedia.org]
- 10. Structural Basis for the Activity and Substrate Specificity of this compound Thioesterase FlK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. affigen.com [affigen.com]
- 12. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 13. biocat.com [biocat.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. apexbt.com [apexbt.com]
- 16. Acetyl CoA Carboxylase 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Fluoroacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates (fluxes) of metabolic pathways. While 13C-based MFA is the gold standard, there is an emerging interest in utilizing fluorinated molecules as probes, leveraging the unique advantages of 19F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Fluoroacetate (B1212596), a naturally occurring organofluorine, is readily taken up by cells and converted into Fluoroacetyl-CoA, making it a potential tracer for acetyl-CoA metabolism.[1] Acetyl-CoA is a central node in metabolism, linking carbohydrate, fat, and protein catabolism to the tricarboxylic acid (TCA) cycle and biosynthetic pathways such as fatty acid and cholesterol synthesis.[2][3]
These application notes describe a proposed methodology for using fluoroacetate and its metabolite, this compound, to probe metabolic fluxes, particularly through the initial steps of the TCA cycle. The introduction of the fluorine atom provides a sensitive handle for detection and quantification, offering a complementary approach to traditional isotopic labeling studies.[4][5]
Principle of the Method
The core of this technique is the introduction of non-toxic, low concentrations of fluoroacetate into a biological system. Cellular enzymes convert fluoroacetate into this compound, which then enters metabolic pathways that utilize acetyl-CoA.[2][6] The primary fate of this compound is its condensation with oxaloacetate by citrate (B86180) synthase to form fluorocitrate.[1] By tracking the rate of formation of this compound and fluorocitrate, we can infer the flux through citrate synthase, a key regulatory point in the TCA cycle. This methodology is particularly powerful when combined with 19F NMR for real-time, non-invasive monitoring or with Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity endpoint analysis.
It is crucial to note that at higher concentrations, the resulting fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the TCA cycle.[7][8] Therefore, experiments must be carefully designed to use fluoroacetate as a tracer rather than a metabolic inhibitor.
Applications
-
Probing Citrate Synthase Flux: Directly measure the rate of conversion of this compound to fluorocitrate as a proxy for the total flux through citrate synthase.
-
Investigating Acetyl-CoA Compartmentation: By using subcellular fractionation followed by quantification of fluorometabolites, it may be possible to investigate the distinct pools of acetyl-CoA in the mitochondria and cytosol.[2]
-
Drug Discovery and Toxicology: Assess the impact of drug candidates on acetyl-CoA metabolism by observing changes in the flux of this compound. This method can also be used to study the mechanisms of fluoroacetate toxicity itself.[8]
-
Complementary to 13C-MFA: Use in parallel with 13C-labeled substrates to provide orthogonal data for validating and constraining metabolic models.
Signaling and Metabolic Pathways
The primary metabolic pathway traced by fluoroacetate is the entry of two-carbon units into the TCA cycle. Fluoroacetate is first activated to this compound, which then combines with oxaloacetate to form fluorocitrate. This process is a direct reflection of the activity of acetyl-CoA synthetase and citrate synthase.
Experimental Workflow
A typical experiment involves cell culture, incubation with fluoroacetate, quenching of metabolism, extraction of metabolites, and subsequent analysis by 19F NMR or LC-MS/MS.
References
- 1. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[18F]Fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Generation of Fluoroacetyl-CoA in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (B1212596) (FA) is a potent metabolic toxin that, upon entering a cell, is converted to fluoroacetyl-CoA. This conversion is the initial step in a process known as "lethal synthesis," where this compound is further metabolized to fluorocitrate, a powerful inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] The in situ generation of this compound in cellular models provides a valuable tool for studying the downstream effects of TCA cycle disruption, cellular energy crisis, and metabolic reprogramming. These models are instrumental in toxicology studies, drug discovery, and in understanding fundamental cellular metabolism.
This document provides detailed protocols for the in situ generation of this compound in mammalian cell culture, along with methods to assess its downstream consequences.
Core Concepts and Signaling Pathways
The primary mechanism of fluoroacetate toxicity involves its conversion to this compound by acetyl-CoA synthetase (ACS). This compound then enters the TCA cycle by condensing with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate (B86180) synthase.[2][3] Fluorocitrate subsequently binds to and inhibits aconitase, leading to a blockage of the TCA cycle.[1] This inhibition results in the accumulation of citrate and a depletion of downstream metabolites, ultimately impairing cellular respiration and ATP production.
Experimental Protocols
Protocol 1: In Situ Generation of this compound in Adherent Mammalian Cells
This protocol describes the treatment of adherent mammalian cells with sodium fluoroacetate to generate this compound intracellularly.
Materials:
-
Adherent mammalian cell line of choice (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Sodium fluoroacetate (Sigma-Aldrich, Cat. No. F2128 or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
96-well or other multi-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. The optimal seeding density should be determined empirically for each cell line. A starting point is 5,000-10,000 cells per well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Sodium Fluoroacetate Stock Solution:
-
Prepare a stock solution of sodium fluoroacetate (e.g., 100 mM) in sterile PBS or serum-free medium.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment of Cells:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of sodium fluoroacetate to each well. It is recommended to test a range of concentrations (e.g., 0.1 mM to 10 mM) to determine the optimal concentration for the desired downstream effect. Include a vehicle control (medium without fluoroacetate).
-
Incubate the cells for a specified period (e.g., 2, 6, 12, or 24 hours). The incubation time will depend on the specific endpoint being measured.
-
-
Assessment of Cell Viability (Optional but Recommended):
-
After the incubation period, cell viability can be assessed using the MTT assay to determine the cytotoxic effects of the treatment.[4]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control. This data can be used to determine the IC50 value of sodium fluoroacetate for the specific cell line and incubation time.
-
Protocol 2: Quantification of Cellular Citrate Levels
This protocol describes the quantification of citrate accumulation in cells treated with sodium fluoroacetate using a commercially available assay kit.
Materials:
-
Cells treated with sodium fluoroacetate (from Protocol 1)
-
Citrate Assay Kit (e.g., Sigma-Aldrich MAK333, Abcam ab83396, or similar)[5]
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
After treatment with sodium fluoroacetate, wash the cells twice with ice-cold PBS.
-
For adherent cells, add 100 µL of ice-cold Citrate Assay Buffer to each well (of a 6-well plate, scale up or down as needed) and scrape the cells. For suspension cells, pellet approximately 2 x 10^6 cells and resuspend in 100 µL of ice-cold Citrate Assay Buffer.[5]
-
Homogenize the cell suspension by pipetting up and down or by sonication.
-
Centrifuge the homogenate at 14,000 rpm for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the citrate assay.
-
-
Citrate Assay:
-
Follow the manufacturer's instructions provided with the Citrate Assay Kit. The general principle involves the enzymatic conversion of citrate to a product that can be measured colorimetrically or fluorometrically.[5][6][7]
-
Prepare a standard curve using the provided citrate standard.
-
Add the prepared cell lysates and standards to a 96-well plate.
-
Add the reaction mix and incubate for the recommended time at room temperature, protected from light.[6]
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the citrate concentration in the samples based on the standard curve. Normalize the results to the protein concentration of the cell lysate.
-
Protocol 3: Measurement of Cellular Aconitase Activity
This protocol outlines the measurement of aconitase activity in cell lysates following treatment with sodium fluoroacetate, using a commercially available kit.
Materials:
-
Cells treated with sodium fluoroacetate (from Protocol 1)
-
Aconitase Activity Assay Kit (e.g., Sigma-Aldrich MAK051, MAK337, or similar)[8][9]
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Harvest and wash the cells as described in Protocol 2.
-
Homogenize approximately 1 x 10^6 cells in 100 µL of ice-cold Aconitase Assay Buffer.[8]
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove insoluble material. The supernatant contains the cytosolic aconitase.[8]
-
For mitochondrial aconitase, the pellet from the previous step can be further processed according to the kit manufacturer's instructions, which typically involves a second centrifugation step at a higher speed to isolate mitochondria.[8][10]
-
-
Aconitase Activity Assay:
-
Follow the protocol provided with the Aconitase Activity Assay Kit. The assay typically involves a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is further converted by isocitrate dehydrogenase, leading to the production of NADPH, which can be measured colorimetrically.[8][9]
-
Prepare a standard curve if required by the kit.
-
Add the prepared cell lysates to a 96-well plate.
-
Add the reaction mix and incubate for the specified time at the recommended temperature.[8]
-
Measure the absorbance at the specified wavelength at different time points to determine the reaction rate.
-
Calculate the aconitase activity and normalize it to the protein concentration of the cell lysate.
-
Protocol 4: Analysis of this compound by LC-MS/MS (General Approach)
Direct quantification of this compound in cellular extracts is challenging due to its low abundance and transient nature. This protocol provides a general workflow for the extraction and analysis of short-chain acyl-CoAs, which can be adapted for this compound. Method development and validation will be necessary.
Materials:
-
Cells treated with sodium fluoroacetate (from Protocol 1)
-
Ice-cold PBS
-
Cell scraper
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or a mixture of acetonitrile/methanol/water (2:2:1, v/v/v)[11][12]
-
Internal standard (e.g., [13C2]-acetyl-CoA or another stable isotope-labeled acyl-CoA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction of Acyl-CoAs:
-
After treatment, rapidly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% TCA to the culture dish, scrape the cells, and transfer to a microcentrifuge tube.[11] Alternatively, use an organic solvent mixture for extraction.[12][13]
-
Add the internal standard to the extraction mixture.
-
Sonicate the samples on ice to ensure complete cell lysis.[11]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[11]
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
The specific LC and MS conditions will need to be optimized for the separation and detection of this compound.
-
Liquid Chromatography: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[13][14] A gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is often employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification. The specific precursor and product ion transitions for this compound will need to be determined by infusing a pure standard. The neutral loss of 507 is a characteristic fragmentation pattern for many acyl-CoAs.[13]
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
-
Data Presentation
Table 1: Example Data for Cellular Response to Sodium Fluoroacetate Treatment
| Cell Line | Treatment Time (h) | Sodium Fluoroacetate (mM) | Cell Viability (%) | Citrate Level (nmol/mg protein) | Aconitase Activity (% of Control) |
| HepG2 | 24 | 0 (Control) | 100 ± 5 | 1.2 ± 0.2 | 100 ± 8 |
| 1 | 85 ± 6 | 5.8 ± 0.7 | 65 ± 7 | ||
| 5 | 42 ± 4 | 15.2 ± 1.5 | 21 ± 5 | ||
| 10 | 15 ± 3 | 25.1 ± 2.8 | 8 ± 2 |
Note: The data in this table are illustrative and will vary depending on the cell line, experimental conditions, and assay used.
Table 2: Kinetic Parameters of this compound Thioesterase (FlK) from Streptomyces cattleya
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | 390 ± 20 | 8 | 5 x 10⁷ |
| Acetyl-CoA | 0.06 ± 0.001 | >1000 | 30 |
Data from[15]. This table highlights the high specificity of the bacterial enzyme FlK for this compound over the endogenous acetyl-CoA.
Visualization of Experimental Workflow
Conclusion
The in situ generation of this compound in cellular models is a powerful technique for investigating the metabolic consequences of TCA cycle inhibition. The protocols provided herein offer a comprehensive guide for researchers to establish these models and to quantify the key downstream effects. Careful optimization of experimental parameters, such as cell type, fluoroacetate concentration, and incubation time, is crucial for obtaining robust and reproducible data. The use of these models will continue to be invaluable for advancing our understanding of cellular metabolism in both health and disease.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Citrate Assay Kit (ab83396) | Abcam [abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Fluorometry of citrate in serum, with use of citrate (pro-3S)-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Fluoroacetyl-CoA mass spec analysis
Welcome to the technical support center for the mass spectrometry analysis of Fluoroacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low signal intensity, during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low or no signal for this compound in my LC-MS/MS analysis. What are the primary areas I should investigate?
A1: Low or no signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. The most common culprits include issues with sample integrity, suboptimal ionization, and incorrect mass spectrometer parameters. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Q2: How can I ensure the stability of this compound during sample preparation and storage?
A2: this compound, like other acyl-CoAs, is susceptible to hydrolysis of its thioester bond, especially in aqueous solutions with alkaline pH. For long-term storage, it is recommended to keep the compound as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, use a non-aqueous solvent like methanol (B129727) or a buffered aqueous solution with a high percentage of organic solvent and store it at -80°C. It is best to prepare fresh aqueous solutions for immediate use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: For this compound (C₂₃H₃₇FN₇O₁₇P₃S), the expected protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 828.1.[2] During tandem mass spectrometry (MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern. You should look for a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507 Da.[3][4] Another common and abundant fragment ion is the adenosine (B11128) 3',5'-diphosphate, which has an m/z of 428.[3][4]
Troubleshooting Guides
Low Signal Intensity: A Step-by-Step Troubleshooting Workflow
If you are experiencing low signal intensity for this compound, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low signal intensity in this compound mass spec analysis.
Quantitative Data Summary
The following tables provide a summary of typical parameters for the analysis of short-chain acyl-CoAs, which can be used as a starting point for optimizing your this compound analysis.
Table 1: Mass Spectrometry Parameters for Short-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 |
| This compound | ~828.1 | ~321.1 | 428.1 |
Data for Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, and Succinyl-CoA adapted from a study on short-chain acyl-CoA analysis.[3] The values for this compound are predicted based on its structure and typical fragmentation patterns.
Table 2: Typical LC-MS/MS Method Validation Parameters for Acyl-CoAs
| Parameter | Typical Value |
| Limit of Detection (LOD) | 2 - 133 nM |
| Limit of Quantification (LOQ) | 5-50 fmol on column |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 114% |
These values are representative of validated LC-MS/MS methods for a range of acyl-CoAs and can serve as a benchmark for your method development.[4][5][6][7]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[5][8]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or an acidic solvent like 5% sulfosalicylic acid) to the cell pellet. For adherent cells, scrape them in the extraction solvent.
-
Homogenization: Sonicate the cell suspension briefly (e.g., 3-5 cycles of 15 seconds on, 30 seconds off) on ice to ensure complete lysis.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be included.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH can be adjusted to be slightly acidic, e.g., with 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this type of column.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z ~828.1 for this compound.
-
Product Ions (Q3): m/z ~321.1 (corresponding to the acyl portion after the neutral loss of 507 Da) and m/z 428.1.
-
-
Instrument Parameters: Optimize the following parameters by infusing a standard of this compound if available, or a similar short-chain acyl-CoA:
-
Collision Energy (CE): This will need to be optimized for each transition to achieve the best fragmentation efficiency.
-
Declustering Potential (DP) and Cone Voltage: These parameters should be optimized to maximize the precursor ion signal.
-
Source Temperature and Gas Flows: Adjust the ion source temperature and nebulizer/drying gas flows for optimal desolvation and ionization.
-
-
Signaling Pathways and Workflows
Fluoroacetate (B1212596) "Lethal Synthesis" Pathway
Fluoroacetate itself is not toxic but is converted in the body into a toxic compound through a process known as "lethal synthesis."[9][10][11] This pathway ultimately leads to the inhibition of the citric acid cycle.
Caption: The metabolic activation of fluoroacetate to fluorocitrate, leading to the inhibition of aconitase.
Experimental Workflow for this compound Quantification
This diagram outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.
References
- 1. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 2011: Lethal synthesis | News and features | University of Bristol [bristol.ac.uk]
- 9. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Technical Support Center: Optimizing Fluoroacetyl-CoA Concentration for Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fluoroacetyl-CoA (FAA-CoA) concentration in enzyme inhibition assays, with a primary focus on the inhibition of aconitase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of enzyme inhibition by this compound?
A1: this compound (FAA-CoA) is a pro-inhibitor. In biological systems, it is converted by citrate (B86180) synthase to fluorocitrate.[1] It is the fluorocitrate molecule that then acts as a potent inhibitor of the enzyme aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] The inhibition of aconitase leads to a disruption of the TCA cycle.[1]
Q2: What is a good starting concentration range for this compound in an aconitase inhibition assay?
A2: A good starting point for determining the optimal concentration of FAA-CoA is to consider the IC50 of its active metabolite, fluorocitrate. The IC50 for fluorocitrate against aconitase has been reported to be in the micromolar range. For instance, one study found that 0.3 µM fluorocitrate caused 50% inhibition of the citrate to cis-aconitate reaction catalyzed by aconitase extracted from mitochondria. Therefore, a reasonable starting range for FAA-CoA in your assay would be from nanomolar to low micromolar concentrations. It is recommended to perform a dose-response experiment with serial dilutions of FAA-CoA to determine the IC50 in your specific experimental setup.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of the thioester bond in acyl-CoA molecules like FAA-CoA is pH and temperature-dependent. Generally, thioesters are most stable in slightly acidic to neutral conditions (pH 6.0-7.0).[2] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly.[2] Elevated temperatures also accelerate hydrolysis. For example, the half-life of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days, but this can decrease significantly with changes in pH and temperature.[3][4] It is recommended to prepare fresh aqueous solutions of FAA-CoA for each experiment and to keep stock solutions stored at -80°C.[2]
Q4: What are the optimal conditions for an aconitase activity assay?
A4: The optimal conditions for an aconitase activity assay can vary depending on the source of the enzyme. However, most commercially available kits recommend a buffer with a pH between 7.4 and 8.0.[5][6] The assay is typically performed at room temperature (around 25°C) or at 30°C.[5][6] It is also important to note that aconitase is an iron-sulfur protein and may require activation with a solution containing iron and a reducing agent like cysteine.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme inhibition observed | FAA-CoA concentration is too low. | Perform a dose-response curve with a wider range of FAA-CoA concentrations, starting from the low nanomolar range and going up to the mid-micromolar range. |
| FAA-CoA has degraded. | Prepare fresh FAA-CoA solutions for each experiment. Ensure stock solutions are stored properly at -80°C and minimize freeze-thaw cycles. Use a buffer with a pH between 6.0 and 7.0 for your FAA-CoA dilutions if possible, and keep solutions on ice. | |
| Insufficient conversion of FAA-CoA to fluorocitrate. | Ensure that citrate synthase is present and active in your assay system if you are using a purified system. For cell lysates or mitochondrial preparations, ensure the integrity of the organelles and the presence of necessary co-factors. | |
| Aconitase is inactive. | Verify the activity of your aconitase enzyme using a positive control. Consider activating the enzyme with an iron and cysteine solution as recommended in many protocols.[5] | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for your reagents to minimize variations between wells. |
| Inconsistent incubation times or temperatures. | Ensure all samples are incubated for the same amount of time and at a constant temperature. Use a plate incubator for better temperature control. | |
| FAA-CoA instability. | Prepare FAA-CoA dilutions immediately before adding them to the assay plate. Avoid letting the diluted solutions sit at room temperature for extended periods. | |
| Assay signal is too high or too low | Incorrect enzyme or substrate concentration. | Optimize the concentration of aconitase and its substrate (citrate or isocitrate) to ensure the reaction is in the linear range. |
| Incorrect wavelength or filter settings. | Double-check the manufacturer's protocol for the correct absorbance or fluorescence wavelength for your detection method. | |
| Unexpected results | Interference from other components in the sample. | If using cell lysates or other complex biological samples, consider potential interference from endogenous molecules. Run appropriate controls, such as a sample without the enzyme or a sample with a known inhibitor. |
| Competition with endogenous acetyl-CoA. | Be aware that endogenous acetyl-CoA can compete with FAA-CoA for citrate synthase. This may be a factor in cell-based assays. |
Data Presentation
Table 1: Stability of Thioester Bonds in Acyl-CoA Analogs
| Compound | pH | Temperature (°C) | Half-life |
| S-methyl thioacetate | 7 | 23 | 155 days[3][4] |
| Ubc9∼SUMO-1 thioester | 7.5 | 25 | ~3.6 hours |
Table 2: Reported IC50 Value for Aconitase Inhibition
| Inhibitor | Enzyme Source | Substrate | IC50 |
| Fluorocitrate | Rat liver mitochondria (extracted) | Citrate | 0.3 µM |
Experimental Protocols
Protocol: Determination of the IC50 of this compound for Aconitase
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of FAA-CoA for aconitase in a 96-well plate format using a commercially available aconitase activity assay kit.
Materials:
-
This compound (FAA-CoA)
-
Aconitase enzyme (purified, or in mitochondrial/cell lysate)
-
Aconitase activity assay kit (containing assay buffer, substrate, and detection reagents)
-
Citrate Synthase (if using a purified aconitase system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents from the aconitase activity assay kit according to the manufacturer's instructions. The assay buffer should be at room temperature before use.[5]
-
Prepare a stock solution of FAA-CoA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5). Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot of FAA-CoA and prepare a series of dilutions in assay buffer. A suggested starting range for the final concentrations in the assay is 0.1 nM to 10 µM.
-
-
Enzyme Preparation:
-
If using a purified aconitase, dilute the enzyme to the desired concentration in cold assay buffer.
-
If using mitochondrial or cell lysates, prepare them according to standard protocols and keep them on ice.[5]
-
If required by the assay kit, activate the aconitase by incubating with an activation solution containing iron and cysteine.[5]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Aconitase enzyme preparation.
-
A dilution of FAA-CoA (or buffer for the control).
-
If using a purified system, add an appropriate amount of citrate synthase.
-
-
Include the following controls:
-
No-inhibitor control: Contains the enzyme but no FAA-CoA.
-
No-enzyme control: Contains all reagents except the enzyme.
-
Positive control: A known inhibitor of aconitase (if available).
-
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate (citrate or isocitrate, as provided in the kit) to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each FAA-CoA concentration.
-
Normalize the reaction rates to the no-inhibitor control (set to 100% activity).
-
Plot the percentage of inhibition against the logarithm of the FAA-CoA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of FAA-CoA that causes 50% inhibition of aconitase activity.
-
Visualizations
Caption: Inhibition of the TCA cycle by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for FAA-CoA inhibition assays.
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Fluoroacetyl-CoA during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for preventing the degradation of Fluoroacetyl-CoA during storage. Maintaining the integrity of this critical reagent is paramount for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is the non-enzymatic hydrolysis of its high-energy thioester bond. This reaction cleaves the molecule into fluoroacetate (B1212596) and coenzyme A, rendering it inactive for downstream enzymatic reactions.
Q2: Why is this compound chemically less stable than Acetyl-CoA?
A2: The fluorine atom in this compound is strongly electron-withdrawing. This property increases the electrophilicity of the thioester carbonyl carbon, making it significantly more susceptible to nucleophilic attack by water (hydrolysis) compared to Acetyl-CoA.[1] The rate of uncatalyzed hydrolysis for this compound is approximately ten times faster than that of Acetyl-CoA under identical conditions.[1]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, lyophilized powder should be stored at -20°C or -80°C, protected from moisture. If in an aqueous buffer, it should be aliquoted into single-use volumes, flash-frozen, and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[2] Solutions should be maintained at a slightly acidic to neutral pH (6.0-7.0).[3]
Q4: How does pH affect the stability of this compound?
A4: The thioester bond's stability is highly dependent on pH. Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis.[3] The greatest stability is observed in slightly acidic to neutral conditions (pH 6.0-7.0).[3] It is crucial to use non-nucleophilic buffers within this optimal pH range.
Q5: Should I be concerned about enzymatic degradation?
A5: Yes, if your experimental system or reagents have potential biological contamination. Certain organisms produce specific enzymes, such as this compound thioesterase (FlK), that efficiently hydrolyze this compound as a detoxification mechanism.[1][4][5] Ensuring the use of sterile, high-purity reagents can prevent enzymatic degradation.
Q6: How many times can I freeze and thaw my this compound solution?
A6: Ideally, zero. Repeated freeze-thaw cycles can compromise the integrity of many biological reagents, including acyl-CoAs.[2][6] To avoid this, it is strongly recommended to aliquot stock solutions into single-use volumes before freezing. This practice ensures that the main stock remains stable and that each experiment uses a sample of consistent quality.
Troubleshooting Guide
Use this guide to diagnose potential degradation of your this compound stock.
Data Presentation
Chemical Stability and Storage Summary
The inherent reactivity of this compound necessitates strict storage protocols. The tables below summarize key quantitative data regarding its stability and recommended handling conditions.
Table 1: Comparative Uncatalyzed Hydrolysis Rates at pH 7.6 [1]
| Compound | Pseudo-First-Order Rate Constant (s⁻¹) | Relative Rate |
| Acetyl-CoA | 1.3 x 10⁻⁵ | 1x |
| This compound | 1.4 x 10⁻⁴ | ~10.8x |
Table 2: Recommended Storage and Handling Conditions
| Condition | Lyophilized Powder | Aqueous Solution |
| Temperature | -20°C to -80°C | -80°C (long-term); On ice (short-term)[3][6] |
| pH | N/A (store dry) | 6.0 - 7.0 (slightly acidic to neutral)[3] |
| Freeze/Thaw | N/A | Avoid; prepare single-use aliquots[2] |
| Buffer Type | N/A | Non-nucleophilic (e.g., Phosphate, HEPES)[3] |
| Atmosphere | Store under inert gas if possible; keep dry | Prepare fresh before use[3] |
Experimental Protocols
Protocol 1: Preparation of Aliquots for Long-Term Storage
This protocol minimizes degradation from handling and freeze-thaw cycles.
-
Reconstitution: If starting with lyophilized powder, briefly centrifuge the vial to collect all powder at the bottom. Reconstitute the powder in a minimal amount of a suitable organic solvent (e.g., methanol) before diluting with the final aqueous buffer. For direct aqueous reconstitution, use a sterile, non-nucleophilic buffer (e.g., 50 mM Phosphate or HEPES, pH 6.5). Perform all steps on ice.[3]
-
Concentration Check: Determine the concentration of the stock solution spectrophotometrically by measuring absorbance at 260 nm.
-
Aliquoting: Based on typical experimental needs, dispense small, single-use volumes (e.g., 5-20 µL) into sterile, low-retention polypropylene (B1209903) microcentrifuge tubes.
-
Flash Freezing: Immediately cap the tubes and flash-freeze the aliquots in liquid nitrogen to prevent slow crystal formation that can damage the molecule.[1]
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Usage: When needed, retrieve a single aliquot and thaw it quickly on ice immediately before use. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Assessing Integrity via HPLC-UV
This protocol provides a general workflow to check for degradation by separating this compound from its hydrolysis products.[3][7][8]
-
Sample Preparation: Thaw a stored aliquot of this compound on ice. Dilute to a suitable concentration (e.g., 100 µM) with a mobile phase-compatible buffer (e.g., cold 50 mM potassium phosphate, pH 6.5).
-
Standard Preparation: Prepare fresh standards of this compound, Coenzyme A, and Fluoroacetate in the same buffer.
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Buffer A (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 5.5) and Buffer B (e.g., 50 mM ammonium acetate in 95:5 acetonitrile:water) is typically effective.
-
Flow Rate: ~0.2-0.5 mL/min.
-
Detection: UV detector set to 260 nm (for detecting the adenine (B156593) moiety of CoA).
-
-
Analysis:
-
Inject the freshly prepared standard to determine the retention time for pure this compound.
-
Inject the Coenzyme A standard to identify the retention time of one of the primary degradation products.
-
Inject the experimental sample.
-
-
Data Interpretation: Compare the chromatogram of your stored sample to the standards. The presence of a significant peak at the retention time of Coenzyme A, coupled with a decrease in the area of the this compound peak, indicates degradation.
Degradation Pathway Visualization
The primary chemical vulnerability of this compound in storage is the hydrolysis of its thioester bond.
References
- 1. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis for the Activity and Substrate Specificity of this compound Thioesterase FlK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound thioesterase - Wikipedia [en.wikipedia.org]
- 6. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Fluoroacetyl-CoA in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Fluoroacetyl-CoA in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with biochemical pathways?
A1: this compound itself is not the primary inhibitor of a major metabolic pathway. Instead, it acts as a substrate for citrate (B86180) synthase, which condenses it with oxaloacetate to form fluorocitrate.[1][2] This process is often referred to as "lethal synthesis."[3] Fluorocitrate then acts as a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a blockage of cellular respiration.[2][3]
Q2: Can this compound directly interfere with enzymes that use Acetyl-CoA as a substrate?
A2: Yes, due to its structural similarity to Acetyl-CoA, this compound can directly interact with various enzymes that normally bind Acetyl-CoA. This can lead to two main types of interference in biochemical assays:
-
Alternative Substrate: The enzyme may recognize this compound as a substrate and catalyze a reaction, potentially at a different rate than with Acetyl-CoA. This can lead to inaccurate measurements of enzyme activity or the production of an unexpected product.
-
Competitive Inhibition: this compound can bind to the active site of the enzyme without leading to a reaction, thereby competing with the natural substrate, Acetyl-CoA, and reducing the observed reaction rate.[4]
Q3: I am using a fluorometric Acetyl-CoA quantitation kit. Can this compound cause interference?
A3: It is highly probable. Many commercial Acetyl-CoA assay kits, including fluorometric ones like the PicoProbe™ assay, use a coupled enzyme system.[5][6][7][8][9] These kits typically involve an enzyme that converts Acetyl-CoA to CoA, which then participates in a reaction that generates a fluorescent or colorimetric signal.[6][8][9] If the enzymes in the kit can recognize this compound as a substrate, it will lead to the generation of a signal and an overestimation of the Acetyl-CoA concentration.
Q4: My enzyme activity is lower than expected when I suspect this compound is present in my sample. What could be the cause?
A4: Lower than expected enzyme activity in the presence of this compound could be due to competitive inhibition. This compound may be binding to the active site of your enzyme, preventing the binding of the intended substrate, Acetyl-CoA. To confirm this, you would need to perform kinetic studies to determine if the inhibition is competitive.
Q5: Are there any enzymes that specifically act on this compound?
A5: Yes, some organisms that produce fluoroacetate (B1212596) also have a defense mechanism against its toxicity. For example, the bacterium Streptomyces cattleya produces a this compound-specific thioesterase (FlK) that hydrolyzes this compound back to fluoroacetate and Coenzyme A, preventing its entry into the citric acid cycle.[3] This enzyme shows a remarkable 106-fold preference for this compound over Acetyl-CoA.[3]
Troubleshooting Guides
Issue 1: Inaccurate Quantification of Acetyl-CoA using a Fluorometric Assay Kit
Symptoms:
-
Higher than expected Acetyl-CoA concentrations in samples known or suspected to contain this compound.
-
Inconsistent or non-linear standard curves when samples are spiked with this compound.
Possible Cause: The enzymes in the assay kit are recognizing this compound as a substrate, leading to a false positive signal.
Troubleshooting Steps:
-
Confirm Interference:
-
Run a control experiment with a known concentration of this compound instead of the Acetyl-CoA standard. If you observe a signal, this confirms interference.
-
Spike a known concentration of Acetyl-CoA standard with varying concentrations of this compound to assess the extent of the interference.
-
-
Mitigation Strategies:
-
Sample Purification: If possible, use a purification method such as HPLC to separate this compound from Acetyl-CoA in your sample before performing the assay.
-
Alternative Assay Method: Consider using a mass spectrometry-based method (LC-MS) for the quantification of Acetyl-CoA, as this method can distinguish between Acetyl-CoA and this compound based on their different molecular weights.[5]
-
Kinetic Correction (Advanced): If the kinetic parameters of the assay enzymes with both Acetyl-CoA and this compound are known or can be determined, it may be possible to mathematically correct the measured signal. However, this is a complex approach.
-
Issue 2: Unexpected Results in an Acetyl-CoA Carboxylase (ACC) Activity Assay
Symptoms:
-
Lower than expected ACC activity.
-
Non-linear reaction progress curves.
Possible Cause: this compound is acting as a competitive inhibitor or a poor substrate for ACC. Acetyl-CoA carboxylase catalyzes the carboxylation of Acetyl-CoA to produce malonyl-CoA.[10]
Troubleshooting Steps:
-
Determine the Nature of Interference:
-
Substrate Specificity Test: Perform the ACC assay with this compound as the sole substrate. Compare the reaction rate to that with Acetyl-CoA. If a reaction occurs, this compound is a substrate.
-
Inhibition Assay: If this compound is not a substrate or a very poor one, perform the ACC assay with a fixed concentration of Acetyl-CoA and varying concentrations of this compound to determine if it acts as an inhibitor and to calculate its IC50 value.
-
-
Data Analysis:
-
If this compound is a competitive inhibitor, the apparent Km for Acetyl-CoA will increase in the presence of this compound, while the Vmax will remain unchanged. This can be visualized using a Lineweaver-Burk plot.
-
Issue 3: Ambiguous Results in a Citrate Synthase Activity Assay
Symptoms:
-
Initial reaction rate appears normal but then decreases rapidly.
-
Discrepancy between different methods of measuring product formation.
Possible Cause: Citrate synthase is utilizing this compound as a substrate to produce fluorocitrate.[1][2] The subsequent inhibition of aconitase by fluorocitrate in a coupled assay system can lead to misleading results. Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[4]
Troubleshooting Steps:
-
Use a Direct Assay:
-
Instead of a coupled assay that relies on downstream enzymes, use a direct method to measure citrate synthase activity. For example, monitor the disappearance of the thioester bond of Acetyl-CoA/Fluoroacetyl-CoA at 232 nm.
-
-
Characterize this compound as a Substrate:
-
Perform kinetic studies with this compound as the substrate to determine its Km and Vmax with citrate synthase. This will allow you to quantify how efficiently it is used compared to Acetyl-CoA.
-
Issue 4: Potential Interference in a Chloramphenicol (B1208) Acetyltransferase (CAT) Assay
Symptoms:
-
Unexpected levels of chloramphenicol acetylation.
Possible Cause: this compound may be acting as an alternative acetyl group donor for the CAT enzyme. CAT is an enzyme that detoxifies the antibiotic chloramphenicol by acetylating it using Acetyl-CoA.[11][12][13]
Troubleshooting Steps:
-
Substrate Competition Assay:
-
Perform the CAT assay with a fixed concentration of chloramphenicol and radiolabeled Acetyl-CoA in the presence of varying concentrations of unlabeled this compound. A decrease in the incorporation of the radiolabel into chloramphenicol would indicate that this compound is competing for the enzyme's active site.
-
-
Product Analysis:
-
Use a method like mass spectrometry to analyze the reaction product to confirm if fluoroacetylated chloramphenicol is being formed.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Acetyl-CoA Utilizing Enzymes with Acetyl-CoA and this compound
| Enzyme | Substrate | Km (µM) | Vmax (relative to Acetyl-CoA) |
| Acetyl-CoA Carboxylase | Acetyl-CoA | 20 | 100% |
| This compound | 50 | 30% | |
| Citrate Synthase | Acetyl-CoA | 10 | 100% |
| This compound | 15 | 85% | |
| Chloramphenicol Acetyltransferase | Acetyl-CoA | 5 | 100% |
| This compound | 25 | 15% |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate potential differences in enzyme kinetics. Actual values must be determined experimentally.
Table 2: Troubleshooting Summary for Fluorometric Acetyl-CoA Assay Kit
| Observation | Potential Cause | Recommended Action |
| Signal in the absence of Acetyl-CoA but presence of this compound | This compound is a substrate for the assay's enzymes. | Confirm with a this compound-only control. Consider sample purification or an alternative assay method (e.g., LC-MS). |
| Higher than expected Acetyl-CoA values | Additive signal from both Acetyl-CoA and this compound. | As above. |
| Non-linear standard curve with spiked samples | Complex kinetics due to the presence of two competing substrates. | Avoid spiking if possible. If necessary, analyze the kinetics of the mixed-substrate reaction. |
Experimental Protocols
Protocol 1: Determining Kinetic Parameters (Km and Vmax) for this compound
This protocol describes a general method to determine the Michaelis-Menten constants (Km and Vmax) for an enzyme with this compound as a potential substrate.
Materials:
-
Purified enzyme of interest (e.g., Acetyl-CoA Carboxylase)
-
This compound solution of known concentration
-
Acetyl-CoA solution of known concentration (for comparison)
-
Appropriate assay buffer and other required substrates/cofactors
-
Microplate reader or spectrophotometer
Procedure:
-
Set up reactions: In a 96-well plate, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM).
-
Initiate the reaction: Start the reaction by adding the enzyme to the wells.
-
Measure initial reaction rates: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over a short period of time, ensuring the reaction is in the initial linear phase.
-
Control reactions: Perform the same set of experiments using Acetyl-CoA as the substrate to obtain its Km and Vmax under the same conditions.
-
Data analysis:
-
Plot the initial reaction rates (V) against the substrate concentrations ([S]).
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/V vs 1/[S]), to estimate Km and Vmax.[14]
-
Protocol 2: Competitive Inhibition Assay
This protocol is designed to determine if this compound acts as a competitive inhibitor of an enzyme.
Materials:
-
Purified enzyme of interest
-
Acetyl-CoA solution of known concentration
-
This compound solution of known concentration
-
Appropriate assay buffer and other required substrates/cofactors
-
Microplate reader or spectrophotometer
Procedure:
-
Set up reactions: Prepare multiple sets of reactions. Each set should have a different fixed concentration of Acetyl-CoA. Within each set, vary the concentration of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
Initiate and monitor: Start the reactions by adding the enzyme and measure the initial reaction rates as described in Protocol 1.
-
Data analysis:
-
For each fixed concentration of Acetyl-CoA, plot the initial reaction rate against the this compound concentration.
-
Create a Lineweaver-Burk plot for each set of data (with and without the inhibitor). In the case of competitive inhibition, the lines will intersect on the y-axis (1/Vmax will be the same), but the x-intercepts (-1/Km) will be different.
-
The inhibition constant (Ki) can be determined from these plots.
-
Visualizations
Caption: Metabolic fate of fluoroacetate leading to aconitase inhibition and direct interference of this compound in other biochemical assays.
Caption: A logical workflow for troubleshooting suspected interference from this compound in biochemical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 3. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrate synthase - Wikipedia [en.wikipedia.org]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transcriptionfactor.org [transcriptionfactor.org]
- 7. Acetyl CoA Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. apexbt.com [apexbt.com]
- 9. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Technical Support Center: Overcoming Cell Permeability Issues with Fluoroacetyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoroacetyl-CoA and its precursors. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming cell permeability issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or undetectable intracellular levels of this compound after treatment with its precursor, ethyl fluoroacetate (B1212596).
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Permeability of Ethyl Fluoroacetate | While ethyl fluoroacetate is more lipophilic than fluoroacetate to improve cell uptake, permeability can still be a limiting factor in certain cell lines.[1] Increase the incubation time or concentration of ethyl fluoroacetate. However, be mindful of potential cytotoxicity at higher concentrations and longer exposure times.[2] |
| Low Intracellular Esterase Activity | The conversion of ethyl fluoroacetate to fluoroacetate, the precursor of this compound, is dependent on intracellular esterases.[3] If your cell line has low esterase activity, the conversion will be inefficient. Consider using a different cell line known to have higher esterase activity or transfecting your cells with an esterase-expressing plasmid. |
| Rapid Efflux of Ethyl Fluoroacetate or Fluoroacetate | Cells may actively pump out the compound via efflux transporters. To test for this, you can co-incubate the cells with a general efflux pump inhibitor, such as verapamil, and measure if intracellular levels of the labeled product increase. |
| Degradation of Ethyl Fluoroacetate in Culture Medium | Ethyl fluoroacetate can be hydrolyzed in aqueous solutions. Prepare fresh stock solutions and add them to the cell culture medium immediately before the experiment. Minimize the time the compound spends in the medium before cellular uptake. |
| Inefficient Conversion of Fluoroacetate to this compound | This step is catalyzed by acetyl-CoA synthetases. If these enzymes are not highly active in your cell model, the production of this compound will be limited. You can assess the activity of these enzymes in your cell lysate. |
Issue 2: High levels of cytotoxicity or cell death observed after treatment with ethyl fluoroacetate.
| Possible Cause | Troubleshooting Steps |
| Excessive Inhibition of the TCA Cycle | This compound is converted to fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle, leading to ATP depletion and cell death.[4][5][6] Reduce the concentration of ethyl fluoroacetate and/or the incubation time. Perform a dose-response curve to determine the optimal concentration that allows for sufficient labeling without excessive toxicity.[2] |
| Off-target Effects | At high concentrations, ethyl fluoroacetate or its metabolites may have off-target effects. Ensure that the observed phenotype is consistent with TCA cycle inhibition. For example, you can measure intracellular citrate (B86180) levels, which are expected to accumulate.[5] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to fluoroacetate-induced toxicity.[2] If your current cell line is too sensitive, consider switching to a more resistant one for your initial experiments. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound itself not cell-permeable?
A1: this compound is a relatively large and charged molecule due to the presence of the Coenzyme A moiety. This makes it difficult for it to passively diffuse across the lipophilic cell membrane. Therefore, a common strategy is to use a more permeable precursor, like ethyl fluoroacetate.[1]
Q2: How does the ethyl fluoroacetate prodrug strategy work?
A2: Ethyl fluoroacetate is a more lipophilic ester of fluoroacetate. This increased lipophilicity allows it to more readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl group, releasing fluoroacetate. The fluoroacetate is then converted to this compound by endogenous acetyl-CoA synthetases.[2][3]
Q3: What is the mechanism of toxicity of this compound?
A3: The toxicity of this compound stems from its metabolic conversion to fluorocitrate. This compound enters the tricarboxylic acid (TCA) cycle, where citrate synthase condenses it with oxaloacetate to form fluorocitrate.[7][8] Fluorocitrate is a potent inhibitor of the enzyme aconitase, which catalyzes the next step in the TCA cycle.[4][9] This inhibition blocks the cycle, leading to a buildup of citrate and a depletion of downstream metabolites, ultimately causing energy crisis and cell death.[5]
Q4: What are the recommended starting concentrations and incubation times for ethyl fluoroacetate?
A4: A good starting point for many cell lines is a concentration range of 0.5 mM to 2 mM of ethyl fluoroacetate for an incubation period of 6 to 12 hours.[2] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions that provide sufficient labeling with minimal cytotoxicity.
Q5: How can I measure the intracellular concentration of this compound?
A5: Direct measurement of intracellular this compound can be challenging. A common approach is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] This method allows for the sensitive and specific detection and quantification of various acyl-CoA species, including this compound. You will need to develop a specific protocol that includes cell lysis, extraction of the acyl-CoAs, and a validated LC-MS/MS method with appropriate standards.[13][14]
Quantitative Data
Table 1: Cytotoxicity of Ethyl Fluoroacetate
| Cell Line | Incubation Time (hours) | IC50 (mM) | Reference |
| Various cancer cell lines | 12 | > 2 | [2] |
| General toxicity data | N/A | Lethal dose (rodents): 20-100 mg/kg | [3][15] |
Table 2: Physicochemical Properties of Ethyl Fluoroacetate
| Property | Value | Reference |
| Molecular Formula | C₄H₇FO₂ | [3] |
| Molecular Weight | 106.10 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 119.3 °C | |
| Density | 1.098 g/mL at 25 °C | |
| Solubility in Water | Soluble |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ethyl Fluoroacetate
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Ethyl Fluoroacetate Stock Solution: Prepare a fresh stock solution of ethyl fluoroacetate in a suitable solvent, such as DMSO or ethanol.
-
Treatment: Dilute the ethyl fluoroacetate stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 mM). Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer compatible with your downstream application (e.g., western blotting, immunoprecipitation, or mass spectrometry). For mass spectrometry-based detection of this compound, a specific extraction protocol is required (see Protocol 2).
Protocol 2: Extraction and Quantification of Intracellular this compound by LC-MS/MS
-
Cell Harvesting: After treatment with ethyl fluoroacetate, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a cold extraction solution (e.g., 80% methanol) to the cells and scrape them from the plate. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with your LC-MS/MS system (e.g., 5% sulfosalicylic acid).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18). Develop a multiple reaction monitoring (MRM) method to specifically detect the transition from the precursor ion of this compound to a specific product ion. Quantify the amount of this compound by comparing its peak area to a standard curve generated with a known amount of a this compound standard.[11][14][16]
Visualizations
Caption: Metabolic activation of ethyl fluoroacetate and subsequent inhibition of the TCA cycle.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Preparation and evaluation of ethyl [(18)F]fluoroacetate as a proradiotracer of [(18)F]fluoroacetate for the measurement of glial metabolism by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl fluoroacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Fluoroacetyl-CoA in Cellular Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoroacetyl-CoA. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and toxicity of this compound?
A1: this compound's primary mechanism of toxicity stems from its metabolic conversion within the cell. It enters the tricarboxylic acid (TCA) cycle, where it is converted to fluorocitrate.[1] Fluorocitrate then acts as a potent inhibitor of aconitase, a key enzyme in the TCA cycle.[1][2][3] This inhibition leads to a disruption of cellular energy metabolism and can induce cell death.
Q2: What are the potential off-target effects of this compound?
A2: While the primary target is aconitase, other off-target effects are theoretically possible and should be considered:
-
Off-target protein acylation: As an analog of Acetyl-CoA, this compound could potentially be used by acetyltransferases to modify proteins, a process known as protein fluoroacetylation. This could alter the function of a wide range of proteins.
-
Metabolic pathway disruption: Beyond the TCA cycle, the perturbation of Acetyl-CoA pools can have widespread effects on other metabolic pathways that utilize Acetyl-CoA as a substrate, such as fatty acid and cholesterol biosynthesis.[4]
-
Covalent modification of other proteins: The reactive nature of the thioester bond in this compound could lead to non-enzymatic covalent modification of other cellular proteins.[5][6]
Q3: How can I minimize the off-target effects of this compound?
A3: Several strategies can be employed:
-
Dose-response and time-course studies: Use the lowest effective concentration of this compound for the shortest possible duration to achieve the desired on-target effect while minimizing off-target interactions.
-
Use of a specific detoxification enzyme: Co-expression of the enzyme this compound thioesterase (FlK) from Streptomyces cattleya can be a powerful strategy. FlK exhibits a remarkable 106-fold preference for hydrolyzing this compound over Acetyl-CoA, effectively detoxifying it before it can exert its toxic effects.
-
Metabolic engineering: Modulating cellular metabolic pathways to control the intracellular concentration of this compound can also be a viable approach.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death or Cytotoxicity
If you observe higher-than-expected cell death in your experiments, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Excessive Aconitase Inhibition | Lower the concentration of this compound. Perform a detailed dose-response curve to identify the optimal concentration. |
| Off-Target Effects | Investigate potential off-target effects such as widespread protein fluoroacetylation or disruption of other metabolic pathways (see Experimental Protocols section). |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound due to differences in metabolic rates or expression of relevant enzymes. Test a panel of cell lines if possible. |
| Contamination | Ensure cell cultures are free from mycoplasma or other microbial contamination, which can exacerbate cellular stress.[7] |
Guide 2: Inconsistent or Unexpected Experimental Results
For issues with reproducibility or unexpected phenotypes, refer to this guide:
| Potential Cause | Suggested Solution |
| Variability in this compound Stock | Prepare fresh stock solutions of this compound regularly and store them appropriately to prevent degradation. Confirm the concentration and purity of your stock. |
| Alterations in Cellular Metabolism | The introduction of this compound can lead to complex metabolic reprogramming. Perform metabolic profiling to understand these changes. |
| Compensation Mechanisms | Cells may adapt to the metabolic stress induced by this compound over time. Conduct time-course experiments to capture the dynamics of the cellular response. |
Data Presentation
Table 1: Kinetic Parameters of this compound Thioesterase (FlK)
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | 8 | 390 | 5 x 107 |
| Acetyl-CoA | 2100 | 0.06 | 30 |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Aconitase Activity Assay
This protocol allows for the measurement of aconitase activity in cell lysates.
Materials:
-
Aconitase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical)[1][3][8]
-
Cell lysis buffer
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Assay:
-
Follow the manufacturer's instructions for the aconitase assay kit. This typically involves adding the cell lysate to a reaction mixture containing citrate (B86180) and measuring the production of isocitrate over time through a coupled enzymatic reaction that produces a colored or fluorescent product.[1][8]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the aconitase activity, normalized to the total protein concentration. Compare the activity in treated versus control samples.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay measures mitochondrial respiration and can reveal dysfunction caused by aconitase inhibition.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[9]
-
Seahorse XF cell culture plates
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density.
-
-
Treatment:
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Assay:
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Place the cell plate in a non-CO2 incubator to equilibrate.
-
Load the Seahorse sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR).[9]
-
-
Data Interpretation:
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells is indicative of mitochondrial dysfunction.
-
Protocol 3: Proteomic Analysis of Protein Fluoroacetylation
This protocol outlines a general workflow to identify proteins that may be post-translationally modified by this compound.
Materials:
-
Cell culture reagents
-
Lysis buffer with deacetylase inhibitors
-
Antibody specific for fluoroacetylated lysine (B10760008) (if available) or enrichment strategies for modified peptides
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a control.
-
Lyse cells in a buffer containing inhibitors of deacetylases to preserve any potential modifications.
-
-
Protein Digestion and Enrichment:
-
Digest the proteome into peptides.
-
Enrich for fluoroacetylated peptides using immunoprecipitation with a specific antibody or other chemical enrichment strategies.
-
-
Mass Spectrometry:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of fluoroacetylation.
-
-
Data Analysis:
-
Use bioinformatics tools to analyze the mass spectrometry data and identify proteins that are differentially fluoroacetylated between treated and control samples.
-
Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Experimental workflow for assessing effects.
Caption: Troubleshooting unexpected cell death.
References
- 1. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotype-centric modeling for rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fluoroacetyl-CoA In Vitro Experimentation
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Fluoroacetyl-CoA in their in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in vitro?
This compound is the coenzyme A thioester of fluoroacetic acid. In research, it serves as a crucial tool to study various metabolic pathways. It is a substrate for some enzymes and a potent inhibitor of others, such as aconitase after its conversion to fluorocitrate.[1] Its primary in vitro applications include enzyme kinetics studies, inhibitor screening, and investigating the mechanisms of metabolic pathways like the tricarboxylic acid (TCA) cycle.
Q2: What are the common solubility issues encountered with this compound?
This compound, like other long-chain acyl-CoAs, can exhibit limited solubility in aqueous buffers, especially at high concentrations. This can manifest as precipitation, solution cloudiness, or the formation of micelles, which may interfere with experimental results.[2][3]
Q3: How should I prepare a stock solution of this compound?
For optimal stability and solubility, it is recommended to initially dissolve lyophilized this compound in a small amount of a compatible organic solvent, such as methanol (B129727) or a buffer at a slightly acidic to neutral pH.[4][5] Subsequently, this stock solution can be added dropwise to the desired aqueous buffer with gentle mixing.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept as a lyophilized powder at -20°C or below.[6][7] Aqueous stock solutions are less stable and should be prepared fresh for each experiment. If storing a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[5][8]
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Immediate Precipitation Upon Dissolving in Aqueous Buffer
This is a frequent challenge when preparing working solutions of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Solution Becomes Cloudy Over Time or During the Experiment
This may indicate aggregation or slow precipitation of this compound.
| Potential Cause | Recommended Action |
| High Concentration | Reduce the working concentration of this compound to below its critical micelle concentration (CMC) if possible. For long-chain acyl-CoAs, CMCs can range from 7 to 250 µM depending on buffer conditions.[2][3] |
| Buffer Composition | Avoid buffers containing high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) which can precipitate with the phosphate (B84403) groups of Coenzyme A.[9] Consider using buffers like HEPES or MOPS. |
| Temperature | Maintain a consistent temperature. For some solutes, solubility decreases at lower temperatures. Perform experiments at a controlled room temperature or 37°C if the assay allows. |
| pH | Ensure the buffer pH is stable and within the optimal range for this compound stability (typically pH 6.0-7.5).[5] |
| Aggregation | Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation. However, be cautious as detergents can interfere with some enzymatic assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: Lyophilized this compound, methanol (or 50 mM potassium phosphate buffer, pH 6.5), and the desired final aqueous buffer (e.g., 100 mM HEPES, pH 7.4).
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add a minimal volume of methanol (or the slightly acidic buffer) to the vial to dissolve the powder. For example, for 1 mg of this compound, start with 50-100 µL.
-
Gently vortex to ensure complete dissolution.
-
While gently vortexing the final aqueous buffer, add the concentrated this compound stock solution dropwise.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Use the solution immediately.
-
Protocol 2: In Vitro Enzyme Inhibition Assay Using this compound
This protocol describes a general workflow for assessing the inhibitory effect of this compound on a target enzyme.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay with this compound.
Data Presentation
Table 1: Factors Influencing Acyl-CoA Solubility
| Factor | Effect on Solubility | Recommendations |
| pH | Stability is generally higher in slightly acidic to neutral pH (6.0-7.5).[5] Alkaline conditions can lead to hydrolysis of the thioester bond.[8] | Use buffers within the pH range of 6.0-7.5. Avoid highly basic buffers. |
| Temperature | Higher temperatures can increase the rate of hydrolysis.[5] For some salts, solubility increases with temperature. | Prepare solutions fresh and keep on ice. For the experiment, use the lowest temperature compatible with the assay. |
| Divalent Cations (e.g., Mg²⁺) | Can cause precipitation of acyl-CoAs, particularly at concentrations above 1 mM.[9] | If divalent cations are required for the assay, use the lowest effective concentration. Consider alternative buffers to phosphate buffers. |
| Ionic Strength | Increasing ionic strength can sometimes improve the solubility of charged molecules. | Consider adding a neutral salt like NaCl or KCl (e.g., 150 mM) to the buffer. |
| Concentration | Higher concentrations increase the likelihood of precipitation and micelle formation.[2][3] | Work with the lowest effective concentration of this compound. |
Signaling Pathway Involvement
This compound is a key molecule in the metabolic pathway leading to the inhibition of the Tricarboxylic Acid (TCA) Cycle.
Caption: Metabolic pathway showing the conversion of fluoroacetate to fluorocitrate and the subsequent inhibition of the TCA cycle.
References
- 1. This compound thioesterase - Creative Biogene [microbialtec.com]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of Fluoroacetyl-CoA and Fluorocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory properties of two key molecules in fluoroacetate (B1212596) toxicology: Fluoroacetyl-CoA and fluorocitrate. By examining their mechanisms of action, inhibitory potencies, and the experimental methods used to characterize them, this document aims to provide a clear and comprehensive resource for researchers in toxicology, enzymology, and drug development.
At a Glance: this compound vs. Fluorocitrate Inhibition
| Feature | This compound | Fluorocitrate |
| Primary Target | Citrate (B86180) Synthase | Aconitase |
| Mechanism of Action | Competitive Inhibitor | Mechanism-Based Inhibitor ("Suicide Substrate") |
| Inhibitory Potency (Ki) | ~4.3 µM (for a fluorovinyl analogue)[1][2] | 3.0 x 10⁻⁸ M (with cis-aconitate as substrate) |
| Inhibitory Potency (IC50) | Not widely reported | 0.3 mM (mitochondrial aconitase), 1.2 mM (extramitochondrial aconitase) |
| Metabolic Role | Substrate for citrate synthase, leading to fluorocitrate formation[3] | Direct inhibitor of the citric acid cycle |
The "Lethal Synthesis": A Tale of Two Inhibitors
The toxicity of fluoroacetate is a classic example of "lethal synthesis," where a non-toxic compound is metabolized into a potent inhibitor of a critical metabolic pathway.[3][4][5] This process involves both this compound and fluorocitrate, which act on two sequential enzymes of the citric acid cycle.
Fluoroacetate itself is not the primary toxic agent.[4][6] It is first converted to this compound, which then serves as a substrate for citrate synthase, leading to the production of fluorocitrate.[3] It is the resulting fluorocitrate that is a powerful inhibitor of aconitase, effectively halting the citric acid cycle.[3][4][5][6]
In-Depth Comparison of Inhibitory Mechanisms
This compound: A Competitive Inhibitor of Citrate Synthase
While primarily a substrate for citrate synthase, this compound also acts as a competitive inhibitor of this enzyme, vying with the natural substrate, Acetyl-CoA, for the active site.[7] A study on rationally designed inhibitors of citrate synthase developed a fluorovinyl thioether analogue of Acetyl-CoA, which mimics the enolate intermediate of this compound. This analogue demonstrated a clear competitive inhibition with a Ki of 4.3 µM.[1][2] This strongly suggests that this compound itself can directly, albeit less potently than fluorocitrate's effect on aconitase, inhibit the entry of two-carbon units into the citric acid cycle.
Fluorocitrate: A Mechanism-Based Inactivator of Aconitase
Fluorocitrate is a classic example of a "suicide substrate" or mechanism-based inhibitor.[8] It is not the fluorocitrate molecule itself that is the ultimate inhibitor. Instead, aconitase processes fluorocitrate, converting it to 4-hydroxy-trans-aconitate.[9][10] This product then binds extremely tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[9][10] The inhibition by fluorocitrate has been characterized as partially competitive or non-competitive, depending on the substrate used in the assay.
Experimental Protocols
The determination of the inhibitory effects of this compound and fluorocitrate relies on robust enzymatic assays. Below are generalized protocols for assessing the activity of their respective target enzymes.
Protocol 1: Citrate Synthase Activity Assay (and Inhibition by this compound)
This assay measures the activity of citrate synthase by monitoring the reaction of Coenzyme A (CoA) produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a colored product.
Materials:
-
Tris-HCl buffer (pH 8.1)
-
Acetyl-CoA (substrate)
-
Oxaloacetate (substrate)
-
DTNB solution
-
Purified citrate synthase
-
This compound (inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and citrate synthase in a microplate well or cuvette.
-
To determine the Ki of this compound, add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of Acetyl-CoA and oxaloacetate.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of absorbance change is proportional to the enzyme activity.
-
To calculate the Ki for competitive inhibition, perform the assay at multiple substrate (Acetyl-CoA) concentrations for each inhibitor concentration.
Protocol 2: Aconitase Activity Assay (and Inhibition by Fluorocitrate)
Aconitase activity is typically measured in a coupled enzyme assay where the product, isocitrate, is used by isocitrate dehydrogenase to produce NADPH, which can be monitored spectrophotometrically.
Materials:
-
Tris-HCl buffer (pH 7.4)
-
Cis-aconitate or citrate (substrate)
-
NADP+
-
Isocitrate dehydrogenase
-
Purified aconitase
-
Fluorocitrate (inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and isocitrate dehydrogenase in a microplate well or cuvette.
-
Add purified aconitase to the mixture.
-
To determine the IC50, add varying concentrations of fluorocitrate to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate (cis-aconitate or citrate).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Plot the percentage of inhibition against the logarithm of the fluorocitrate concentration to determine the IC50 value.
Conclusion
This compound and fluorocitrate represent a fascinating case of sequential metabolic activation leading to potent enzyme inhibition. While this compound can act as a competitive inhibitor of citrate synthase, its primary toxicological role is to serve as the precursor to fluorocitrate. Fluorocitrate, in turn, is a highly potent mechanism-based inhibitor of aconitase, leading to a critical disruption of cellular energy metabolism. Understanding the distinct inhibitory profiles of these two molecules is crucial for the development of potential antidotes and for the broader study of enzyme inhibition and toxicology.
References
- 1. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]
- 7. Citrate synthase - Wikipedia [en.wikipedia.org]
- 8. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic comparison of Fluoroacetyl-CoA with other aconitase inhibitors
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzyme inhibitors is paramount. This guide provides a detailed comparison of the kinetic properties of Fluoroacetyl-CoA and other key aconitase inhibitors, supported by experimental data and methodologies.
Aconitase, a critical enzyme in the Krebs cycle, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. Its inhibition can have profound effects on cellular metabolism, making it a target of interest in various research and therapeutic contexts. This compound itself is not a direct inhibitor of aconitase. Instead, it serves as a metabolic precursor to the potent inhibitor, fluorocitrate. This guide will focus on the kinetic comparison of fluorocitrate and other well-characterized aconitase inhibitors.
Kinetic Comparison of Aconitase Inhibitors
The inhibitory potency of different compounds against aconitase can be quantitatively compared using kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the available kinetic data for several key aconitase inhibitors.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki | IC50 |
| Fluorocitrate | Rat Liver Mitochondria | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M[1] | - |
| Rat Liver Mitochondria | cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ M[1] | - | |
| Solubilized Rat Liver Mitochondria | Citrate → cis-Aconitate | Competitive | - | 0.3 mM[2] | |
| Extramitochondrial Rat Liver | Citrate → cis-Aconitate | Competitive | - | 1.2 mM[2] | |
| Oxalomalate | Rat Liver Mitochondria | Citrate | Competitive | 1 x 10⁻⁶ M[3][4] | - |
| Cytoplasmic | Citrate | Competitive | 2.5 x 10⁻⁶ M[3][4] | - | |
| Aconitine (B1665448) | Pig Heart | Not Specified | Non-competitive | 0.11 ± 0.01 mM[5] | - |
| trans-Aconitate | Not Specified | cis-Aconitate | Competitive | 0.13 mM[6] | - |
| Not Specified | Citrate | Non-competitive | - | - | |
| Not Specified | Isocitrate | Non-competitive | - | - | |
| Fumarate (B1241708) | Porcine | Not Specified | Dose-dependent | Not Reported | Not Reported |
Note: The inhibition type and Ki values for fluorocitrate and trans-aconitate can vary depending on the substrate used in the assay.[6][7]
Mechanism of Action: From this compound to Aconitase Inhibition
Fluoroacetate, the precursor to this compound, acts as a "Trojan horse" inhibitor. It is metabolically converted to fluorocitrate, which is the true inhibitor of aconitase.[8] The inhibitory process can be summarized as follows:
-
Metabolic Activation: Fluoroacetate is converted to this compound.
-
Citrate Synthase Action: this compound is a substrate for citrate synthase, which condenses it with oxaloacetate to form fluorocitrate.
-
Aconitase Inhibition by Fluorocitrate: The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase.[9] It is first converted by aconitase to fluoro-cis-aconitate. Subsequently, the addition of a hydroxide (B78521) ion and the loss of a fluoride (B91410) ion lead to the formation of 4-hydroxy-trans-aconitate (HTn).[9] This product binds very tightly, though not covalently, to the enzyme, effectively inactivating it.[9]
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using aconitase activity assays. A common method is a coupled enzyme assay, often performed in a 96-well plate format for high-throughput analysis.
General Aconitase Activity Assay Protocol (Colorimetric)
This protocol outlines a typical procedure for measuring aconitase activity, which can be adapted to study the kinetics of inhibitors.
1. Sample Preparation:
-
Tissue Homogenate: Homogenize tissue in ice-cold assay buffer. Centrifuge to remove insoluble debris. The supernatant can be used for the assay. For mitochondrial aconitase, a further centrifugation step at a higher speed is required to pellet the mitochondria, which are then lysed.
-
Cell Lysate: Harvest cells and resuspend in ice-cold assay buffer. Lyse the cells using sonication or other appropriate methods. Centrifuge to remove cellular debris.
2. Aconitase Activation (Optional but Recommended):
-
Aconitase activity can be sensitive to oxidation. To ensure maximum activity, samples can be pre-incubated with an activation solution typically containing a reducing agent (e.g., dithiothreitol (B142953) or cysteine) and a source of ferrous iron.
3. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
The reaction mixture typically contains:
-
Assay Buffer (e.g., Tris-HCl with appropriate pH)
-
Substrate (Citrate or Isocitrate)
-
Coupling Enzyme (Isocitrate Dehydrogenase)
-
NADP⁺
-
Sample (containing aconitase)
-
Inhibitor (at various concentrations for kinetic studies)
-
-
The reaction is initiated by the addition of the substrate or the sample.
4. Data Acquisition:
-
The conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase is coupled to the reduction of NADP⁺ to NADPH.
-
The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the aconitase activity.
5. Data Analysis:
-
For inhibitor studies, the initial reaction rates are measured at different inhibitor and substrate concentrations.
-
The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations) to determine the Ki and IC50 values.
Conclusion
While this compound is not a direct inhibitor, its metabolic product, fluorocitrate, is a potent inhibitor of aconitase. The kinetic data presented highlight the varying potencies and mechanisms of different aconitase inhibitors. Understanding these kinetic parameters is crucial for researchers investigating cellular metabolism and for professionals involved in the development of drugs targeting this essential enzyme. The provided experimental framework offers a solid foundation for conducting kinetic comparisons of existing and novel aconitase inhibitors.
References
- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial aconitase by succination in fumarate hydratase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Trojan Horse: A Comparative Guide to the Cross-Reactivity of Fluoroacetyl-CoA with CoA-Dependent Enzymes
For researchers, scientists, and drug development professionals, understanding the metabolic fate and enzymatic interactions of fluorinated molecules is paramount. Fluoroacetyl-CoA (FA-CoA), a deceptively simple analog of the central metabolic intermediate acetyl-CoA, serves as a potent biological Trojan horse. This guide provides a comparative analysis of the cross-reactivity of FA-CoA with various CoA-dependent enzymes, supported by available experimental data and detailed protocols to aid in further research.
Once formed within the cell from fluoroacetate (B1212596), FA-CoA can interact with a range of enzymes that normally utilize acetyl-CoA. This interaction can lead to the synthesis of a highly toxic downstream metabolite or the inhibition of critical metabolic pathways. The degree of cross-reactivity of these enzymes with FA-CoA is a key determinant of its toxic potential and a fascinating subject of study in enzymology and toxicology.
The Metabolic Pathway of Fluoroacetate: A Lethal Synthesis
Fluoroacetate itself is not toxic. Its toxicity arises from its metabolic conversion to this compound, which is then further metabolized by citrate (B86180) synthase in a process termed "lethal synthesis"[1][2]. The resulting fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a cascade of metabolic disruptions.
Caption: Metabolic activation of fluoroacetate to the toxic metabolite fluorocitrate.
Comparative Analysis of Enzyme Reactivity
The interaction of FA-CoA with various CoA-dependent enzymes is not uniform. Some enzymes exhibit a high degree of specificity for their natural substrate, acetyl-CoA, while others are more promiscuous. The following table summarizes the available data on the cross-reactivity of FA-CoA with several key enzymes.
| Enzyme | Organism | Substrate(s) | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound Thioesterase (FlK) | Streptomyces cattleya | This compound | 8 µM | 390 | 5 x 10⁷ | Exhibits remarkable specificity for FA-CoA, providing a resistance mechanism to the producing organism.[3] |
| Acetyl-CoA | >1 mM | 0.06 | 30 | Very poor substrate, with a 10⁶-fold decrease in catalytic efficiency compared to FA-CoA.[3] | ||
| Acetyl-CoA Synthetase | Yeast | Fluoroacetate | - | - | - | Fluoroacetate is activated to FA-CoA.[4] The enzyme is subject to product inhibition by fluorocitrate-induced citrate accumulation. |
| Acetate (B1210297) | - | - | - | Natural substrate. | ||
| Citrate Synthase | Pig Heart | This compound | Not Reported | Not Reported | Not Reported | Known to be a substrate, leading to the formation of fluorocitrate ("lethal synthesis").[2] |
| Acetyl-CoA | 16 µM | - | - | |||
| Carnitine Acetyltransferase (CrAT) | Pigeon Breast Muscle | This compound | Not Reported | Not Reported | Not Reported | The enzyme is known to act on short-chain acyl-CoAs, suggesting potential interaction.[5][6][7] |
| Acetyl-CoA | - | - | - | Natural substrate. | ||
| Beta-Ketothiolase | Human | This compound | Not Reported | Not Reported | Not Reported | No data available on the interaction with FA-CoA. |
| Acetyl-CoA | - | - | - | Natural substrate in the reverse reaction. | ||
| Acetyl-CoA Carboxylase (ACC) | Mammalian | This compound | Not Reported | Not Reported | Not Reported | No data available on FA-CoA as a substrate or inhibitor. |
| Acetyl-CoA | - | - | - | Natural substrate. | ||
| Phosphotransacetylase (Pta) | Porphyromonas gingivalis | This compound | Not Reported | Not Reported | Not Reported | No data available on the interaction with FA-CoA. |
| Acetyl-CoA | 63.8 µM | 1487 | - | Natural substrate.[8] |
Note: "Not Reported" indicates that specific kinetic data for this compound with the respective enzyme could not be found in the surveyed literature.
Insights into Cross-Reactivity
The available data, though incomplete, provides valuable insights into the differential cross-reactivity of FA-CoA:
-
High Specificity (this compound Thioesterase): The fluoroacetate-producing bacterium Streptomyces cattleya has evolved a highly specific thioesterase (FlK) that efficiently hydrolyzes FA-CoA, preventing its entry into the citric acid cycle and subsequent toxicity. This enzyme shows a staggering 10⁶-fold preference for FA-CoA over acetyl-CoA, highlighting a remarkable example of enzymatic adaptation.[3]
-
Potential for Interaction (Carnitine Acetyltransferase): Carnitine acetyltransferase (CrAT) is responsible for the reversible transfer of acetyl groups between CoA and carnitine, playing a role in buffering the acetyl-CoA pool and transporting acetyl units across mitochondrial membranes. Given its substrate preference for short-chain acyl-CoAs, it is plausible that CrAT could interact with FA-CoA, potentially forming fluoroacetylcarnitine.[5][6][7] However, experimental verification and kinetic characterization are needed to confirm this.
-
Unknown Interactions (Beta-Ketothiolase, Acetyl-CoA Carboxylase, Phosphotransacetylase): For several other key CoA-dependent enzymes, including beta-ketothiolase (involved in fatty acid and ketone body metabolism), acetyl-CoA carboxylase (the rate-limiting enzyme in fatty acid synthesis), and phosphotransacetylase (a key enzyme in bacterial acetate metabolism), there is a lack of data on their interaction with FA-CoA. Further research is required to determine if FA-CoA can act as a substrate or inhibitor for these enzymes, which could reveal additional mechanisms of toxicity or metabolic disruption.
Experimental Workflows and Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides a generalized workflow for enzyme kinetic analysis and detailed protocols for key experiments.
Generalized Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with a given substrate.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Detailed Experimental Protocols
Chemical Synthesis of this compound
Objective: To synthesize this compound from fluoroacetic acid and Coenzyme A.
Materials:
-
Fluoroacetic acid
-
Coenzyme A (CoA) lithium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium bicarbonate (KHCO₃) buffer (0.5 M, pH 8.0), ice-cold
-
HPLC system for purification and analysis
Protocol:
-
Activation of Fluoroacetic Acid:
-
In a dry glass vial, dissolve fluoroacetic acid (4 equivalents) in anhydrous THF.
-
Add CDI (4 equivalents) to the solution and stir at room temperature.
-
Continue stirring until the evolution of CO₂ gas ceases (typically 30-60 minutes). This indicates the formation of the fluoroacetyl-imidazole intermediate.
-
-
Synthesis of this compound:
-
In a separate flask kept on ice, dissolve Coenzyme A lithium salt (1 equivalent) in the ice-cold 0.5 M KHCO₃ buffer (pH 8.0).
-
Slowly add the freshly prepared fluoroacetyl-imidazole solution from step 1 to the stirring CoA solution.
-
Maintain the reaction on ice and continue stirring for 1-2 hours.
-
-
Purification and Characterization:
-
Monitor the progress of the reaction by HPLC, observing the formation of the FA-CoA peak and the disappearance of the CoA peak.
-
Purify the FA-CoA from the reaction mixture using preparative HPLC.
-
Lyophilize the collected fractions containing pure FA-CoA.
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
-
Citrate Synthase Activity Assay
Objective: To measure the activity of citrate synthase by monitoring the release of Coenzyme A.
Materials:
-
Purified citrate synthase
-
Acetyl-CoA or this compound solution
-
Oxaloacetate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Tris-HCl buffer (e.g., 100 mM, pH 8.1)
-
Spectrophotometer capable of reading absorbance at 412 nm
Protocol:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer
-
DTNB solution (final concentration, e.g., 0.1 mM)
-
Acetyl-CoA or this compound (at desired concentrations)
-
Purified citrate synthase enzyme
-
-
Mix gently and allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a solution of oxaloacetate (final concentration, e.g., 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
The rate of increase in absorbance is proportional to the rate of CoA release, as the free thiol group of CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a high molar absorptivity at 412 nm.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
By varying the concentration of the acyl-CoA substrate, kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
-
Carnitine Acetyltransferase (CrAT) Activity Assay
Objective: To measure the activity of carnitine acetyltransferase in the forward direction (formation of acyl-carnitine and CoA).
Materials:
-
Purified carnitine acetyltransferase or mitochondrial lysate
-
Acetyl-CoA or this compound solution
-
L-carnitine solution
-
DTNB solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing EDTA (e.g., 1 mM)
-
Spectrophotometer capable of reading absorbance at 412 nm
Protocol:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl/EDTA buffer
-
DTNB solution (final concentration, e.g., 0.1 mM)
-
Acetyl-CoA or this compound (at a fixed concentration, e.g., 0.45 mM)
-
Enzyme source (purified CrAT or mitochondrial lysate)
-
-
Mix and incubate for a short period (e.g., 2 minutes) to establish a baseline rate of DTNB reduction in the absence of carnitine.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a solution of L-carnitine (e.g., to a final concentration of 5 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 412 nm at regular intervals (e.g., every 20 seconds) for a period of up to 10 minutes.
-
Calculate the initial rate of reaction from the linear phase of the absorbance curve, correcting for the baseline rate.
-
To determine kinetic parameters for the acyl-CoA substrate, vary its concentration while keeping the L-carnitine concentration saturating.
-
This guide provides a foundational understanding of the cross-reactivity of this compound. The significant gaps in the quantitative data highlight a clear need for further research in this area. The provided protocols offer a starting point for investigators to explore the interactions of this important metabolic intermediate with a wider range of CoA-dependent enzymes, which will undoubtedly lead to a more complete understanding of its biological effects.
References
- 1. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions of fluoroacetate and fluoroacetyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The substrate specificity of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Fluoroacetyl-CoA as a Metabolic Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate interrogation of protein acetylation dynamics is crucial for understanding cellular signaling, metabolism, and disease pathogenesis. Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful tool for this purpose. This guide provides an objective comparison of Fluoroacetyl-CoA (F-Ac-CoA) as a metabolic probe for protein acetylation against other common alternatives, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of Metabolic Probes for Acetylation
This compound distinguishes itself from other metabolic probes primarily through its small size, which minimizes steric hindrance and allows for broader acceptance by cellular enzymes. This section compares the performance of F-Ac-CoA with azide (B81097) and alkyne-based reporters.
Table 1: Performance Comparison of Acetylation Probes
| Performance Metric | This compound (F-Ac-CoA) | Azidoacetyl/Alkynyl-CoA Analogs | Natural Acetyl-CoA |
| Bioorthogonal Tag | Fluorine | Azide/Alkyne | None |
| Size of Modification | Minimal (C-F bond length similar to C-H)[1] | Bulky[1] | Native |
| Enzyme Compatibility | Broadly accepted by acetyltransferases[1] | Limited; many acetyltransferases are incapable of utilizing sterically hindered substrates[1] | Universal |
| Detection Method | Fluorine-Thiol/Selenol Displacement Reaction (FTDR/FSeDR)[1] | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) | Antibody-based or Mass Spectrometry |
| Reported Specificity | High; FlK thioesterase shows 10⁶-fold discrimination over Acetyl-CoA[2] | Can have off-target labeling | High |
| Potential Cytotoxicity | Pro-metabolite (fluoroacetate) can be toxic, but minimal toxicity observed in cell lines at working concentrations[1] | Can exhibit cytotoxicity at higher concentrations | None |
Experimental Data Supporting Specificity
The specificity of a metabolic probe is paramount to ensure that the observed labeling reflects the intended biological process. The following data highlights the validation of this compound's specificity.
In Vitro Enzymatic Specificity
A key validation of F-Ac-CoA's specificity comes from studies on the this compound-specific thioesterase (FlK) from Streptomyces cattleya. This enzyme is responsible for detoxifying fluoroacetate (B1212596) in its native organism and exhibits remarkable substrate specificity.
Table 2: Kinetic Parameters of FlK Thioesterase
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Fold Discrimination (vs. Acetyl-CoA) |
| This compound | 390 ± 20 | 8 | 5 x 10⁷ | 10⁶ |
| Acetyl-CoA | 0.06 ± 0.001 | 2100 | 30 | 1 |
Data from[2]. This demonstrates a 1,000,000-fold preference for F-Ac-CoA over the natural substrate, Acetyl-CoA, by the FlK enzyme, underscoring the unique biochemical identity of the fluoroacetyl group.
Cellular Labeling Specificity
In-cell experiments have shown that labeling by F-Ac-CoA is dependent on the activity of acetyltransferases. Treatment with pan-histone acetyltransferase (HAT) inhibitors or competition with excess natural acetate (B1210297) leads to a decrease in the labeling signal, indicating that the incorporation of the fluoroacetyl group is an enzyme-mediated process.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of metabolic probes.
Protocol 1: In Vitro Acetyltransferase Labeling Assay
This protocol assesses the ability of an acetyltransferase to utilize F-Ac-CoA.
-
Reaction Setup: Prepare a reaction mixture containing the purified acetyltransferase (e.g., GCN5, MYST2, or TIP60), its corresponding peptide substrate (e.g., a histone peptide), and either F-Ac-CoA or an alternative probe (e.g., 4-pentynoyl-CoA) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a suitable quenching agent (e.g., trifluoroacetic acid).
-
Analysis by Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of the acetyl or modified acetyl group to the peptide substrate.[1]
Protocol 2: Cellular Labeling and Detection
This protocol describes the metabolic labeling of cellular proteins with F-Ac-CoA and subsequent detection.
-
Metabolic Labeling: Culture cells (e.g., HEK293T) in a medium containing a cell-permeable pro-metabolite of F-Ac-CoA, such as ethyl fluoroacetate (1 mM for 6 hours).[3]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Bioorthogonal Ligation: To the cell lysate, add a detection probe functionalized with a thiol or selenol group (e.g., TAMRA-SH or Biotin-SH) to initiate the FTDR or FSeDR. This reaction will covalently attach the detection tag to the fluoroacetylated proteins.
-
Analysis:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.
-
Western Blot: For biotin-tagged proteins, perform a Western blot using streptavidin conjugated to a reporter enzyme (e.g., HRP).[1]
-
Protocol 3: Validating Specificity in Cells via Proteomics
This protocol outlines a workflow to identify the protein targets of F-Ac-CoA and assess off-target labeling.
-
Metabolic Labeling and Lysis: Perform metabolic labeling as described in Protocol 2.
-
Affinity Purification: For biotin-tagged proteins, enrich the labeled proteins from the cell lysate using streptavidin-conjugated beads.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the sites of modification.
-
Data Analysis: Compare the identified proteins with known acetylated proteins from databases to assess the specificity of the probe.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the metabolic probe on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the pro-metabolite (e.g., ethyl fluoroacetate) and a control compound for a specified duration (e.g., 12-24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.[4]
Visualizing Key Pathways and Workflows
Caption: Central Role of Acetyl-CoA in Metabolism and Gene Regulation.
Caption: Workflow for Comparing Metabolic Probes for Acetylation.
References
- 1. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Fluoroacetyl-CoA and Malonate as Respiratory Chain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two well-known metabolic inhibitors, fluoroacetyl-CoA and malonate, focusing on their mechanisms of action as disruptors of the mitochondrial respiratory chain. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to serve as a comprehensive resource for researchers in cellular metabolism, toxicology, and drug development.
Executive Summary
This compound and malonate both lead to the inhibition of cellular respiration but through fundamentally different mechanisms. Malonate acts as a direct, competitive inhibitor of a key enzyme in both the Krebs cycle and the electron transport chain: succinate (B1194679) dehydrogenase (Complex II). In contrast, this compound is not a direct inhibitor of the respiratory chain. Instead, it serves as a substrate for a "lethal synthesis" pathway, where it is converted into fluorocitrate, a potent inhibitor of aconitase, an enzyme exclusively in the Krebs cycle. This blockage of the Krebs cycle starves the respiratory chain of its necessary substrates. This guide will delve into the specifics of these mechanisms, present available quantitative data for comparison, and provide detailed experimental methodologies.
Mechanism of Action
This compound: Indirect Inhibition via the Krebs Cycle
This compound's inhibitory effect on the respiratory chain is a classic example of "lethal synthesis." The molecule itself does not directly interact with the protein complexes of the electron transport chain. Instead, it enters the Krebs cycle, where it is processed by citrate (B86180) synthase, the enzyme that normally condenses acetyl-CoA with oxaloacetate to form citrate. In the presence of this compound, citrate synthase produces fluorocitrate.
This newly synthesized fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the Krebs cycle. Aconitase is responsible for the isomerization of citrate to isocitrate. By inhibiting aconitase, fluorocitrate effectively blocks the Krebs cycle at a very early stage.[1][2][3][4] This blockage has a critical downstream effect: it halts the production of the reducing equivalents, NADH and FADH₂, which are the essential electron donors for the respiratory chain. Without a continuous supply of these substrates, the electron transport chain cannot function, leading to a cessation of oxygen consumption and ATP synthesis.
Malonate: Direct Inhibition of Succinate Dehydrogenase (Complex II)
Malonate's mechanism is more direct. It is a structural analog of succinate, the natural substrate for succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain. Due to this structural similarity, malonate acts as a competitive inhibitor of SDH, binding to the active site of the enzyme but not undergoing oxidation.[5]
The inhibition of SDH has a dual impact on cellular metabolism:
-
Krebs Cycle Disruption: As an integral enzyme of the Krebs cycle, the inhibition of SDH halts the conversion of succinate to fumarate, leading to an accumulation of succinate and a disruption of the cycle.
-
Electron Transport Chain Inhibition: As Complex II, SDH is a direct entry point for electrons into the electron transport chain from the oxidation of succinate. By blocking this complex, malonate directly impedes the flow of electrons to coenzyme Q, thereby inhibiting the respiratory chain.
Malonate-induced inhibition of Complex II can also lead to a rapid collapse of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[6][7][8]
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory potency of this compound and malonate is challenging due to their different mechanisms of action. The available data typically report IC50 or EC50 values for the inhibition of specific enzymes or for the overall effect on cellular respiration, often in different experimental systems. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound and its Metabolites
| Compound | Target | Metric | Concentration | Experimental System |
| Fluorocitrate | Uncoupled Respiration | EC50 | 7 - 10 µM | Rat Liver Mitochondria[9] |
| Fluoroacetate (B1212596) | Uncoupled Respiration | EC50 | 7 - 13 mM | Rat Liver Mitochondria[9] |
| Fluorocitrate | Aconitase (from citrate) | 50% Inhibition | 0.3 mM | Extracted Rat Liver Mitochondria[4] |
| Fluorocitrate | Citrate Oxidation | 94% Inhibition | 6.7 µM | Rat Liver Mitochondria[4] |
Table 2: Inhibitory Potency of Malonate
| Compound | Target | Metric | Concentration | Experimental System |
| Malonate | Complex II (SDH) | IC50 | ~40 µM | Submitochondrial Particles[5] |
| Malonate | Left Ventricular Pressure | EC50 | 8.05 ± 2.11 mM | Isolated Mouse Hearts[10] |
It is important to note that the EC50 of fluoroacetate on mitochondrial respiration is in the millimolar range, reflecting the requirement for its conversion to this compound and then fluorocitrate. The direct inhibitor, fluorocitrate, is potent in the micromolar range. Malonate's IC50 for its direct target, Complex II, is also in the micromolar range.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing mitochondrial inhibition.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for measuring the oxygen consumption rate (OCR) of live cells or isolated mitochondria in a microplate format.[1][2][11][12][13]
1. Preparation of Isolated Mitochondria:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA or Bradford).
2. Seahorse XF Assay Setup:
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, prepare the assay medium (e.g., MAS buffer) supplemented with substrates of interest (e.g., 10 mM pyruvate, 2 mM malate (B86768) for Complex I-driven respiration; or 10 mM succinate, 2 µM rotenone (B1679576) for Complex II-driven respiration).
-
Load the desired amount of isolated mitochondria (typically 2-5 µg per well) into the wells of a Seahorse XF microplate in a final volume of 50 µL of assay medium.
-
Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Gently add 130 µL of the substrate-containing assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 8-10 minutes.
3. Inhibitor Preparation and Injection:
-
Prepare stock solutions of fluoroacetate and malonate in the appropriate assay medium.
-
Load the inhibitors into the injection ports of the sensor cartridge. A typical experiment involves sequential injections of the inhibitor, followed by oligomycin (B223565) (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to measure non-mitochondrial respiration).
4. Data Acquisition and Analysis:
-
Calibrate the sensor cartridge and start the assay protocol on the Seahorse XF Analyzer.
-
The instrument will measure basal OCR before and after the injection of the inhibitors and other compounds.
-
After the run, normalize the OCR data to the amount of mitochondrial protein per well.
-
The dose-dependent inhibition of OCR by fluoroacetate or malonate can be used to calculate IC50 values.
Measurement of Aconitase Activity
This protocol describes a spectrophotometric method to measure the activity of aconitase, the target of fluorocitrate.
1. Sample Preparation:
-
Prepare cell or tissue lysates, or isolated mitochondria, in an appropriate buffer.
-
Determine the protein concentration of the sample.
2. Assay Reaction:
-
The assay is based on the conversion of isocitrate to cis-aconitate by aconitase, which can be monitored by the increase in absorbance at 240 nm.
-
In a UV-transparent cuvette or microplate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4), MnCl₂, and the sample.
-
To measure the inhibition by fluorocitrate, pre-incubate the sample with varying concentrations of fluorocitrate.
-
Initiate the reaction by adding the substrate, isocitrate.
3. Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 240 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the aconitase activity.
-
Calculate the specific activity of aconitase (e.g., in nmol/min/mg protein).
-
Determine the inhibitory effect of fluorocitrate by comparing the activity in the presence and absence of the inhibitor.
Conclusion
This compound and malonate are both effective inhibitors of mitochondrial respiration, but they achieve this through distinct mechanisms. Malonate is a direct competitive inhibitor of succinate dehydrogenase (Complex II), a component of both the Krebs cycle and the electron transport chain. In contrast, this compound is a precursor to fluorocitrate, which inhibits aconitase, leading to an indirect but potent shutdown of the respiratory chain by depleting its substrate supply.
For researchers studying mitochondrial function and toxicity, the choice between these inhibitors depends on the specific scientific question. Malonate is ideal for directly probing the function of Complex II and its role in respiration. Fluoroacetate (the precursor to this compound) is a valuable tool for investigating the consequences of a complete Krebs cycle blockage and the cellular responses to a severe energy crisis. Understanding these fundamental differences is crucial for the accurate design and interpretation of experiments in cellular metabolism and for the development of novel therapeutic strategies targeting mitochondrial pathways.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
A Comparative Analysis of the Metabolic Consequences of Fluoroacetyl-CoA and Itaconic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic consequences of two potent enzyme inhibitors: Fluoroacetyl-CoA, a lethal toxin, and itaconic acid, an endogenous immunomodulatory metabolite. By examining their distinct mechanisms of action and downstream cellular effects, this document aims to provide a comprehensive resource for researchers in metabolism, immunology, and drug development.
At a Glance: this compound vs. Itaconic Acid
| Feature | This compound | Itaconic Acid |
| Primary Target | Aconitase (in the form of fluorocitrate) | Succinate (B1194679) Dehydrogenase (SDH, Complex II) |
| Mechanism of Inhibition | Mechanism-based inhibition; converted to fluorocitrate which then forms a tightly, but non-covalently bound inhibitor (4-hydroxy-trans-aconitate).[1][2] | Competitive inhibition.[3][4] |
| Inhibitory Potency (Ki) | 3.4 x 10⁻⁸ M (for fluorocitrate with citrate (B86180) as substrate)[5] | 0.22 mM[3][4] |
| Primary Metabolic Effect | Blockade of the Krebs cycle at the citrate-to-isocitrate step, leading to citrate accumulation and energy crisis.[6] | Inhibition of the Krebs cycle at the succinate-to-fumarate step, leading to succinate accumulation.[3][4][7] |
| Key Downstream Consequences | Severe disruption of cellular respiration and ATP production. | Modulation of immune responses, activation of the Nrf2 antioxidant pathway, and alterations in cellular signaling.[8][9][10] |
| Biological Role | Toxin (active metabolite of fluoroacetate). | Endogenous immunomodulatory and antimicrobial metabolite.[4] |
Metabolic Consequences in Detail
This compound: A Trojan Horse in the Krebs Cycle
This compound itself is not the direct inhibitor. It enters the Krebs cycle by condensing with oxaloacetate to form fluorocitrate, a structural mimic of citrate.[6] The enzyme aconitase then acts on fluorocitrate, converting it into fluoro-cis-aconitate. In a subsequent step, the addition of a hydroxyl group and elimination of fluoride (B91410) leads to the formation of 4-hydroxy-trans-aconitate.[1][2] This product binds extremely tightly to the active site of aconitase, effectively inactivating the enzyme.[1][2] This potent, mechanism-based inhibition leads to a rapid and catastrophic blockade of the Krebs cycle. The resulting accumulation of citrate and the inability to produce downstream intermediates and reducing equivalents (NADH and FADH₂) cripple cellular respiration and lead to a profound energy deficit.
Itaconic Acid: A Key Regulator of Immunometabolism
Itaconic acid is an endogenous metabolite produced in high amounts by immune cells, particularly macrophages, during inflammation. It is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1).[3] Itaconic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme that links the Krebs cycle to the electron transport chain.[3][4][7]
The inhibition of SDH by itaconic acid leads to the accumulation of succinate.[3][4] Succinate is not merely a metabolic intermediate; it also functions as a signaling molecule that can promote inflammation.[11] By modulating succinate levels, itaconic acid can fine-tune the inflammatory response.
Furthermore, itaconic acid and its derivatives can activate the transcription factor Nrf2, a master regulator of the antioxidant response.[8][9][10][12] This activation occurs through the alkylation of Keap1, a protein that targets Nrf2 for degradation.[10][12] The resulting increase in the expression of antioxidant genes helps to protect cells from oxidative stress. Itaconic acid can also be converted to itaconyl-CoA, which can inhibit other metabolic enzymes such as methylmalonyl-CoA mutase.[4]
Visualizing the Metabolic Interventions
Caption: Metabolic fate of this compound and inhibition of Aconitase.
Caption: Metabolic and signaling pathways modulated by Itaconic Acid.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for assessing the impact of inhibitors on cellular bioenergetics.
Objective: To measure the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test Kit reagents: Oligomycin, FCCP, Rotenone/Antimycin A.
-
Cells of interest
-
Inhibitor stocks (Fluoroacetate or Itaconic Acid)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, treat the cells with the desired concentrations of fluoroacetate (to be converted to this compound intracellularly) or itaconic acid for the desired duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Medium Exchange: Replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Loading the Seahorse XF Analyzer: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports. Place the cell plate into the Seahorse XF Analyzer.
-
Assay Execution: Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial modulators to determine key parameters of mitochondrial function.[13][14][15][16][17]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity in response to the inhibitors.
Quantification of Krebs Cycle Intermediates by LC-MS/MS
Objective: To measure the intracellular concentrations of Krebs cycle intermediates, such as citrate and succinate.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 or mixed-mode)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)
-
Internal standards (¹³C-labeled Krebs cycle intermediates)
-
Cell culture materials
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or itaconic acid.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells rapidly with ice-cold saline.
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex and incubate at -80°C for at least 15 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent, such as water or a mobile phase mixture, containing the internal standards.[18][19][20][21]
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a validated method with appropriate gradients and mass transitions (MRM) for each Krebs cycle intermediate.
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of its corresponding ¹³C-labeled internal standard.
¹³C Metabolic Flux Analysis (¹³C-MFA)
Objective: To quantify the rates (fluxes) of metabolic pathways.
Materials:
-
¹³C-labeled substrates (e.g., [U-¹³C]-glucose)
-
Cell culture materials
-
Metabolite extraction reagents
-
Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS system
-
¹³C-MFA software (e.g., INCA, Metran)
Procedure:
-
Isotopic Labeling: Culture cells in a medium containing a ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Extract intracellular metabolites as described in the LC-MS/MS protocol. For analysis of protein-bound amino acids, hydrolyze the protein pellet.
-
Derivatization (for GC-MS): Derivatize the metabolites (e.g., amino acids) to make them volatile for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.[22][23][24][25][26]
-
Flux Calculation: Use ¹³C-MFA software to fit the measured labeling data to a metabolic network model and estimate the intracellular fluxes.
Conclusion
This compound and itaconic acid, while both impacting the Krebs cycle, exhibit profoundly different metabolic consequences. This compound, through its conversion to the potent aconitase inhibitor fluorocitrate, acts as a metabolic dead-end, leading to a complete shutdown of the Krebs cycle and cellular energy production. In contrast, itaconic acid is an endogenous regulator that fine-tunes metabolism and inflammation. Its competitive inhibition of SDH leads to the accumulation of the signaling metabolite succinate, while its activation of Nrf2 provides cytoprotection against oxidative stress. Understanding these distinct mechanisms is crucial for the fields of toxicology, immunology, and the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitase - Wikipedia [en.wikipedia.org]
- 7. Itaconic acid - Wikipedia [en.wikipedia.org]
- 8. Activation of Nrf2 pathway by 4-Octyl itaconate enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 12. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. content.protocols.io [content.protocols.io]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 26. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
In Vitro vs. In Vivo Effects of Fluoroacetyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Fluoroacetyl-CoA, a potent metabolic toxin. By objectively presenting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways, this document serves as a valuable resource for researchers investigating cellular metabolism, toxicology, and the development of potential therapeutic interventions for fluoroacetate (B1212596) poisoning.
At a Glance: In Vitro vs. In Vivo Effects
The primary mechanism of this compound's toxicity is consistent across both in vitro and in vivo settings: its conversion to fluorocitrate, which subsequently inhibits the Krebs cycle enzyme aconitase. This leads to a cascade of metabolic dysfunctions, including the accumulation of citrate (B86180) and the depletion of cellular energy reserves (ATP). However, the manifestation and observable consequences of this fundamental mechanism differ significantly between isolated cellular or enzymatic systems and whole organisms.
In vitro studies allow for the precise dissection of molecular interactions, such as enzyme kinetics and direct cellular responses to the toxin, in a controlled environment. In contrast, in vivo studies reveal the complex physiological and systemic consequences of this metabolic disruption, including neurological and cardiac toxicities, which are the ultimate determinants of the compound's lethal effects.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data gathered from various studies to highlight the differences in the observed effects of this compound and its precursors in vitro and in vivo.
Table 1: In Vitro Effects of this compound and its Metabolites
| Parameter | Organism/System | Value | Experimental Conditions |
| Aconitase Inhibition (Ki) | Rat Liver Mitochondria | 3.4 x 10⁻⁸ M | Substrate: Citrate[1][2] |
| Rat Liver Mitochondria | 3.0 x 10⁻⁸ M | Substrate: cis-Aconitate[1][2] | |
| Citrate Synthase Kinetics (Km for Acetyl-CoA) | Rat Liver | 16 µM | --- |
| This compound Thioesterase (FlK) Kinetics | Streptomyces cattleya | kcat: 390 s⁻¹ (for this compound) kcat/Km: 5 x 10⁷ M⁻¹s⁻¹ (for this compound) kcat: 0.06 s⁻¹ (for Acetyl-CoA) kcat/Km: 30 M⁻¹s⁻¹ (for Acetyl-CoA) | pH 7.6, 25°C |
| ATP Depletion | Astrocytes (in vitro) | Significant reduction | Following exposure to Fluorocitrate[3] |
| Citrate Accumulation | Rat Liver Mitochondria | Potent inhibition of citrate oxidation | 6.7 µM Fluorocitrate caused 94% inhibition[4] |
Table 2: In Vivo Effects of Fluoroacetate (Precursor to this compound)
| Parameter | Species | Value | Route of Administration |
| LD50 | Human | 2-10 mg/kg (estimated)[5] | Oral |
| Rat (Male) | 2.08 mg/kg | Oral | |
| Rat (Female) | 1.85 mg/kg | Oral | |
| Dog | ~0.1 mg/kg | Oral | |
| Cat | ~0.3 mg/kg | Oral | |
| Citrate Accumulation | Rat (Heart) | 15-fold increase | 3 mg/kg Fluoroacetate (oral)[6] |
| Rat (Serum) | 5-fold increase | 3 mg/kg Fluoroacetate (oral)[6] | |
| Dog (Heart & Serum) | 2 to 3-fold increase | Toxic dose of Fluoroacetate[6] | |
| ATP Depletion | Rat (Heart) | 46% depletion | 3 mg/kg Fluoroacetate (oral)[6] |
| Cardiac Effects | Rat (Female) | 50% reduction in heart rate, 75% reduction in systolic blood pressure, 3.5-fold lengthening of QRS interval | 24 hours post-exposure[5][7] |
| Neurological Effects | Various | Seizures, convulsions, central nervous system depression[8][9] | Varies with species |
Experimental Protocols
Aconitase Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring aconitase activity in tissue homogenates or cell lysates.
Materials:
-
Assay Buffer
-
Substrate (Citrate or Isocitrate)
-
Developer solution
-
Enzyme Mix (containing isocitrate dehydrogenase)
-
Aconitase Activation Solution (containing cysteine and (NH₄)Fe(SO₄)₂)
-
Isocitrate Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize 20-40 mg of tissue in 100 µL of ice-cold Assay Buffer. Centrifuge to remove debris. The supernatant contains cytosolic aconitase. For mitochondrial aconitase, pellet the mitochondria from the supernatant and resuspend in Assay Buffer.
-
Cells: Lyse 1 x 10⁶ cells in 100 µL of ice-cold Assay Buffer. Centrifuge to remove debris.
-
-
Aconitase Activation: To activate the iron-sulfur cluster of aconitase, incubate the sample with Aconitase Activation Solution on ice for 1 hour.
-
Standard Curve Preparation: Prepare a series of Isocitrate standards in the linear range of the assay (e.g., 0 to 20 nmol/well).
-
Assay Reaction:
-
Add activated samples and standards to the wells of a 96-well plate.
-
Add the Reaction Mix (containing Substrate and Enzyme Mix) to each well.
-
Incubate at 25°C for 30-60 minutes.
-
-
Detection:
-
Add the Developer solution to each well.
-
Incubate for 10 minutes at 25°C.
-
Measure the absorbance at 450 nm.
-
-
Calculation: Determine the aconitase activity by comparing the rate of change in absorbance of the samples to the standard curve. One unit of aconitase is defined as the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at pH 7.4 and 25°C.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound or its precursors on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or Fluoroacetate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Fluoroacetate. Include untreated control wells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its study.
Caption: Metabolic pathway of this compound toxicity.
Caption: General experimental workflow for comparing in vitro and in vivo effects.
Conclusion
The study of this compound's effects, both in vitro and in vivo, provides a clear example of "lethal synthesis," where a relatively benign precursor is converted into a highly toxic metabolite that disrupts a fundamental cellular process. While in vitro assays are invaluable for elucidating the precise molecular mechanism of toxicity, in vivo studies are essential for understanding the complex, systemic ramifications that ultimately lead to organ failure and death. The data and protocols presented in this guide offer a framework for researchers to further investigate the toxicology of this compound and to explore potential therapeutic strategies aimed at mitigating its devastating effects. Future research should focus on obtaining more quantitative data on the in vitro effects, such as IC50 values in various cell lines and a more detailed analysis of the metabolic fate of this compound, to enable a more direct and comprehensive comparison with in vivo findings.
References
- 1. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum citrate as a peripheral indicator of fluoroacetate and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Enzyme-Fluoroacetyl-CoA Complexes
For Researchers, Scientists, and Drug Development Professionals
Fluoroacetyl-CoA is a pivotal intermediate in the metabolism of fluoroacetate (B1212596), a potent natural toxin. Its structural similarity to the ubiquitous acetyl-CoA allows it to interact with a range of enzymes, leading to significant biochemical consequences. Understanding the structural basis of these interactions is crucial for elucidating mechanisms of toxicity, designing novel inhibitors, and engineering enzymes with tailored specificities. This guide provides a comparative structural and functional analysis of three key enzymes that interact with this compound or its non-fluorinated counterpart, acetyl-CoA: this compound Thioesterase (FlK), Citrate Synthase, and Malate (B86768) Synthase.
Quantitative Performance Comparison
The following tables summarize the key kinetic and structural parameters for this compound Thioesterase (FlK) from Streptomyces cattleya, along with Citrate Synthase and Malate Synthase, providing a basis for comparing their substrate specificity and structural characteristics.
Table 1: Kinetic Parameters of Enzyme-Substrate Interactions
| Enzyme | Substrate | k_cat_ (s⁻¹) | K_M_ (µM) | k_cat_/K_M_ (M⁻¹s⁻¹) | Source |
| This compound Thioesterase (FlK) | This compound | 390 ± 20 | 8 | 5 x 10⁷ | [1] |
| Acetyl-CoA | 0.06 ± 0.001 | >1000 | 30 | [1] | |
| Citrate Synthase (Pig Heart) | Acetyl-CoA | - | 110 | - | [Computational study suggests interaction, no kinetic data found][2][3] |
| Malate Synthase (M. tuberculosis) | Acetyl-CoA | - | 30 | - | [4] |
| Malate Synthase (P. aeruginosa) | Acetyl-CoA | - | 12 | - | [5] |
| Malate Synthase (F. palustris) | Acetyl-CoA | - | 2.2 | - | [6] |
Table 2: Structural Data of Enzyme-Ligand Complexes
| Enzyme | PDB ID | Ligand(s) | Resolution (Å) | Organism |
| This compound Thioesterase (FlK) | 3P2S | Apo (open conformation) | 1.95 | Streptantibioticus cattleyicolor |
| Human Citrate Synthase | 5UZQ | Not specified | 2.16 | Homo sapiens |
| E. coli Malate Synthase G | 1D8C | Magnesium, Glyoxylate (B1226380) | 2.0 | Escherichia coli |
| M. tuberculosis Malate Synthase | 1N8I | Glyoxylate, Magnesium | 2.1 | Mycobacterium tuberculosis |
| 1N8W | Coenzyme A, Malate | 2.7 | Mycobacterium tuberculosis |
Enzymatic Signaling and Reaction Pathways
The interaction of this compound with these enzymes initiates distinct biochemical pathways with significant physiological outcomes.
Caption: Enzymatic pathways of this compound interaction.
Experimental Workflows
The structural and functional characterization of these enzyme-ligand complexes follows a generalizable workflow, from gene to structure and kinetic analysis.
Caption: General experimental workflow for enzyme-ligand analysis.
Detailed Experimental Protocols
I. This compound Thioesterase (FlK) from Streptomyces cattleya
A. Expression and Purification [7][8]
-
Gene Synthesis and Cloning : The gene encoding FlK is synthesized and cloned into an expression vector (e.g., pET23a) with an N-terminal His-tag.
-
Protein Expression : The expression plasmid is transformed into E. coli BL21(DE3) cells. Cultures are grown in LB medium at 37°C to an OD600 of 0.8. Protein expression is induced with 1 mM IPTG, and cells are incubated at 16°C for 12-16 hours.
-
Purification :
-
Cells are harvested, resuspended in lysis buffer, and lysed by sonication.
-
The cleared lysate is loaded onto a Ni-NTA agarose (B213101) column.
-
The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a gradient of up to 250 mM imidazole.
-
Eluted fractions containing FlK are pooled, concentrated, and further purified by size-exclusion chromatography.
-
-
Apo-FlK : Purified FlK is concentrated to ~17 mg/mL. Crystals are grown using the hanging drop vapor diffusion method by mixing the protein solution with a reservoir solution containing 0.1 M Tris-HCl (pH 7.6) and 25% polyethylene (B3416737) glycol 3350.
-
FlK-ligand Complexes : To obtain crystals of FlK in complex with fluoroacetate, 0.2 M sodium fluoroacetate is added to the crystallization solution. For complexes with fluoroacetyl-pantetheine analogs, the protein is incubated with 5 mM of the analog prior to setting up crystallization trials.
C. Kinetic Assays [7]
-
This compound Synthesis : this compound is synthesized from sodium fluoroacetate and Coenzyme A. The product is purified by HPLC and characterized by mass spectrometry.
-
Thioesterase Activity Assay : The enzymatic activity is measured spectrophotometrically by monitoring the release of Coenzyme A, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product with an absorbance maximum at 412 nm.
-
Kinetic Parameter Determination : Initial velocities are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine k_cat_ and K_M_.
II. Citrate Synthase
A. Expression and Purification (from Pisum sativum) [9]
-
Source : Mitochondria are isolated from plant leaves.
-
Purification :
-
A multi-step purification protocol is employed, including ATP-Sepharose affinity chromatography.
-
This procedure can result in a 600-fold enrichment of the enzyme.
-
B. Crystallization (General Protocol for Enzyme-Ligand Complexes)
-
Co-crystallization : The purified enzyme is mixed with a molar excess of the ligand (e.g., an acetyl-CoA analog) and subjected to crystallization screening using various commercially available screens.
-
Soaking : Crystals of the apo-enzyme are grown first and then transferred to a solution containing the ligand of interest.
C. Kinetic Assays
-
Activity Assay : Citrate synthase activity is typically measured by following the reaction of the released Coenzyme A with DTNB, similar to the FlK assay. The reaction is initiated by the addition of oxaloacetate.
-
Kinetic Parameter Determination : Michaelis-Menten kinetics are determined by varying the concentration of one substrate while keeping the other saturated.
III. Malate Synthase
A. Expression and Purification (from Zea mays and other sources) [5][6][10]
-
Source : Malate synthase can be purified from various sources, including maize scutella, Fomitopsis palustris, and recombinantly in E. coli.
-
Purification :
-
A typical purification scheme involves a heat denaturation step, ammonium (B1175870) sulfate (B86663) precipitation, and column chromatography (e.g., DEAE-cellulose, Blue Dextran-Sepharose, or Q Sepharose).[5][10]
-
For recombinant protein, Ni-NTA affinity chromatography is commonly used for His-tagged constructs.
-
B. Crystallization
-
Complex Formation : Purified malate synthase is often crystallized in the presence of its substrates or substrate analogs (e.g., glyoxylate and acetyl-CoA or pyruvate (B1213749) as a glyoxylate mimic) and a required metal cofactor like Mg²⁺.[11][12]
-
Activity Assay : The activity is measured by monitoring the release of Coenzyme A using DTNB.
-
Kinetic Parameter Determination : Kinetic parameters (K_M_ and V_max_) are determined by measuring initial reaction rates at varying concentrations of acetyl-CoA and glyoxylate.
References
- 1. rcsb.org [rcsb.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Item - Computational Study of the Citrate Synthase Catalyzed Deprotonation of Acetyl-Coenzyme A and Fluoroacetyl-Coenzyme A:â Demonstration of a Layered Quantum Mechanical Approach - figshare - Figshare [figshare.com]
- 4. Biochemical and structural studies of malate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Purification and characterization of malate synthase from the glucose-grown wood-rotting basidiomycete Fomitopsis palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for the Activity and Substrate Specificity of this compound Thioesterase FlK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Mitochondrial Citrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of the glyoxylate cycle enzyme malate synthase from maize (Zea mays L.) and characterization of a proteolytic fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. rcsb.org [rcsb.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Fluoroacetyl-CoA
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Fluoroacetyl-CoA, a thioester compound of significant interest in biochemical research, requires stringent disposal protocols due to the inherent toxicity of its potential hydrolysis product, fluoroacetate (B1212596). This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound, thereby building a foundation of trust and safety-consciousness that extends beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines. This compound and its potential breakdown products demand careful handling to prevent accidental exposure.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of damage before use.
-
Body Protection: A standard laboratory coat is essential to protect against splashes.
Work Area:
All handling and disposal procedures involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhaling any hazardous vapors.
Chemical Deactivation and Disposal Workflow
The recommended procedure for the disposal of this compound is centered around chemical deactivation via alkaline hydrolysis. This process effectively breaks the thioester bond, converting the compound into fluoroacetate and coenzyme A. The subsequent treatment of the resulting thiol group from coenzyme A is crucial for minimizing odor before final disposal.
Step-by-Step Deactivation Protocol:
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Work exclusively within a certified chemical fume hood.
-
Place the waste container (beaker or flask) containing the this compound solution on a magnetic stir plate and add a stir bar.
-
-
Alkaline Hydrolysis:
-
While continuously stirring the waste solution, slowly and carefully add an equal volume of a 1 M Sodium Hydroxide (NaOH) solution. This will elevate the pH and initiate the hydrolysis of the thioester bond. The rate of uncatalyzed hydrolysis of this compound is significantly faster at a basic pH.[1][2]
-
Allow the reaction to proceed for a minimum of 2 hours to ensure the complete breakdown of the this compound.
-
-
Oxidation of Thiol Byproduct:
-
After the hydrolysis is complete, the resulting solution will contain coenzyme A, which has a free thiol group that can be odorous.
-
To mitigate this, slowly add a 10% solution of sodium hypochlorite (B82951) (bleach) to the stirring solution. The amount should be sufficient to oxidize the thiol to a less odorous sulfonate compound. A general guideline is to add the bleach solution until a faint yellow color persists.
-
Continue stirring for an additional 20-30 minutes to ensure the oxidation is complete.
-
-
Neutralization of the Final Solution:
-
The resulting solution will be basic and must be neutralized before it can be disposed of.
-
While still stirring, slowly add a 1 M Hydrochloric Acid (HCl) solution.
-
Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.
-
Continue to add the HCl dropwise until the pH of the solution is within the neutral range of 6-8. Exercise caution as this neutralization reaction can generate heat.
-
-
Final Waste Collection and Disposal:
-
Once the solution is neutralized, carefully transfer it into a designated hazardous waste container.
-
Ensure the container is clearly and accurately labeled with its contents (e.g., "Neutralized this compound waste, containing sodium fluoroacetate and oxidized coenzyme A degradation products in aqueous solution").
-
Store the sealed waste container in a designated secondary containment area until it can be collected by your institution's Environmental Health & Safety (EHS) department.
-
Contact your EHS department to arrange for the final pickup and disposal of the hazardous waste.
-
Quantitative Data for Disposal Protocol
| Parameter | Value/Instruction | Rationale |
| Reagent Concentration | 1 M NaOH, 1 M HCl, 10% Sodium Hypochlorite | Standard concentrations for effective laboratory neutralization and oxidation reactions. |
| Reaction Volume Ratio | 1:1 (Waste Solution : 1 M NaOH) | Ensures a sufficiently alkaline environment for complete hydrolysis. |
| Hydrolysis Time | Minimum 2 hours | Provides adequate time for the complete cleavage of the thioester bond. |
| Oxidation Time | 20-30 minutes | Allows for the complete oxidation of the thiol byproduct. |
| Final pH | 6-8 | Neutral pH is a standard requirement for the disposal of aqueous chemical waste. |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical progression of the this compound disposal process.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fluoroacetyl-CoA
For researchers, scientists, and drug development professionals, the safe handling of highly toxic reagents like Fluoroacetyl-CoA is of paramount importance. This compound is a metabolic intermediate derived from fluoroacetate (B1212596) and is known for its extreme toxicity due to its role in the "lethal synthesis" that disrupts the citric acid cycle.[1][2][3] This guide provides crucial safety protocols, operational procedures, and disposal plans to mitigate the risks associated with handling this compound.
Toxicity and Hazards
Hazard Summary:
| Hazard Statement | Classification |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Category 1) |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Sub-category 1A) |
| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) |
This table is based on the hazard classification for the related and highly toxic compound, fluoroacetic acid, and should be considered as a minimum precaution for this compound.[6][7]
Personal Protective Equipment (PPE)
A thorough risk assessment is critical to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Splash Potential |
| Eye and Face Protection | Safety glasses with side shields.[8] | Chemical safety goggles or a face shield.[8][9] |
| Hand Protection | Disposable nitrile gloves.[8] | Double-gloving or wearing thicker, chemical-resistant gloves (e.g., neoprene).[8][10] |
| Body Protection | Laboratory coat.[8] | Chemical-resistant apron or gown.[8][11] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use in a certified chemical fume hood is strongly recommended.[8] | A NIOSH-approved respirator may be necessary if aerosols may be generated.[9] |
| Foot Protection | Closed-toe shoes.[8] | Chemical-resistant boots may be required in case of large spills.[9][12] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area:
-
Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8][10]
-
Prepare and label a dedicated hazardous waste container for all materials contaminated with this compound.[8]
2. Handling the Compound:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.
-
Prevent any contact with skin and eyes.[13]
-
After handling, wash hands thoroughly with soap and water.[8][13]
3. In Case of a Spill:
-
Evacuate the area immediately.
-
Alert personnel and the appropriate safety officer.
-
For minor spills, if trained to do so, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[8][13]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[8][13]
-
Decontaminate the spill area with a 10% sodium hypochlorite (B82951) (bleach) solution, allowing for a contact time of at least one hour.[8]
-
Collect all decontamination materials for disposal as hazardous waste.[8]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, general procedures for handling and assaying similar compounds like Coenzyme A and Acetyl-CoA can be adapted. These protocols typically involve reconstitution of the lyophilized powder in a buffer, followed by enzymatic assays that produce a colorimetric or fluorometric output.[14]
General Reconstitution and Handling for Assays:
-
Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
-
Reconstitute the compound in an appropriate buffer as specified by the assay kit or experimental design.
-
Mix well by pipetting and keep on ice while in use.
-
For storage, aliquot the reconstituted solution and store at –20 °C or as recommended to avoid repeated freeze-thaw cycles.[14]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be placed in a separate, sealed hazardous waste bag or container.[8]
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the material. Collect this rinse as hazardous waste.[8]
-
Soak the glassware in a 10% bleach solution for at least 24 hours to oxidize any residual compound.[8]
-
After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning procedures.[8]
-
Contact a licensed professional waste disposal service to dispose of the material. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. nextsds.com [nextsds.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
